Micropeptin 478A
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C40H62ClN9O15S |
|---|---|
分子量 |
976.5 g/mol |
IUPAC 名称 |
[(2S)-3-[[(2S,8S,11R,15S,18S,21R)-2,8-bis[(2S)-butan-2-yl]-5-[(3-chloro-4-hydroxyphenyl)methyl]-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate |
InChI |
InChI=1S/C40H62ClN9O15S/c1-7-19(3)30-39(60)65-21(5)31(48-35(56)28(52)18-64-66(61,62)63)36(57)45-24(10-9-15-44-40(42)43)33(54)46-25-12-14-29(53)50(37(25)58)32(20(4)8-2)38(59)49(6)26(34(55)47-30)17-22-11-13-27(51)23(41)16-22/h11,13,16,19-21,24-26,28-32,51-53H,7-10,12,14-15,17-18H2,1-6H3,(H,45,57)(H,46,54)(H,47,55)(H,48,56)(H4,42,43,44)(H,61,62,63)/t19-,20-,21+,24-,25-,26?,28-,29+,30-,31?,32-/m0/s1 |
InChI 键 |
XQAUOXBHKXOGBQ-TZVUPNAKSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Discovery and Characterization of Micropeptin 478A: A Potent Plasmin Inhibitor from Microcystis aeruginosa
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The freshwater cyanobacterium Microcystis aeruginosa is a rich source of diverse bioactive secondary metabolites, including a class of cyclic depsipeptides known as micropeptins. These compounds have garnered significant interest within the scientific community for their potent protease inhibitory activities. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological activity of a specific congener, Micropeptin 478A, a potent inhibitor of the serine protease plasmin. The detailed experimental protocols and data presented herein serve as a valuable resource for researchers in natural products chemistry, pharmacology, and drug development.
Discovery and Biological Activity
This compound was first isolated from the cultured cyanobacterium Microcystis aeruginosa strain NIES-478.[1] In a screening program for protease inhibitors, this compound, along with its analogue Micropeptin 478B, demonstrated potent inhibitory activity against plasmin, a key enzyme in the fibrinolytic system that regulates blood coagulation.[1] The inhibition of plasmin suggests potential therapeutic applications for micropeptins as agents in the management of cardiovascular diseases such as stroke and coronary artery occlusion.[1]
Quantitative Bioactivity Data
The inhibitory potency of this compound and its related compound, Micropeptin 478B, against plasmin was quantified by determining their half-maximal inhibitory concentrations (IC50). The data are summarized in the table below.
| Compound | Target Enzyme | IC50 (µg/mL) |
| This compound | Plasmin | 0.1 |
| Micropeptin 478B | Plasmin | 0.4 |
Structural Elucidation
The planar structure and stereochemistry of this compound were determined through a combination of spectroscopic and chemical methods. The molecular formula was established as C40H61N9O15SCl by High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) and Nuclear Magnetic Resonance (NMR) spectral data.[1]
Key Structural Features:
-
Peptidic Nature: The presence of amide and ester bonds was indicated by its 1H and 13C NMR spectra.
-
Amino Acid Composition: Amino acid analysis of the acid hydrolysate revealed the presence of Threonine (Thr), Arginine (Arg), and two moles of Isoleucine (Ile).[1]
-
Unique Moieties: The structure contains a chlorinated glyceric acid sulfate (B86663) moiety and a 3-amino-6-hydroxy-2-piperidone (Ahp) residue.[1]
The complete structure was elucidated using extensive 2D NMR techniques, including COSY, HOHAHA, HMBC, and NOESY, along with chemical degradation studies.[1]
Experimental Protocols
The following sections detail the methodologies employed in the isolation, purification, and characterization of this compound.
Cultivation of Microcystis aeruginosa
-
Strain: Microcystis aeruginosa (NIES-478) was used for the production of this compound.
-
Culture Conditions: The cyanobacterium was cultured under standard laboratory conditions suitable for its growth, although specific media and growth parameters were not detailed in the primary literature.
Extraction and Isolation Workflow
The isolation of this compound involves a multi-step process combining solvent extraction and chromatography.
References
Structure Elucidation of Micropeptin 478A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Micropeptin 478A, a cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa (NIES-478), is a potent inhibitor of the serine protease plasmin. Its complex structure, featuring non-proteinogenic amino acids and an ester linkage, necessitates a multi-faceted approach for complete elucidation. This technical guide details the key experimental methodologies and data interpretation strategies employed in determining the planar structure and stereochemistry of this compound. The process integrates mass spectrometry, extensive 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and chemical degradation followed by chromatographic analysis. This document serves as a comprehensive resource for researchers engaged in the structural analysis of novel cyclic peptides.
Introduction
Cyclic depsipeptides produced by cyanobacteria represent a rich source of structurally diverse and biologically active natural products. Among these, the micropeptins are characterized by the presence of the unique amino acid, 3-amino-6-hydroxy-2-piperidone (Ahp). This compound has garnered significant interest due to its potent and selective inhibition of plasmin, a key enzyme in the fibrinolytic system, suggesting its potential as a lead compound for the development of therapeutic agents targeting cardiovascular diseases. The complete and accurate structural determination of such complex molecules is paramount for understanding their structure-activity relationships and for enabling synthetic and medicinal chemistry efforts.
Physicochemical and Spectroscopic Data
The initial characterization of this compound involves the determination of its fundamental physicochemical and spectroscopic properties.
Table 1: Physicochemical and Mass Spectrometric Data for this compound
| Property | Value | Method/Instrument |
| Molecular Formula | C₄₀H₆₁N₉O₁₅SCl | HR-FAB-MS |
| Molecular Weight (calc.) | 975.37 | - |
| Molecular Ion [M+H]⁺ | m/z 976/978 | FAB-MS |
| Key Fragment Ion | m/z 896/898 ([M-SO₃+H]⁺) | FAB-MS |
| UV λmax (MeOH) | Not explicitly reported for 478A, but typical for peptides | UV-Vis Spectrophotometer |
| Optical Rotation [α]D | Not explicitly reported | Polarimeter |
Note: The presence of a chlorine atom is indicated by the characteristic isotopic pattern (M+2 peak) in the mass spectrum.
Experimental Protocols
Isolation and Purification
This compound is isolated from the cultured cyanobacterium Microcystis aeruginosa (NIES-478). A generalized protocol is as follows:
-
Extraction: Freeze-dried cells are extracted with 80% methanol (B129727).
-
Solvent Partitioning: The aqueous methanol extract is partitioned between water and diethyl ether to remove nonpolar compounds. The aqueous layer is then extracted with n-butanol.
-
Chromatography: The butanol extract is subjected to a series of chromatographic steps:
-
ODS (Octadecylsilane) flash column chromatography.
-
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.05% trifluoroacetic acid (TFA).
-
Mass Spectrometry
High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) is employed to determine the molecular formula.
-
Instrument: A high-resolution double-focusing mass spectrometer.
-
Matrix: A suitable matrix for FAB-MS of peptides, such as glycerol (B35011) or m-nitrobenzyl alcohol, is used.
-
Ionization: The sample, mixed with the matrix, is bombarded with a high-energy beam of xenon or argon atoms.
-
Data Analysis: The accurate mass of the protonated molecular ion [M+H]⁺ is measured to determine the elemental composition. The isotopic pattern reveals the presence of chlorine.
NMR Spectroscopy
A suite of 1D and 2D NMR experiments are conducted to elucidate the planar structure of the peptide.
-
Sample Preparation: The purified peptide is dissolved in a deuterated solvent, typically DMSO-d₆ or CD₃OD.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is ideal for enhanced sensitivity.
-
Experiments:
-
1D ¹H and ¹³C NMR: Provide an initial overview of the proton and carbon environments.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, revealing the spin systems of the individual amino acid residues.
-
2D TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to reveal entire spin systems of amino acid residues, from the amide proton to the side-chain protons.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of carbon signals.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for sequencing the amino acid residues and identifying connections across peptide bonds and the ester linkage.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are close in proximity, providing information about the peptide's conformation and aiding in sequence determination.
-
Amino Acid Analysis and Stereochemistry Determination
-
Acid Hydrolysis: The peptide is hydrolyzed in 6 N HCl at 110°C for 24 hours to break the amide and ester bonds and release the constituent amino acids.
-
Amino Acid Identification: The resulting amino acid mixture is analyzed by a suitable chromatographic method (e.g., HPLC or GC) after derivatization and compared with authentic standards. This analysis for this compound indicated the presence of Threonine (Thr), Arginine (Arg), and two residues of Isoleucine (Ile).
-
Stereochemistry Determination (Marfey's Method):
-
The acid hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).
-
The resulting diastereomeric derivatives are separated by RP-HPLC.
-
The retention times are compared with those of the derivatives of standard L- and D-amino acids to determine the absolute configuration of each chiral center.
-
Chemical Degradation
Chemical degradation is used to confirm specific structural features. For instance, oxidation can be used to probe the nature of certain functional groups.
-
Oxidation with PCC/Al₂O₃: Oxidation of the 3-amino-6-hydroxy-2-piperidone (Ahp) residue with pyridinium (B92312) chlorochromate (PCC) on alumina (B75360) can be used to confirm the presence of the secondary alcohol.
Data Interpretation and Structure Assembly
The data from the aforementioned experiments are integrated to piece together the final structure of this compound.
Table 2: Representative ¹H and ¹³C NMR Data for a Micropeptin (in DMSO-d₆)
Disclaimer: The specific NMR data for this compound from the primary literature was not publicly accessible. The following table is a representative example based on published data for closely related micropeptins to illustrate the type of data obtained.
| Residue | Position | δC (ppm) | δH (ppm, mult, J in Hz) | Key HMBC Correlations |
| Thr | CO | 171.5 | - | Hα, Hβ |
| α | 58.0 | 4.10 (d, 5.0) | CO, Cβ | |
| β | 67.0 | 4.90 (m) | Cα, Cγ | |
| γ | 19.5 | 1.15 (d, 6.5) | Cβ | |
| Arg | CO | 172.0 | - | Hα, Hβ |
| α | 52.5 | 4.20 (m) | CO, Cβ | |
| β | 28.0 | 1.70 (m) | Cα, Cγ, Cδ | |
| γ | 24.5 | 1.50 (m) | Cβ, Cδ | |
| δ | 40.0 | 3.10 (m) | Cγ, C(guanidino) | |
| C(guanidino) | 157.0 | - | Hδ | |
| Ile-1 | CO | 171.8 | - | Hα, Hβ |
| α | 57.5 | 4.15 (t, 8.0) | CO, Cβ | |
| β | 36.0 | 1.80 (m) | Cα, Cγ, Cδ | |
| γ | 24.0 | 1.40 (m), 1.10 (m) | Cβ, Cδ | |
| δ | 11.0 | 0.80 (t, 7.5) | Cγ | |
| γ-CH₃ | 15.0 | 0.85 (d, 7.0) | Cβ, Cγ | |
| Ile-2 | CO | 171.9 | - | Hα, Hβ |
| α | 57.6 | 4.25 (t, 8.0) | CO, Cβ | |
| β | 36.1 | 1.85 (m) | Cα, Cγ, Cδ | |
| γ | 24.1 | 1.45 (m), 1.15 (m) | Cβ, Cδ | |
| δ | 11.1 | 0.82 (t, 7.5) | Cγ | |
| γ-CH₃ | 15.1 | 0.88 (d, 7.0) | Cβ, Cγ | |
| Ahp | CO (C-2) | 173.0 | - | H-3 |
| C-3 | 55.0 | 4.50 (m) | C-2, C-4 | |
| C-4 | 30.0 | 1.90 (m), 1.70 (m) | C-3, C-5, C-6 | |
| C-5 | 35.0 | 1.60 (m) | C-4, C-6 | |
| C-6 | 65.0 | 5.80 (m) | C-4, C-5 |
Visualizations
Experimental Workflow
The logical flow of experiments for the structure elucidation of this compound is depicted below.
Caption: Workflow for the structure elucidation of this compound.
Deduced Structure of this compound
The culmination of the analytical data leads to the proposed structure of this compound.
Caption: Connectivity of residues in this compound.
Conclusion
The structure elucidation of this compound is a quintessential example of modern natural product chemistry, relying on the synergistic application of advanced spectroscopic and chemical methods. The combination of high-resolution mass spectrometry for molecular formula determination, a suite of 2D NMR techniques for sequential assignment of the peptidic and non-peptidic residues, and chemical methods for stereochemical determination provides a robust and reliable pathway to the final structural assignment. This detailed understanding of the molecular architecture of this compound is the foundational step for future research into its biological mechanism of action and its development as a potential therapeutic agent.
Unveiling the Potent Anti-Plasmin Activity of Micropeptin 478A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of Micropeptin 478A, a cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa (NIES-478). This document collates available quantitative data, details experimental methodologies for key bioassays, and presents visual representations of experimental workflows to facilitate a comprehensive understanding of this potent enzyme inhibitor.
Core Biological Activity: Potent and Selective Plasmin Inhibition
This compound has been identified as a powerful inhibitor of plasmin, a critical serine protease involved in the fibrinolytic system, which regulates blood coagulation.[1] The inhibitory activity of this compound and its analogue, Micropeptin 478-B, has been quantified, demonstrating their potential as lead compounds for the development of therapeutic agents targeting cardiovascular diseases such as stroke and coronary artery occlusion.[1]
Quantitative Inhibitory Data
The following table summarizes the reported 50% inhibitory concentrations (IC₅₀) of this compound and 478-B against plasmin.
| Compound | Target Enzyme | IC₅₀ (µg/mL) |
| Micropeptin 478-A | Plasmin | 0.1 |
| Micropeptin 478-B | Plasmin | 0.4 |
Data sourced from studies on isolates from Microcystis aeruginosa (NIES-478).[1]
Specificity of Protease Inhibition
This compound exhibits a high degree of selectivity for plasmin. Studies have shown that it does not significantly inhibit other common serine and cysteine proteases at concentrations up to 10.0 µg/mL, highlighting its specific mode of action.
| Enzyme | Inhibition at 10.0 µg/mL |
| Trypsin | No |
| Thrombin | No |
| Papain | No |
| Chymotrypsin | No |
| Elastase | No |
This selectivity is a crucial characteristic for its potential as a targeted therapeutic agent.[1]
Experimental Protocols
While the precise, step-by-step protocol from the original discovery is not fully available, this section outlines a representative experimental methodology for determining the plasmin inhibitory activity of a compound like this compound, based on established principles of enzyme inhibition assays.
Plasmin Inhibition Assay (Chromogenic Substrate Method)
This assay quantifies the ability of an inhibitor to block the catalytic activity of plasmin on a synthetic chromogenic substrate.
Materials:
-
Human Plasmin (purified)
-
Chromogenic Plasmin Substrate (e.g., S-2251: H-D-Val-Leu-Lys-pNA)
-
Tris-HCl Buffer (e.g., 50 mM, pH 7.4)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Human Plasmin in Tris-HCl buffer.
-
Prepare a stock solution of the chromogenic substrate in sterile distilled water.
-
Prepare a serial dilution of this compound in Tris-HCl buffer to achieve a range of final assay concentrations.
-
-
Assay Setup (in a 96-well microplate):
-
Test Wells: Add a defined volume of Tris-HCl buffer, the this compound dilution, and the plasmin solution.
-
Control Wells (No Inhibitor): Add the same volume of Tris-HCl buffer, the solvent control (e.g., DMSO), and the plasmin solution.
-
Blank Wells (No Enzyme): Add the same volume of Tris-HCl buffer and the chromogenic substrate.
-
-
Pre-incubation:
-
Incubate the microplate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the chromogenic substrate to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin measuring the change in absorbance at 405 nm over a set period using a microplate reader. The rate of color change is proportional to the plasmin activity.
-
-
Data Analysis:
-
Calculate the percentage of plasmin inhibition for each concentration of this compound compared to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the isolation and biological characterization of this compound.
Caption: General workflow for the isolation and bioactivity testing of this compound.
This guide serves as a foundational resource for researchers interested in the biological activities of this compound. The potent and selective inhibition of plasmin suggests that this cyanobacterial peptide warrants further investigation as a potential therapeutic lead.
References
Micropeptin 478A: A Potent Plasmin Inhibitor from Cyanobacteria
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Micropeptin 478A is a cyclic depsipeptide of cyanobacterial origin that has demonstrated significant inhibitory activity against plasmin, a key serine protease in the fibrinolytic system. This technical guide provides a comprehensive overview of this compound, including its inhibitory potency, a detailed experimental protocol for assessing its activity, and visualizations of the relevant biological pathway and experimental workflow. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, particularly those with an interest in protease inhibitors.
Quantitative Data on Inhibitory Activity
This compound, isolated from the cyanobacterium Microcystis aeruginosa (NIES-478), exhibits potent inhibition of plasmin. The inhibitory activity is concentration-dependent, and the half-maximal inhibitory concentration (IC50) has been determined for this compound and its structural analog, Micropeptin 478B.
| Compound | Target Enzyme | IC50 (µg/mL) | Source Organism | Reference |
| This compound | Plasmin | 0.1 | Microcystis aeruginosa (NIES-478) | [1][2] |
| Micropeptin 478B | Plasmin | 0.4 | Microcystis aeruginosa (NIES-478) | [1][2] |
Experimental Protocols
The following is a detailed methodology for a chromogenic substrate assay to determine the plasmin inhibitory activity of a compound like this compound. This protocol is based on established methods for measuring plasmin activity.[3][4][5]
Objective: To determine the IC50 value of this compound against human plasmin.
Materials:
-
Human Plasmin
-
Chromogenic Plasmin Substrate (e.g., S-2251: H-D-Val-Leu-Lys-pNA)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of human plasmin in the assay buffer.
-
Prepare a stock solution of the chromogenic substrate S-2251 in sterile water.
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in the assay buffer to achieve a range of final concentrations for the assay.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
A fixed volume of assay buffer.
-
A fixed volume of the plasmin solution.
-
A volume of the diluted this compound solution (or DMSO for the control wells).
-
-
Mix the contents of the wells and pre-incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction and Measurement:
-
To initiate the enzymatic reaction, add a fixed volume of the chromogenic substrate solution to each well.
-
Immediately place the microplate in a microplate reader and measure the change in absorbance at 405 nm over time. The p-nitroaniline (pNA) released by the enzymatic cleavage of the substrate absorbs light at this wavelength.
-
Record the rate of the reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
-
Data Analysis:
-
Calculate the percentage of plasmin inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of plasmin activity, by fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathway: Fibrinolysis and Plasmin Inhibition
The following diagram illustrates the fibrinolysis pathway, where plasmin plays a central role in degrading fibrin (B1330869) clots. This compound acts as a direct inhibitor of plasmin, thereby preventing the breakdown of fibrin.
Caption: The Fibrinolysis Pathway and the inhibitory action of this compound on Plasmin.
Experimental Workflow: From Discovery to Characterization
This diagram outlines the typical workflow for the discovery and characterization of a natural product inhibitor like this compound.
Caption: Workflow for the discovery and characterization of this compound.
Conclusion
This compound is a potent natural product inhibitor of plasmin. Its significant bioactivity warrants further investigation for potential therapeutic applications in conditions where modulation of the fibrinolytic system is desired. The experimental protocols and workflows detailed in this guide provide a framework for the continued study and development of this compound and other similar compounds. The provided visualizations offer a clear understanding of its mechanism of action and the process of its scientific evaluation.
References
chemical properties of Micropeptin 478A
An In-depth Technical Guide to the Chemical Properties of Micropeptin 478A
This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, a natural cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa. The information is intended for researchers, scientists, and drug development professionals interested in serine protease inhibitors and natural product chemistry.
Core Chemical Properties
This compound is a chlorinated and sulfated cyclic depsipeptide belonging to the cyanopeptolin class of natural products. Its structure was elucidated through extensive 2D NMR spectroscopy and chemical degradation.[1] The key physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄₀H₆₁N₉O₁₅SCl | [1] |
| Molecular Weight (as [M+H]⁺) | m/z 976 / 978 | [1] |
| Exact Isotopic Mass | 975.37746 | [2] |
| Source Organism | Microcystis aeruginosa (NIES-478) | [1] |
| Compound Class | Cyclic Depsipeptide (Cyanopeptolin) | [1][3] |
| Appearance | Colorless amorphous powder | [1] |
| Key Structural Features | 3-amino-6-hydroxy-2-piperidone (Ahp), Chlorine-containing moiety, Sulfate group | [1] |
Note: Some databases may list the molecular formula as C₄₀H₆₂ClN₉O₁₅S.[2] The formula C₄₀H₆₁N₉O₁₅SCl is derived from the primary literature detailing its isolation and characterization.[1]
Biological Activity
This compound is a potent inhibitor of plasmin, a critical serine protease involved in the regulation of blood coagulation and fibrinolysis.[1] Its inhibitory activity suggests potential as a chemotherapeutic agent for cardiovascular diseases where plasmin activity is implicated.[1]
| Target Enzyme | Assay Type | IC₅₀ Value | Source |
| Plasmin | Enzyme Inhibition | 0.1 µg/mL | [1] |
While other micropeptins have demonstrated a range of biological activities, including anti-neuroinflammatory effects and inhibition of other proteases like chymotrypsin (B1334515) and elastase, these activities have not been specifically reported for this compound.[3][4]
Experimental Protocols
Isolation of this compound
The following protocol describes the isolation of this compound from a culture of Microcystis aeruginosa (NIES-478).[1]
-
Extraction: Freeze-dried cyanobacterial cells (27.6 g) are extracted with 80% methanol (B129727).
-
Solvent Partitioning (Step 1): The methanol extract is partitioned between diethyl ether and water. The aqueous layer, containing the active compounds, is retained.
-
Solvent Partitioning (Step 2): The active aqueous layer is further extracted with n-butanol.
-
Initial Chromatography: The n-butanol extract is subjected to ODS (octadecylsilane) flash column chromatography.
-
Purification: The final purification is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) using a gradient of aqueous acetonitrile (B52724) containing 0.05% trifluoroacetic acid (TFA) to yield pure this compound.
Caption: Experimental workflow for the isolation of this compound.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic and chemical methods.[1]
-
Mass Spectrometry:
-
FABMS (Fast Atom Bombardment Mass Spectrometry): Used to determine the molecular weight and observe the characteristic isotopic pattern of chlorine (pseudomolecular ions at m/z 976/978 for [M+H]⁺). Also revealed a desulfated ion.
-
HRFABMS (High-Resolution FABMS): Employed to establish the precise molecular formula (C₄₀H₆₁N₉O₁₅SCl).
-
-
NMR Spectroscopy:
-
1D NMR (¹H and ¹³C): Indicated the peptidic nature of the compound.
-
2D NMR: A full suite of 2D NMR experiments (COSY, HOHAHA, HMBC, NOESY) was used to determine the connectivity of atoms and the sequence of amino acid residues. These analyses were crucial for identifying the spin systems of the amino acids and deducing the structure of the novel 3-amino-6-hydroxy-2-piperidone (Ahp) moiety.
-
-
Chemical Degradation:
-
Amino Acid Analysis: Acid hydrolysis of the peptide followed by analysis confirmed the presence of threonine (Thr), arginine (Arg), and two moles of isoleucine (Ile).
-
Plasmin Inhibition Assay (Representative Protocol)
While the exact parameters from the original publication are not detailed, a typical chromogenic substrate-based assay for plasmin inhibition would follow these steps.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a solution of human plasmin in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a solution of a chromogenic plasmin substrate (e.g., S-2251) in sterile water.
-
-
Assay Procedure:
-
In a 96-well microplate, add buffer and varying concentrations of this compound (and a vehicle control).
-
Add the plasmin solution to each well to initiate the pre-incubation of the enzyme with the inhibitor. Incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of color change is proportional to the residual plasmin activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Mechanism of Action
The primary mechanism of action for this compound is the direct inhibition of the serine protease plasmin. By binding to the enzyme, it likely blocks the active site, preventing plasmin from cleaving its natural substrate, fibrin. This action disrupts the fibrinolytic cascade.
Caption: Proposed mechanism of action for this compound.
References
Unveiling Micropeptin 478A: A Potent Plasmin Inhibitor from Cyanobacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Micropeptin 478A, a potent plasmin inhibitor isolated from the cyanobacterium Microcystis aeruginosa. Micropeptins are a class of cyclic depsipeptides known for their diverse biological activities, with this compound demonstrating notable specificity and potency in the inhibition of plasmin, a key enzyme in the fibrinolytic system. This document details its physicochemical properties, outlines the experimental protocols for its isolation and characterization, and explores its mechanism of action, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.
Core Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C40H62ClN9O15S | COCONUT Database |
| C40H61N9O15SCl | American Chemical Society | |
| Molecular Weight | 977.48 g/mol (calculated from C40H62ClN9O15S) | - |
| Exact Isotopic Mass | 975.37746 u | COCONUT Database |
| IC50 for Plasmin | 0.1 µg/mL | [1] |
| Specificity | No inhibition of trypsin, thrombin, papain, chymotrypsin, and elastase at 10.0 µg/mL | [1] |
| Source Organism | Microcystis aeruginosa (Strain NIES-478) | [1] |
Experimental Protocols
The isolation and characterization of this compound involve a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis.
Isolation of this compound from Microcystis aeruginosa
A detailed workflow for the isolation of this compound is presented below. This process is adapted from methodologies reported for the isolation of micropeptins from cyanobacterial biomass.[1][2]
Methodology:
-
Extraction: Freeze-dried cells of Microcystis aeruginosa are extracted with an aqueous methanol solution (e.g., 80% methanol).[1]
-
Solvent Partitioning: The crude extract is partitioned between diethyl ether and water. The aqueous layer, which contains the more polar micropeptins, is retained. This aqueous fraction is then further extracted with n-butanol to concentrate the peptide components.[1]
-
Flash Chromatography: The n-butanol extract is subjected to octadecyl-silica (ODS) flash column chromatography. Elution is typically performed with a stepwise gradient of increasing methanol in water.[2]
-
High-Performance Liquid Chromatography (HPLC): Fractions showing activity in a plasmin inhibition assay are further purified by reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of an acetonitrile/water gradient containing a small percentage of trifluoroacetic acid (TFA) (e.g., 0.05%).[1]
Structural Characterization
The elucidation of the planar structure and stereochemistry of this compound is achieved through a combination of modern spectroscopic techniques.
Techniques Employed:
-
Mass Spectrometry (MS): High-resolution fast atom bombardment mass spectrometry (HR-FABMS) or high-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the accurate molecular weight and elemental composition, allowing for the deduction of the molecular formula.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are essential for determining the complex structure of micropeptins.
-
1H and 13C NMR: Provide information on the types and number of protons and carbons in the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, aiding in the identification of amino acid residues.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for sequencing the amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is used to determine the relative stereochemistry of the molecule.
-
-
Amino Acid Analysis: Acid hydrolysis of the peptide followed by chromatographic analysis (e.g., using Marfey's method) is performed to identify the constituent amino acids and determine their absolute configurations.[3]
Mechanism of Action and Signaling Pathway
This compound is a highly potent and specific inhibitor of plasmin, a serine protease that plays a critical role in the dissolution of fibrin (B1330869) blood clots (fibrinolysis).
Plasmin Inhibition
The primary mechanism of action of this compound is the direct inhibition of plasmin's enzymatic activity. The interaction is highly specific, as this compound does not significantly inhibit other serine proteases such as trypsin, thrombin, chymotrypsin, and elastase at comparable concentrations.[1] The inhibition of plasmin by similar peptide inhibitors often proceeds through a two-step mechanism: an initial rapid, reversible binding to the enzyme's active site, followed by a slower, irreversible or tightly-bound complex formation.
References
Stereochemistry of the 3-amino-6-hydroxy-2-piperidone (Ahp) Unit in Micropeptin 478A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stereochemistry of the 3-amino-6-hydroxy-2-piperidone (Ahp) unit, a characteristic non-proteinogenic amino acid found in Micropeptin 478A and other related cyanobacterial cyclic depsipeptides. Understanding the precise three-dimensional arrangement of this moiety is critical for structure-activity relationship (SAR) studies, synthetic strategies, and the development of these potent serine protease inhibitors as therapeutic agents.
Determined Stereochemistry of the Ahp Unit in this compound
The absolute stereochemistry of the Ahp unit in this compound, isolated from the cyanobacterium Microcystis aeruginosa (NIES-478), has been elucidated as (3S, 6R)-3-amino-6-hydroxy-2-piperidone , also referred to as L-Ahp.[1] This assignment was established through detailed spectroscopic analysis, primarily two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.
Experimental Protocols for Stereochemical Elucidation
The determination of the stereochemistry of the Ahp unit in this compound and related micropeptins relies on a combination of NMR spectroscopy for relative configuration and chemical degradation followed by chiral chromatography for absolute configuration.
Relative Configuration by 2D NMR Spectroscopy
The relative stereochemistry of the protons within the Ahp ring was determined using Nuclear Overhauser Effect Spectroscopy (NOESY). This technique identifies protons that are close to each other in space, allowing for the deduction of their relative orientations.
Experimental Protocol: NOESY
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the 2D NOESY spectrum.
-
Acquisition Parameters: Standard NOESY pulse sequences are employed with a mixing time optimized to observe key intramolecular NOEs (typically 200-800 ms).
-
Data Processing: The acquired data is processed using appropriate software (e.g., TopSpin, Mnova) to generate the 2D NOESY spectrum, which shows cross-peaks between spatially proximate protons.
The key NOESY correlations observed for the Ahp unit in this compound that established the (3S, 6R) configuration are summarized in the table below.[1]
| Correlating Protons | Interpretation |
| Ahp NH <=> H-4 | Proximity of the amide proton to one of the protons at the C4 position. |
| H-4 <=> OH | Spatial closeness of the C4 proton to the hydroxyl group at the C6 position. |
| H-4 <=> H-3 | Proximity between the protons at the C4 and C3 positions. |
| H-3 <=> H-5 | Spatial relationship between the protons at the C3 and C5 positions. |
These correlations, particularly the spatial relationships between H-3, H-4, H-5, and the hydroxyl group, allow for the assignment of the relative configuration of the stereocenters at C3 and C6.
Absolute Configuration by Marfey's Method
While NOESY establishes the relative stereochemistry, determining the absolute configuration (D or L) of the precursor amino acid often involves chemical degradation followed by chiral analysis. Marfey's method is a widely used technique for this purpose.[2][3]
Experimental Protocol: Marfey's Method
-
Acid Hydrolysis: The peptide is hydrolyzed into its constituent amino acids by heating in 6 N HCl.
-
Derivatization: The amino acid hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). This creates diastereomeric derivatives of the amino acids.
-
HPLC Analysis: The resulting diastereomers are separated and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Comparison with Standards: The retention times of the derivatized amino acids from the sample are compared with those of derivatized D- and L-amino acid standards. This allows for the unambiguous assignment of the absolute stereochemistry of each amino acid, including the precursor to the Ahp unit.
Data Presentation
The following table summarizes the key 2D NMR data that was instrumental in the stereochemical assignment of the Ahp unit in this compound.
| Proton | Chemical Shift (δ) in ppm | Key NOESY Correlations |
| H-3 | (Value not specified in abstract) | H-4, H-5 |
| H-4 | 2.62, 1.74 | NH, OH, H-3 |
| H-5 | 1.76 | H-3 |
| NH | (Value not specified in abstract) | H-4 |
| OH | (Value not specified in abstract) | H-4 |
Note: Specific chemical shift values for all protons were not available in the provided search results, but the correlations were explicitly mentioned.[1]
Visualization of Stereochemical Determination
The logical workflow for determining the stereochemistry of the Ahp unit and the key spatial relationships identified through NOESY are depicted in the following diagrams.
Caption: Workflow for the determination of Ahp stereochemistry.
Caption: Key NOESY correlations for Ahp stereochemistry.
Note: The above DOT script for the NOESY correlations is a schematic representation. The actual 3D structure and proton proximities are complex.
Conclusion
The stereochemistry of the Ahp unit in this compound has been unequivocally determined as (3S, 6R) through the application of 2D NOESY experiments, with the absolute configuration being confirmed by methods such as Marfey's analysis of the hydrolyzed amino acid constituents. This detailed stereochemical knowledge is fundamental for any research or development efforts focused on the synthesis of this compound analogs or the design of novel serine protease inhibitors based on its unique structural scaffold. The experimental protocols outlined in this guide provide a robust framework for the stereochemical elucidation of similar complex natural products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Prenylated Aeruginosin, Microphycin, Anabaenopeptin and Micropeptin Analogues from a Microcystis Bloom Material Collected in Kibbutz Kfar Blum, Israel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alteration in Amino Acid Composition and Configuration in Cyanobacterial Peptides Affects Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Chlorine in the Bioactivity of Micropeptin 478A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Micropeptin 478A, a chlorinated cyclic depsipeptide, and explores the putative role of its chlorine substituent in its potent protease inhibition activity. Drawing from available literature on its structure and the broader class of micropeptins, this document synthesizes structural data, inhibitory activities of related compounds, and detailed experimental methodologies to inform future research and drug discovery efforts.
Introduction to this compound
This compound is a natural product isolated from the cyanobacterium Microcystis aeruginosa.[1] It belongs to the large family of cyanopeptolins or micropeptins, which are cyclic depsipeptides known for their diverse biological activities, most notably the inhibition of serine proteases such as trypsin and chymotrypsin (B1334515).[2][3] These compounds are characterized by a conserved 3-amino-6-hydroxy-2-piperidone (Ahp) residue within their cyclic core.[3] The structural diversity within this family, arising from variations in amino acid composition, provides a rich landscape for structure-activity relationship (SAR) studies. This compound is distinguished by the presence of a chlorinated amino acid residue, which is hypothesized to play a significant role in modulating its inhibitory potency and selectivity.
Structure of this compound
The structure of this compound has been elucidated through spectroscopic methods. It is a cyclic depsipeptide with a side chain. The core cyclic structure is composed of six amino acid residues, and an exocyclic side chain is attached. The amino acid constitution of this compound is reported as O-Thr-Arg-Ahp-Ile-(N-Me-Cl-Tyr)-Ile, with a sulfated galacturonic acid (SuGA) moiety attached to the side chain.[4] The key feature is the presence of N-methyl-chloro-tyrosine (N-Me-Cl-Tyr), which introduces a halogen atom into the molecule.
Protease Inhibition and the Inferred Role of Chlorine
Micropeptins are well-documented inhibitors of serine proteases. The selectivity for different proteases, such as trypsin and chymotrypsin, is largely determined by the amino acid residue at the P1 position, which is adjacent to the Ahp moiety.[5][6] In this compound, this position is occupied by Arginine, which typically directs inhibition towards trypsin due to the favorable interaction of its basic side chain with the acidic S1 pocket of the enzyme.
The chlorinated residue, N-Me-Cl-Tyr, is located at a different position in the ring. While not at the primary P1 site for trypsin, this residue is crucial for interactions with other proteases, like chymotrypsin, which has a large, hydrophobic S1 pocket that accommodates aromatic residues such as tyrosine and phenylalanine.
Hypothesized Role of the Chlorine Atom:
While direct comparative studies between this compound and its non-chlorinated analog are not available in the reviewed literature, the role of the chlorine atom can be inferred from general principles of molecular interactions:
-
Electronic Effects: The chlorine atom is an electron-withdrawing group. Its presence on the tyrosine ring reduces the electron density of the aromatic system. This can alter the cation-π or other non-covalent interactions between the tyrosine side chain and amino acid residues within the enzyme's binding pocket.
-
Steric Effects: The chlorine atom increases the steric bulk of the tyrosine side chain. This modification can lead to a more snug and favorable fit into a hydrophobic binding pocket, potentially increasing binding affinity. Conversely, it could also introduce steric hindrance that prevents optimal binding.
-
Hydrophobicity: Halogenation generally increases the hydrophobicity of a molecule. This could enhance the partitioning of the inhibitor into the hydrophobic S1 pocket of chymotrypsin, thereby potentially increasing its inhibitory potency.
The co-occurrence of chlorinated and non-chlorinated versions of other cyanopeptides, attributed to the action of halogenase enzymes during biosynthesis, suggests that chlorination provides an evolutionary advantage, likely through enhanced or more specific biological activity.
Quantitative Data on Micropeptin Activity
Direct quantitative data (IC50 values) for this compound and its non-chlorinated counterpart are not publicly available in the reviewed scientific literature. However, to provide context for the potency of this class of compounds, the following table summarizes the inhibitory activities of other relevant micropeptins against trypsin and chymotrypsin.
| Compound | P1 Residue | Target Enzyme | IC50 (µM) | Reference |
| Micropeptin 996 | Not Specified | Chymotrypsin | 0.64 | [3] |
| Symplocamide A | Citrulline | Trypsin | 80.2 | [6] |
| Chymotrypsin | 0.38 | [6] | ||
| CPs-Arg² | Arginine | Trypsin | 0.24 - 0.26 | [5] |
| Chymotrypsin | 3.1 - 3.8 | [5] | ||
| CPs-Tyr² | Tyrosine | Chymotrypsin | 0.26 | [5] |
| Micropeptins (various) | Not Specified | Trypsin | 0.7 - 5.2 | [2] |
| Chymotrypsin | 2.8 - 72.0 | [2] |
Note: "CPs" refers to cyanopeptolins. The data presented highlights the typical potency range and selectivity trends observed in the micropeptin family.
Experimental Protocols
The following is a generalized protocol for determining the protease inhibitory activity of a micropeptin, based on common methodologies described in the literature.[7][8]
Objective: To determine the concentration of the inhibitor required to reduce the activity of a target protease (e.g., trypsin, chymotrypsin) by 50% (IC50).
Materials:
-
Target Protease: Bovine pancreatic trypsin or chymotrypsin (e.g., Sigma-Aldrich).
-
Substrate: A chromogenic or fluorogenic substrate specific to the enzyme.
-
For Trypsin: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA).
-
For Chymotrypsin: N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (SAPPNA).
-
-
Inhibitor: this compound, dissolved in Dimethyl Sulfoxide (DMSO).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5-8.0) containing CaCl2 (e.g., 10 mM).
-
96-well microtiter plates.
-
Microplate reader capable of measuring absorbance at 405-410 nm.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the protease in the assay buffer.
-
Prepare a stock solution of the substrate in DMSO or assay buffer.
-
Prepare a stock solution of the Micropeptin inhibitor in DMSO. Perform serial dilutions in assay buffer to obtain a range of inhibitor concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a fixed volume of assay buffer, the protease solution, and varying concentrations of the inhibitor solution.
-
Enzyme Control Wells (100% activity): Add assay buffer, the protease solution, and an equivalent volume of DMSO (without inhibitor).
-
Substrate Blank Wells (0% activity): Add assay buffer and the substrate solution (no enzyme or inhibitor).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in the microplate reader.
-
Measure the rate of increase in absorbance at 405 nm over a defined period (e.g., 10-30 minutes). The absorbance is proportional to the amount of p-nitroaniline released by the enzymatic cleavage of the substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Conclusion and Future Directions
This compound is a chlorinated protease inhibitor with a structure that suggests activity against trypsin and potentially other serine proteases. The presence of a chlorine atom on the N-methyl-tyrosine residue is a key structural feature that likely modulates its biological activity through electronic, steric, and hydrophobic effects. While the precise impact of this chlorination on inhibitory potency and selectivity remains to be quantified, it represents a critical area for future investigation.
To fully elucidate the role of chlorine in the activity of this compound, the following research is recommended:
-
Total Synthesis: The total synthesis of both this compound and its non-chlorinated analog is essential.
-
Comparative Bioassays: A head-to-head comparison of the inhibitory activity (IC50 values) of the synthesized chlorinated and non-chlorinated analogs against a panel of proteases (trypsin, chymotrypsin, elastase, etc.).
-
Structural Biology: Co-crystallization of both analogs with their target proteases to provide atomic-level insights into the specific interactions of the chlorinated tyrosine residue within the enzyme's binding pocket.
Such studies would provide definitive evidence for the role of chlorination and would significantly contribute to the rational design of novel, potent, and selective protease inhibitors for therapeutic applications.
References
- 1. Chemodiversity in Freshwater and Terrestrial Cyanobacteria – a Source for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Micropeptins with Anti-Neuroinflammatory Activity Isolated from a Cyanobacterial Bloom - PMC [pmc.ncbi.nlm.nih.gov]
- 4. old.oig.ug.edu.pl [old.oig.ug.edu.pl]
- 5. mdpi.com [mdpi.com]
- 6. Symplocamide A, a Potent Cytotoxin and Chymotrypsin Inhibitor from the Marine Cyanobacterium Symploca sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens - PMC [pmc.ncbi.nlm.nih.gov]
Micropeptin 478-A: A Technical Guide to a Potent Plasmin Inhibitor from Microcystis aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Abstract
Micropeptin 478-A is a cyclic depsipeptide belonging to the micropeptin class of serine protease inhibitors. Produced by the freshwater cyanobacterium Microcystis aeruginosa, this natural product exhibits potent and selective inhibitory activity against plasmin, a key enzyme in the fibrinolytic system. This technical guide provides a comprehensive overview of Micropeptin 478-A, including its producing organism, physicochemical properties, biological activity, detailed experimental protocols for its isolation and characterization, and insights into its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers in natural products chemistry, pharmacology, and drug discovery.
Introduction
Cyanobacteria are prolific producers of a diverse array of bioactive secondary metabolites, including a variety of peptides with potent biological activities. Among these, the micropeptins are a class of cyclic depsipeptides characterized by a unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue. These compounds are known to inhibit various serine proteases, such as trypsin, chymotrypsin, and elastase.[1] Micropeptin 478-A, isolated from Microcystis aeruginosa (NIES-478), is a notable member of this family due to its potent and specific inhibition of plasmin, a serine protease that plays a crucial role in blood clot dissolution.[2] This property makes Micropeptin 478-A a person of interest for the development of novel therapeutic agents for cardiovascular diseases.
Producing Organism
-
Organism: Microcystis aeruginosa[2]
-
Phylum: Cyanobacteria[2]
-
Class: Cyanophyceae[2]
-
Order: Chroococcales
-
Family: Microcystaceae
-
Genus: Microcystis[2]
-
Species: aeruginosa[2]
Microcystis aeruginosa is a species of freshwater cyanobacteria that can form harmful algal blooms. These blooms are known to produce a variety of bioactive peptides, including the hepatotoxic microcystins and the protease-inhibiting micropeptins.[1][3]
Physicochemical Properties of Micropeptin 478-A
Micropeptin 478-A is a cyclic depsipeptide with the following properties:
| Property | Value | Reference |
| Chemical Formula | C40H62ClN9O15S | [2] |
| Molecular Weight | 976.5040 Da | [2] |
| Accurate Mass | 975.3775 Da | [2] |
| Structure | Cyclic depsipeptide | [2] |
Biological Activity
Micropeptin 478-A is a potent inhibitor of plasmin. Its inhibitory activity has been quantified, as summarized in the table below.
| Target Enzyme | IC50 | Specificity | Reference |
| Plasmin | 0.1 µg/mL | Did not inhibit trypsin, thrombin, papain, chymotrypsin, and elastase at 10.0 µg/mL. | [2] |
The selective inhibition of plasmin suggests that Micropeptin 478-A may have potential applications in conditions where excessive fibrinolysis is a concern.
Experimental Protocols
Isolation and Purification of Micropeptin 478-A
The following protocol is a general guideline for the isolation and purification of Micropeptin 478-A from a culture of Microcystis aeruginosa.
5.1.1. Extraction
-
Harvest cultured Microcystis aeruginosa cells by centrifugation or filtration.
-
Freeze-dry the cell biomass to remove water.
-
Extract the freeze-dried cells (e.g., 27.6 g) with 80% methanol (B129727) in water.[2] Perform the extraction multiple times (e.g., 3x) to ensure complete extraction.
-
Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
5.1.2. Liquid-Liquid Partitioning
-
Partition the crude extract between water and diethyl ether. Discard the diethyl ether layer.[2]
-
Extract the remaining aqueous layer with n-butanol. The plasmin-inhibiting activity is expected to be in the n-butanol layer.[2]
-
Evaporate the n-butanol extract to dryness.
5.1.3. Chromatographic Purification
-
Subject the n-butanol extract to ODS (octadecylsilanized) flash column chromatography.[2]
-
Further purify the active fractions using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A C18 semi-preparative column is suitable.[4]
-
Mobile Phase: A gradient of aqueous acetonitrile (B52724) (MeCN) containing 0.05% trifluoroacetic acid (TFA) is effective for separation.[2] The specific gradient can be optimized, for example, a linear gradient from 15% to 100% MeCN over 20 minutes.
-
Detection: Monitor the elution at a wavelength of 238 nm.
-
Workflow for Isolation and Purification of Micropeptin 478-A
Caption: Isolation and purification workflow for Micropeptin 478-A.
Structural Elucidation
The structure of Micropeptin 478-A was elucidated using a combination of 2D NMR spectroscopy and chemical degradation.
5.2.1. 2D NMR Spectroscopy
-
Dissolve the purified Micropeptin 478-A in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire a suite of 2D NMR spectra to determine the amino acid composition and sequence. These experiments include:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., an entire amino acid residue).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for sequencing the peptide.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities of protons, which helps in confirming the sequence and determining the stereochemistry.
-
5.2.2. Chemical Degradation and Chiral Analysis
-
Perform acid hydrolysis of the peptide to break it down into its constituent amino acids.
-
Determine the absolute stereochemistry of the amino acids using Marfey's method or by comparison with authentic standards using chiral chromatography.[5]
Plasmin Inhibition Assay
The following is a general protocol for determining the plasmin inhibitory activity of Micropeptin 478-A.
-
Prepare a solution of human plasmin in a suitable buffer (e.g., Tris-HCl).
-
Prepare a solution of a chromogenic plasmin substrate (e.g., S-2251).
-
In a 96-well plate, add the plasmin solution, the buffer, and various concentrations of Micropeptin 478-A.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength (e.g., 405 nm).
-
Calculate the rate of substrate hydrolysis for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Biosynthesis Pathway
Micropeptins are synthesized via a non-ribosomal peptide synthetase (NRPS) pathway.[4] NRPSs are large, multi-enzyme complexes that assemble peptides in a stepwise fashion. The biosynthesis of micropeptins involves a gene cluster encoding for several NRPS modules.[4] Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. The domains within each module have distinct functions:
-
A (Adenylation) domain: Selects and activates the specific amino acid as an aminoacyl-adenylate.
-
T (Thiolation) or PCP (Peptidyl Carrier Protein) domain: Covalently tethers the activated amino acid via a thioester bond.
-
C (Condensation) domain: Catalyzes the formation of the peptide bond between the growing peptide chain and the newly incorporated amino acid.
-
E (Epimerization) domain: Can be present to convert L-amino acids to their D-isomers.
-
TE (Thioesterase) domain: Catalyzes the release and cyclization of the final peptide product.
Generalized Non-Ribosomal Peptide Synthetase (NRPS) Pathway for Micropeptin Biosynthesis
Caption: Simplified diagram of the NRPS machinery for micropeptin synthesis.
Conclusion
Micropeptin 478-A is a potent and selective plasmin inhibitor produced by the cyanobacterium Microcystis aeruginosa. Its unique structure and biological activity make it a compelling candidate for further investigation as a lead compound in drug discovery programs, particularly for cardiovascular applications. The experimental protocols and biosynthetic insights provided in this technical guide offer a solid foundation for researchers to explore the full potential of this fascinating natural product. Further studies on its mechanism of action, structure-activity relationships, and in vivo efficacy are warranted to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. New Prenylated Aeruginosin, Microphycin, Anabaenopeptin and Micropeptin Analogues from a Microcystis Bloom Material Collected in Kibbutz Kfar Blum, Israel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 4. Toxic peptides from freshwater cyanobacteria (blue-green algae). I. Isolation, purification and characterization of peptides from Microcystis aeruginosa and Anabaena flos-aquae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of two toxic heptapeptide microcystins from an axenic strain of Microcystis aeruginosa, K-139 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Micropeptin 478A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micropeptins are a diverse class of cyclic depsipeptides produced by cyanobacteria, exhibiting a range of biological activities, including protease inhibition.[1][2] This characteristic makes them promising candidates for drug discovery and development. Micropeptin 478A, a specific congener in this family, requires a multi-step isolation and purification process to obtain a pure sample for downstream applications such as structural elucidation, bioactivity screening, and mechanistic studies.
These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of this compound from cyanobacterial biomass. The methodologies are based on established techniques for the separation of related micropeptins and can be adapted and optimized for this specific compound.
Data Presentation: Summary of Techniques
The isolation and purification of micropeptins typically involve a combination of extraction and chromatographic techniques. The choice of methods and their sequence is critical for achieving high purity and yield.
| Technique | Purpose | Typical Solvents/Mobile Phases | Stationary Phase/Column | References |
| Biomass Extraction | Initial extraction of peptides from lyophilized cyanobacterial cells. | 70-100% Methanol (B129727), Methanol:Water mixtures | Not Applicable | [3][4] |
| Solid-Phase Extraction (SPE) | Sample clean-up and concentration of the crude extract. | Methanol, Water, Acetonitrile (B52724) | C18, Hydrophilic-Lipophilic Balance (HLB) | [5][6] |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Methanol | Sephadex LH-20 | [4] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | High-resolution purification of target compounds. | Acetonitrile/Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) | C18 | [3][4][7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of fractions for the presence and purity of the target compound. | Acetonitrile/Water with 0.1% Formic Acid | C18 | [3][4] |
Experimental Protocols
Biomass Collection and Preparation
-
Collection : Collect cyanobacterial bloom material from the field or harvest from laboratory cultures.
-
Lyophilization : Freeze-dry the collected biomass to remove water and facilitate efficient extraction.
-
Homogenization : Grind the lyophilized biomass into a fine powder to increase the surface area for solvent extraction.
Extraction of Crude Micropeptins
-
Solvent Extraction : Suspend the powdered biomass in 70-100% methanol (or a suitable methanol:water mixture) at a ratio of 10 mL of solvent per gram of biomass.[4][5]
-
Incubation and Sonication : Stir the suspension at room temperature for several hours. Intermittent sonication can be applied to enhance cell lysis and extraction efficiency.[5]
-
Centrifugation : Centrifuge the mixture at approximately 4500 x g for 20 minutes to pellet the cell debris.[5]
-
Supernatant Collection : Carefully decant and collect the supernatant containing the crude extract.
-
Repeated Extraction : Repeat the extraction process on the pellet 2-3 times to maximize the yield.
-
Solvent Evaporation : Combine the supernatants and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a concentrated crude extract.
Solid-Phase Extraction (SPE) for Sample Clean-up
-
Cartridge Conditioning : Condition a C18 or HLB SPE cartridge by washing with methanol followed by water.[5]
-
Sample Loading : Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the conditioned cartridge.
-
Washing : Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove highly polar impurities.
-
Elution : Elute the micropeptins with an increasing concentration of methanol or acetonitrile. Collect the fractions.
-
Analysis : Analyze the collected fractions by LC-MS to identify those containing this compound.
-
Pooling and Evaporation : Pool the fractions containing the target compound and evaporate the solvent.
Chromatographic Purification
a. Size-Exclusion Chromatography (SEC)
-
Column Preparation : Pack a column with Sephadex LH-20 and equilibrate with 100% methanol.
-
Sample Application : Dissolve the semi-purified extract from SPE in methanol and apply it to the top of the column.
-
Elution : Elute the sample with methanol at a constant flow rate.
-
Fraction Collection : Collect fractions of a defined volume.
-
Analysis : Analyze the fractions by LC-MS to locate the fractions containing this compound.
-
Pooling : Pool the relevant fractions.
b. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column : Use a semi-preparative or preparative C18 HPLC column.
-
Mobile Phase : A typical mobile phase consists of a gradient of acetonitrile in water, both containing 0.1% formic acid or TFA.
-
Gradient Elution : Develop a linear gradient, for example, from 15% to 100% acetonitrile over 20-30 minutes, to separate the components of the SEC fractions.[3]
-
Detection : Monitor the elution profile using a UV detector, typically at 238 nm.[7]
-
Fraction Collection : Collect the peaks corresponding to the retention time of this compound, as determined by preliminary analytical LC-MS runs.
-
Purity Check : Assess the purity of the collected fractions using analytical LC-MS.
-
Final Purification : If necessary, perform a second round of RP-HPLC using a shallower gradient to achieve the desired purity.
Final Steps
-
Solvent Removal : Evaporate the solvent from the pure fractions.
-
Lyophilization : Lyophilize the purified compound to obtain a stable powder.
-
Structural Confirmation : Confirm the structure of the isolated this compound using high-resolution mass spectrometry and NMR spectroscopy.[4]
Visualizations
Experimental Workflow for Micropeptin Isolation and Purification
Caption: A generalized workflow for the isolation and purification of this compound.
Logical Relationship of Purification Steps
Caption: The logical progression of purification, from crude extract to pure compound.
References
- 1. New Micropeptins with Anti-Neuroinflammatory Activity Isolated from a Cyanobacterial Bloom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alteration in Amino Acid Composition and Configuration in Cyanobacterial Peptides Affects Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 4. New Prenylated Aeruginosin, Microphycin, Anabaenopeptin and Micropeptin Analogues from a Microcystis Bloom Material Collected in Kibbutz Kfar Blum, Israel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of extraction methods for quantification of microcystin-LR and microcystin-RR in fish, vegetable, and soil matrices using UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and preparative purification of microcystin variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Analysis of Micropeptin 478A by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micropeptin 478A is a cyclic depsipeptide belonging to the cyanopeptolin class of serine protease inhibitors, originally isolated from the cyanobacterium Microcystis aeruginosa. As a potent plasmin inhibitor, this compound holds significant interest for drug discovery and development, particularly in therapeutic areas where modulation of fibrinolysis is desired. Accurate and robust analytical methods are crucial for the purification, characterization, and quantification of this compound in various matrices. This application note provides a detailed protocol for the analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometry detection.
Principle
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18 silica) and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol (B129727). The separation of this compound from other components in a sample is achieved based on its hydrophobicity. A gradient elution, where the proportion of the organic solvent is increased over time, is employed to effectively elute compounds with a wide range of polarities. Detection is typically performed using a UV detector, monitoring the peptide bond absorbance at approximately 220 nm, or for higher sensitivity and specificity, a mass spectrometer.
Experimental Protocols
Sample Preparation from Cyanobacterial Biomass
This protocol outlines the extraction of micropeptins from lyophilized cyanobacterial cells.
Materials:
-
Lyophilized Microcystis aeruginosa cell biomass
-
Methanol (HPLC grade)
-
Deionized water
-
Centrifuge
-
Rotary evaporator or nitrogen blowdown evaporator
-
Solid-Phase Extraction (SPE) C18 cartridges
-
0.22 µm syringe filters
Procedure:
-
Weigh 1 gram of lyophilized cyanobacterial biomass into a conical tube.
-
Add 20 mL of 80% aqueous methanol.
-
Vortex thoroughly for 5 minutes to ensure cell lysis and extraction.
-
Sonicate the sample for 15 minutes in a sonication bath.
-
Centrifuge the mixture at 4,000 x g for 15 minutes.
-
Carefully decant the supernatant into a clean round-bottom flask.
-
Repeat the extraction process (steps 2-6) on the cell pellet twice more to ensure complete extraction.
-
Combine all supernatants and concentrate the extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in 5 mL of deionized water.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 20% aqueous methanol to remove highly polar impurities.
-
Elute the micropeptins with 5 mL of 80% aqueous methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the final dried extract in 1 mL of the initial HPLC mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
dot
Caption: Workflow for the extraction and cleanup of this compound.
HPLC Method for Analysis
This protocol provides a general reversed-phase HPLC method suitable for the analysis of this compound. Method optimization may be required depending on the sample matrix and instrumentation.
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, and UV or Mass Spectrometry (MS) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
HPLC Conditions:
| Parameter | Value |
|---|---|
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| UV Detection | 220 nm |
| MS Detection (Optional) | ESI Positive Mode, Scan m/z 400-1200 |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
dot
Application Notes and Protocols for NMR Spectroscopy of Micropeptin 478A
For Researchers, Scientists, and Drug Development Professionals
Introduction to Micropeptin 478A
This compound is a cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa (NIES-478).[1] It belongs to the larger class of micropeptins, which are known for their diverse biological activities, including potent inhibition of serine proteases such as plasmin.[1] The inhibition of plasmin, a key enzyme in the fibrinolytic system, makes this compound and related compounds interesting candidates for the development of therapeutic agents against cardiovascular diseases like stroke and coronary artery occlusion.[1]
The complex structure of this compound, which includes non-proteinogenic amino acids and a unique 3-amino-6-hydroxy-2-piperidone (Ahp) moiety, necessitates advanced analytical techniques for its complete characterization.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such natural products, providing detailed insights into the connectivity and stereochemistry of the molecule.
These application notes provide a comprehensive overview of the NMR spectroscopic analysis of this compound, including detailed experimental protocols and data interpretation strategies. This information is intended to guide researchers in the structural analysis of micropeptins and other complex cyclic peptides.
Structural Elucidation via NMR Spectroscopy
The determination of the planar structure and stereochemistry of this compound relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These experiments allow for the establishment of spin systems for each amino acid residue and the sequencing of these residues within the cyclic structure.
Key NMR experiments and their roles in the structural elucidation of this compound include:
-
1D ¹H and ¹³C NMR: Provide an overview of the proton and carbon environments within the molecule.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar couplings between protons that are typically separated by two or three bonds, which is crucial for establishing the spin systems of the amino acid residues.[1][2]
-
¹H-¹H TOCSY (Total Correlation Spectroscopy) or HOHAHA (Homonuclear Hartmann-Hahn): Establishes correlations between all protons within a spin system, from the amide proton to the side-chain protons of an amino acid residue.[1][2]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom, aiding in the assignment of carbon signals.[2][3]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is critical for identifying quaternary carbons and for sequencing the amino acid residues by observing correlations across the peptide bonds.[1][2][3]
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is essential for determining the sequence of amino acid residues and for obtaining insights into the three-dimensional structure of the peptide.[1][2]
Quantitative NMR Data
The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for this compound, as reported in the literature. The data was acquired in DMSO-d₆ at 27.0 °C.[1]
| Position | Amino Acid | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Ile-1 | |||
| α-H | 4.40 | 61.2 | |
| β-H | 2.08 | 36.5 | |
| γ-H | 1.45, 1.15 | 24.5 | |
| γ-CH₃ | 0.85 | 15.8 | |
| δ-CH₃ | 0.83 | 11.2 | |
| Ahp | |||
| 2-C | - | 169.2 | |
| 3-H | 4.45 | 53.9 | |
| 4-H | 1.95, 1.70 | 27.8 | |
| 5-H | 2.15, 1.90 | 29.5 | |
| 6-H | 4.92 | 73.9 | |
| NH | 7.27 | - | |
| OH | 6.04 | - | |
| Thr | |||
| α-H | 4.25 | 58.5 | |
| β-H | 4.05 | 67.1 | |
| γ-CH₃ | 1.05 | 20.1 | |
| NH | 8.15 | - | |
| Ile-2 | |||
| α-H | 4.35 | 57.8 | |
| β-H | 1.85 | 36.1 | |
| γ-H | 1.40, 1.10 | 24.2 | |
| γ-CH₃ | 0.80 | 15.5 | |
| δ-CH₃ | 0.78 | 11.0 | |
| NH | 7.95 | - | |
| Arg | |||
| α-H | 4.20 | 52.5 | |
| β-H | 1.75, 1.60 | 28.5 | |
| γ-H | 1.50 | 24.8 | |
| δ-H | 3.10 | 40.5 | |
| NH | 8.05 | - | |
| (3S)-3-amino-2-chloro-5-hydroxy-7-phenylheptanoic acid | |||
| 2-H | 4.50 | 55.1 | |
| 3-H | 4.10 | 54.2 | |
| 4-H | 1.65, 1.55 | 35.5 | |
| 5-H | 3.80 | 68.2 | |
| 6-H | 2.65, 2.55 | 42.1 | |
| 7-H | - | - | |
| Ph | 7.25, 7.20, 7.15 | 139.5, 129.1, 128.2, 125.8 | |
| NH | 8.25 | - |
Table 1: ¹H and ¹³C NMR data for this compound in DMSO-d₆.[1]
Experimental Protocols
The following protocols provide a general framework for the NMR analysis of this compound. Instrument-specific parameters may need to be optimized.
Sample Preparation
-
Isolation: this compound is isolated from a lyophilized culture of Microcystis aeruginosa (NIES-478). The extraction is typically performed with 80% methanol, followed by partitioning with diethyl ether and n-butanol. The crude extract is then purified by ODS flash column chromatography and reversed-phase HPLC.[1]
-
Sample for NMR: Dissolve approximately 1-5 mg of purified this compound in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Internal Standard: The residual solvent peaks of DMSO-d₆ (δH 2.50 and δC 39.5) are typically used as internal references for ¹H and ¹³C NMR spectra, respectively.[4]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[4]
-
1D ¹H NMR:
-
Pulse Sequence: zg30 or similar
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-3 s
-
Relaxation Delay: 2-5 s
-
Number of Scans: 16-64
-
-
1D ¹³C NMR:
-
Pulse Sequence: zgpg30 or similar with proton decoupling
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 s
-
Relaxation Delay: 2-5 s
-
Number of Scans: 1024-4096
-
-
2D ¹H-¹H COSY:
-
Pulse Sequence: cosygpqf or similar gradient-selected sequence
-
Spectral Width (F1 and F2): 12-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
Relaxation Delay: 1.5-2 s
-
-
2D ¹H-¹H TOCSY:
-
Pulse Sequence: mlevgpph or similar phase-sensitive sequence with a mixing time appropriate for peptides (e.g., 80 ms)
-
Spectral Width (F1 and F2): 12-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
Relaxation Delay: 1.5-2 s
-
-
2D ¹H-¹³C HSQC:
-
Pulse Sequence: hsqcedetgpsp or similar edited HSQC for multiplicity information
-
Spectral Width (F2 - ¹H): 12-16 ppm
-
Spectral Width (F1 - ¹³C): 100-160 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 16-64
-
Relaxation Delay: 1.5-2 s
-
-
2D ¹H-¹³C HMBC:
-
Pulse Sequence: hmbcgplpndqf or similar gradient-selected sequence optimized for long-range couplings (e.g., 8 Hz)
-
Spectral Width (F2 - ¹H): 12-16 ppm
-
Spectral Width (F1 - ¹³C): 200-240 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 32-128
-
Relaxation Delay: 1.5-2 s
-
-
2D ¹H-¹H NOESY:
-
Pulse Sequence: noesygpph or similar phase-sensitive sequence with a mixing time of 200-400 ms
-
Spectral Width (F1 and F2): 12-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 16-32
-
Relaxation Delay: 1.5-2 s
-
Data Processing and Analysis
-
Fourier Transformation: Apply Fourier transformation to the acquired data in both dimensions.
-
Phasing and Baseline Correction: Carefully phase the spectra and apply baseline correction to obtain accurate integrals and peak positions.
-
Analysis of 2D Spectra:
-
COSY/TOCSY: Identify the spin systems of the individual amino acid residues by tracing the correlations from the amide protons.
-
HSQC: Assign the carbon signals that are directly bonded to protons.
-
HMBC: Establish the sequence of the amino acid residues by identifying correlations between protons (e.g., α-H, NH) of one residue and the carbonyl carbon of the preceding residue.
-
NOESY: Confirm the amino acid sequence by observing sequential NOEs (e.g., between the α-H of residue i and the NH of residue i+1) and gain insights into the 3D structure.
-
Visualizations
The following diagrams illustrate the workflow and logic of the NMR-based structural elucidation of this compound.
Caption: Experimental workflow for the structural elucidation of this compound.
Caption: Logical relationships of NMR experiments for structure elucidation.
Conclusion
NMR spectroscopy is a powerful and essential technique for the de novo structure elucidation of complex natural products like this compound. By employing a suite of 1D and 2D NMR experiments, researchers can systematically piece together the molecular structure, providing a solid foundation for further biological and pharmacological investigations. The protocols and data presented here serve as a valuable resource for scientists engaged in the discovery and development of novel peptide-based therapeutics.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Micropeptin 478A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micropeptin 478A is a cyclic depsipeptide produced by the cyanobacterium Microcystis aeruginosa (strain NIES-478). It has been identified as a potent inhibitor of plasmin, a serine protease involved in the regulation of blood coagulation.[1] This characteristic makes this compound and its analogs potential lead compounds for the development of therapeutic agents for cardiovascular diseases.[1] Accurate and reliable methods for the detection and quantification of this compound are crucial for research and development in this area. This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound.
Chemical Profile and Mass Spectrometry Data
A thorough understanding of the chemical properties of this compound is fundamental for its analysis by mass spectrometry.
| Parameter | Value | Reference |
| Molecular Formula | C40H62ClN9O15S | [2] |
| Monoisotopic Mass | 975.37746 Da | [2] |
| Observed Pseudomolecular Ions [M+H]+ | m/z 976/978 | [1] |
| Key Diagnostic Fragment Ion | m/z 896/898 ([M-SO3+H]+) | [1] |
| Structural Components | Threonine (Thr), Arginine (Arg), Isoleucine (Ile) x2, 3-amino-6-hydroxy-2-piperidone (Ahp), 3-chloro N-Methyltyrosine (3-chloro N-MeTyr), Glyceric acid 3-O-sulfate | [1] |
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of this compound from cyanobacterial cultures.
Materials:
-
Lyophilized Microcystis aeruginosa cells
-
80% Methanol (B129727) (MeOH) in water
-
Deionized water
-
n-Butanol
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Rotary evaporator
Protocol:
-
Extract lyophilized cyanobacterial cells (e.g., 25 g) with 80% aqueous methanol.
-
Centrifuge the extract to pellet cellular debris and collect the supernatant.
-
Partition the supernatant between water and n-butanol. The aqueous layer, which contains the more polar micropeptins, should be retained.
-
Concentrate the aqueous extract under reduced pressure using a rotary evaporator.
-
Perform solid-phase extraction (SPE) for sample clean-up and concentration.
-
Condition a C18 SPE cartridge with methanol, followed by deionized water.
-
Load the concentrated aqueous extract onto the cartridge.
-
Wash the cartridge with deionized water to remove salts and other highly polar impurities.
-
Elute this compound with an appropriate concentration of methanol (e.g., 70-80%).
-
-
Dry the eluate and reconstitute in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water with 0.1% formic acid).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A mass spectrometer equipped with an electrospray ionization (ESI) source, capable of MS/MS fragmentation (e.g., triple quadrupole, Q-TOF, or Orbitrap).
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 10-20%), increasing to a high percentage (e.g., 90-95%) over 15-20 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Full Scan MS Range: m/z 100 - 1200
-
MS/MS Analysis:
-
Precursor Ions for Fragmentation: m/z 976.4 and 978.4 (due to chlorine isotope pattern)
-
Collision Energy: This will need to be optimized for the specific instrument, but a starting range of 20-40 eV is recommended.
-
Product Ion Scan Range: m/z 50 - 1000
-
Fragmentation Pathway and Visualization
The structural elucidation of this compound relies on the interpretation of its MS/MS fragmentation pattern. A key fragmentation is the loss of the sulfate (B86663) group, leading to a characteristic ion. Further fragmentation will occur along the peptide backbone.
Caption: Proposed fragmentation pathway for this compound.
Data Presentation
For quantitative studies, results should be presented in a clear and concise tabular format. The following table is an example for reporting quantitative data from a dose-response experiment.
| Analyte | Concentration (ng/mL) | Peak Area (Arbitrary Units) | S/N Ratio | Accuracy (%) |
| This compound | 1 | 15,234 | 25 | 98.5 |
| 5 | 78,910 | 130 | 101.2 | |
| 10 | 155,678 | 265 | 100.8 | |
| 50 | 798,453 | >500 | 99.3 | |
| 100 | 1,602,345 | >500 | 100.1 |
Experimental Workflow Visualization
The overall process from sample collection to data analysis can be visualized to provide a clear overview of the experimental workflow.
Caption: Overview of the experimental workflow for this compound analysis.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the mass spectrometry-based analysis of this compound. Adherence to these guidelines will enable researchers, scientists, and drug development professionals to accurately identify and quantify this potent plasmin inhibitor, facilitating further investigation into its therapeutic potential. The provided visualizations of the fragmentation pathway and experimental workflow offer a clear and comprehensive understanding of the analytical process.
References
Application Note & Protocol: In Vitro Plasmin Inhibition Assay Using Micropeptin 478A
Audience: Researchers, scientists, and drug development professionals.
Introduction Plasmin is a crucial serine protease (EC 3.4.21.7) that plays a central role in the fibrinolytic system by degrading fibrin (B1330869) blood clots.[1][2] It is formed from its inactive zymogen, plasminogen, through activation by tissue plasminogen activator (tPA) or urokinase plasminogen activator (uPA).[3] Beyond fibrinolysis, the plasmin system is implicated in various physiological and pathological processes, including tissue remodeling, tumor invasion, and metastasis.[1][4] Consequently, inhibitors of plasmin are valuable tools for research and potential therapeutic agents for conditions related to excessive fibrinolysis.[4][5]
Micropeptin 478A is a cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa.[5][6] It has been identified as a potent inhibitor of plasmin, making it a subject of interest for drug discovery and a useful tool for studying the plasmin system.[5][6] This document provides a detailed protocol for conducting an in vitro fluorometric assay to quantify the inhibitory activity of this compound against human plasmin.
Principle of the Assay
The plasmin inhibition assay is based on the enzymatic activity of plasmin on a synthetic fluorogenic substrate. In this assay, active plasmin cleaves a specific peptide substrate, releasing a fluorescent molecule (e.g., 7-amido-4-methylcoumarin, AMC). The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity of plasmin. When an inhibitor such as this compound is present, it binds to plasmin, reducing its catalytic activity. This leads to a decreased rate of substrate cleavage and a corresponding reduction in the fluorescence signal. The potency of the inhibitor is determined by measuring the reduction in fluorescence across a range of inhibitor concentrations.
Caption: Assay principle for plasmin inhibition.
Quantitative Data Summary
This compound demonstrates potent inhibitory activity against plasmin. The table below summarizes its reported IC50 value along with those of related micropeptins for comparison.
| Compound | Source Organism | Target Protease | IC50 Value | Reference |
| This compound | Microcystis aeruginosa | Plasmin | 0.1 µg/mL | [5][6] |
| Micropeptin 478B | Microcystis aeruginosa | Plasmin | 0.4 µg/mL | [5][6] |
| Micropeptin T2 | Not Specified | Plasmin | 0.1 µg/mL | [7] |
| Micropeptin T1 | Not Specified | Plasmin | > 100 µg/mL | [7] |
Experimental Protocols
This protocol is designed for a 96-well plate format and is based on commercially available fluorometric assay kits.[1][8]
Materials and Reagents
-
Human Plasmin (active enzyme)
-
Plasmin Fluorogenic Substrate (e.g., AMC-based peptide)
-
This compound (test inhibitor)
-
Aprotinin or other known plasmin inhibitor (positive control)
-
Assay Buffer (e.g., Tris-HCl or similar, pH 7.5)[9]
-
Solvent for inhibitor (e.g., DMSO, water)
-
96-well solid black flat-bottom microplate
-
Fluorescence microplate reader with Ex/Em filters for AMC (e.g., 360 nm/450 nm)[1]
-
Multichannel pipettes and sterile pipette tips
Procedure
1. Reagent Preparation
-
Assay Buffer : Prepare the buffer as required. Bring to room temperature before use.
-
Human Plasmin Working Solution : Dilute the stock Human Plasmin enzyme to the desired final concentration in cold Assay Buffer. Keep the diluted enzyme on ice until use. The optimal concentration should be determined empirically but is typically in the ng/well range.[1]
-
Fluorogenic Substrate Working Solution : Dilute the substrate stock solution in Assay Buffer to the final desired concentration. Protect from light.
-
This compound Stock and Dilutions : Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series of the inhibitor in Assay Buffer to test a range of concentrations.
2. Assay Workflow The following steps outline the procedure for setting up the 96-well plate.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. The plasmin–antiplasmin system: structural and functional aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New Micropeptins with Anti-Neuroinflammatory Activity Isolated from a Cyanobacterial Bloom - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Testing Micropeptin 478A Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micropeptins are a class of cyclic depsipeptides produced by cyanobacteria, known for their diverse biological activities. Among them, Micropeptin 478A has been identified as a potent inhibitor of serine proteases, particularly plasmin. This document provides detailed application notes and experimental protocols to facilitate the investigation of this compound's bioactivity, with a focus on its protease inhibition, cytotoxic, and anti-inflammatory properties. The provided methodologies are intended to serve as a comprehensive guide for researchers in natural product discovery, pharmacology, and drug development.
Data Presentation
The following tables summarize the inhibitory activities of this compound and other related micropeptins against various proteases. This data is crucial for comparative analysis and for understanding the structure-activity relationships within the micropeptin family.
Table 1: Inhibitory Activity of this compound and 478B
| Compound | Target Enzyme | IC50 (µg/mL) | Source Organism | Reference |
| This compound | Plasmin | 0.1 | Microcystis aeruginosa (NIES-478) | [1] |
| Micropeptin 478B | Plasmin | 0.4 | Microcystis aeruginosa (NIES-478) | [1] |
Table 2: Inhibitory Activity of Other Selected Micropeptins
| Compound | Target Enzyme | IC50 (µM) | Source Organism | Reference |
| Micropeptin 996 | Chymotrypsin | 0.64 | Microcystis aeruginosa | [2] |
| Micropeptin TR1058 | Chymotrypsin | 6.78 | Microcystis sp. | |
| Aeruginosin TR642 | Trypsin | 3.80 | Microcystis sp. | |
| Aeruginosin TR642 | Thrombin | 0.85 | Microcystis sp. | |
| Micropeptin T2 | Plasmin | 0.1 µg/mL | Not Specified | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed to be followed in a standard laboratory setting.
Protocol 1: Serine Protease (Plasmin) Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound against the serine protease plasmin.
Materials and Reagents:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Human Plasmin
-
Chromogenic plasmin substrate (e.g., S-2251™)
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in Tris-HCl buffer to achieve a range of final concentrations to be tested.
-
In a 96-well microplate, add 20 µL of each this compound dilution to triplicate wells.
-
Include control wells containing the solvent (DMSO) without the inhibitor.
-
Add 160 µL of Tris-HCl buffer to all wells.
-
Add 10 µL of human plasmin solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the chromogenic plasmin substrate to each well.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: MTT Cytotoxicity Assay
This protocol assesses the cytotoxic effects of this compound on a selected cancer cell line (e.g., HeLa, HepG2).
Materials and Reagents:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well cell culture plate
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare a series of dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.
-
Include control wells with medium and solvent only (vehicle control) and untreated cells (negative control).
-
Incubate the plate for 24, 48, or 72 hours in a CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 3: Anti-Inflammatory Activity - Nitric Oxide (NO) Production Assay in BV-2 Microglial Cells
This protocol measures the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials and Reagents:
-
This compound
-
BV-2 microglial cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) standard solution
-
96-well cell culture plate
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed BV-2 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + solvent + LPS), and a positive control (cells + LPS).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Prepare a standard curve of sodium nitrite in the cell culture medium.
-
Add 50 µL of Griess reagent Part A to each supernatant sample and standard in a new 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent Part B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the concentration of nitrite in the samples using the standard curve.
-
Calculate the percentage of inhibition of NO production for each concentration of this compound compared to the LPS-stimulated control.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the testing of this compound.
Caption: Plasminogen Activation Pathway and Inhibition by this compound.
Caption: LPS-induced NF-κB Signaling Pathway for Nitric Oxide Production.
References
Applications of Micropeptin 478A in Coagulation Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Micropeptin 478A in coagulation and fibrinolysis research. This compound, a cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa, has been identified as a potent inhibitor of plasmin. While its direct effects on the core coagulation cascade are not extensively documented, its role in modulating fibrinolysis presents significant opportunities for research and drug discovery. This document also includes data and protocols for a related compound, Micropeptin K139, which has demonstrated direct anticoagulant properties, to provide a broader context for the potential applications of micropeptins in hemostasis research.
Introduction to Micropeptins in Coagulation and Fibrinolysis
Micropeptins are a class of cyclic peptides produced by cyanobacteria that exhibit a wide range of biological activities, including the inhibition of various proteases. Their structural diversity has made them a subject of interest in drug discovery. In the context of hemostasis, certain micropeptins have been shown to interfere with key enzymes in both the coagulation cascade, which leads to clot formation, and the fibrinolytic system, which is responsible for clot dissolution.
This compound has been specifically identified as a potent inhibitor of plasmin, the primary enzyme responsible for the breakdown of fibrin (B1330869) clots. This activity suggests its potential as a tool for studying the regulation of fibrinolysis and as a lead compound for the development of antifibrinolytic agents.
Micropeptin K139 , another member of this peptide family, has been shown to directly inhibit key coagulation factors, namely Factor VIIa-soluble tissue factor (fVIIa-sTF) complex and thrombin, positioning it as a direct-acting anticoagulant.
Data Presentation: Inhibitory Activities of Micropeptins
The following tables summarize the known quantitative data on the inhibitory activities of this compound and Micropeptin K139 against key enzymes in the coagulation and fibrinolytic systems.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | IC50 (µg/mL) | Source |
| Plasmin | 0.1 | [1] |
Table 2: Inhibitory Activity of Micropeptin K139
| Target Enzyme/Complex | EC50 (µM) | Source |
| Factor VIIa-soluble Tissue Factor (fVIIa-sTF) | 10.62 | [1][2] |
| Thrombin | 26.94 | [1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the coagulation cascade, the fibrinolytic pathway, and a general workflow for evaluating the anticoagulant and antifibrinolytic activity of micropeptins.
References
using Micropeptin 478A as a research tool for fibrinolysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Micropeptin 478A is a naturally occurring cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa. It has been identified as a potent inhibitor of plasmin, the primary enzyme responsible for the breakdown of fibrin (B1330869) clots. This property makes this compound a valuable research tool for studying the intricacies of the fibrinolytic system, investigating the mechanisms of plasmin-mediated pathologies, and exploring novel therapeutic strategies for fibrinolysis-related disorders. These application notes provide detailed protocols and data to facilitate the use of this compound in a research setting.
Mechanism of Action
This compound functions as a competitive inhibitor of plasmin, a serine protease. The inhibitory activity of micropeptins is largely determined by their amino acid composition, particularly the residues that interact with the active site of the target protease. While the precise binding mode of this compound to plasmin is yet to be fully elucidated, its low IC50 value suggests a high affinity and specificity for this enzyme.
Data Presentation
The inhibitory activity of this compound against plasmin has been quantified, highlighting its potency. For comparative purposes, data on the inhibition of other serine proteases by different micropeptins are also presented to provide context on the potential specificity of this class of compounds.
Table 1: Inhibitory Activity of this compound and Other Micropeptins against Various Serine Proteases
| Compound | Target Enzyme | IC50 | Reference |
| This compound | Plasmin | 0.1 µg/mL | [1](--INVALID-LINK--) |
| This compound | Trypsin | Data not available | - |
| This compound | Chymotrypsin (B1334515) | Data not available | - |
| Micropeptin TR1058 | Chymotrypsin | 6.78 µM | [2](--INVALID-LINK--) |
| Aeruginosin TR642 | Trypsin | 3.80 µM | [2](--INVALID-LINK--) |
| Aeruginosin TR642 | Thrombin | 0.85 µM | [2](--INVALID-LINK--) |
| Cyanopeptolin (Arg in position 2) | Trypsin | 0.24–0.26 µM | [3](--INVALID-LINK--) |
| Cyanopeptolin (Tyr in position 2) | Chymotrypsin | 0.26 µM | [3](--INVALID-LINK--) |
Mandatory Visualizations
Signaling Pathway
References
Application Notes and Protocols for the Synthesis of Micropeptin 478A Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micropeptins are a class of cyclic depsipeptides produced by cyanobacteria that exhibit potent inhibitory activity against various serine proteases, including plasmin and chymotrypsin.[1][2] Micropeptin 478A, in particular, is a notable plasmin inhibitor with an IC50 value of 0.1 µg/mL, making it an attractive scaffold for the development of novel therapeutic agents targeting cardiovascular and inflammatory diseases.[1] A characteristic feature of micropeptins is the presence of the unique and chemically labile 3-amino-6-hydroxy-2-piperidone (Ahp) moiety, which is crucial for their biological activity.[3][4]
These application notes provide a comprehensive overview of the strategies and protocols for the chemical synthesis of this compound derivatives. The methodologies described herein are based on established solid-phase and solution-phase synthesis techniques, with a particular focus on the construction of the critical Ahp residue and macrolactamization.
Synthetic Strategy Overview
The total synthesis of this compound and its analogs presents significant challenges, primarily due to the complex cyclic structure and the stereochemically rich, unstable Ahp unit. A convergent synthetic approach is generally favored, involving the synthesis of linear peptide fragments followed by a key macrocyclization step. The synthesis of the Ahp moiety is typically achieved through the late-stage oxidation and cyclization of a stable precursor, such as a protected pentahomoserine derivative, which can be derived from L-glutamic acid.[3][5]
Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis have been successfully employed for assembling the linear precursor. SPPS offers the advantage of facilitating the rapid synthesis of a library of analogs for structure-activity relationship (SAR) studies.[6][7][8]
Key Synthetic Steps
A generalized synthetic workflow for this compound derivatives can be outlined as follows:
-
Synthesis of the Ahp Precursor: A protected form of the 3-amino-6-hydroxy-2-piperidone (Ahp) precursor is synthesized, often starting from L-glutamic acid. This multi-step process involves protection of the amino and carboxyl groups, reduction, and introduction of the necessary functionalities for subsequent peptide coupling.[5][9]
-
Linear Peptide Assembly: The linear depsipeptide is assembled on a solid support (SPPS) or in solution. This involves the sequential coupling of protected amino acids, including the Ahp precursor.
-
Depsipeptide Bond Formation: The ester linkage, characteristic of depsipeptides, is formed between the hydroxyl group of a threonine residue and the carboxyl group of an adjacent amino acid.
-
Macrocyclization: Following the cleavage of the linear peptide from the solid support (in SPPS) and selective deprotection, the crucial head-to-tail macrolactamization is performed to form the cyclic peptide backbone. This step is often carried out under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
-
Formation of the Ahp Moiety: The protected Ahp precursor within the cyclic peptide is deprotected and then oxidized to an aldehyde, which spontaneously cyclizes to form the final hemiaminal structure of the Ahp residue.[3]
-
Purification and Characterization: The final cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[10][11]
Biological Activity of Micropeptin Derivatives
The biological activity of this compound derivatives is highly dependent on their amino acid composition. Variations in the peptide sequence can significantly impact their inhibitory potency and selectivity towards different proteases. The data presented in the tables below summarize the reported biological activities of several natural and synthetic micropeptin analogs.
Table 1: Protease Inhibitory Activity of Selected Micropeptins
| Compound | Target Protease | IC50 | Reference |
| Micropeptin 478-A | Plasmin | 0.1 µg/mL | [1] |
| Micropeptin 996 | Chymotrypsin | 0.64 µM | [2] |
| Micropeptin T2 | Plasmin | 0.1 µg/mL | [2] |
| Micropeptin T1 | Plasmin | > 100 µg/mL | [2] |
| Micropeptin KB928 | Trypsin | Sub-µM | [11] |
| Micropeptin KB956 | Trypsin | Sub-µM | [11] |
| Micropeptin KB970A | Trypsin | Sub-µM | [11] |
| Micropeptin KB970B | Trypsin | Sub-µM | [11] |
| Micropeptin KB984 | Trypsin | Sub-µM | [11] |
| Micropeptin KB970C | Trypsin | Sub-µM | [11] |
| Micropeptin KB1048 | Trypsin & Chymotrypsin | Sub-µM | [11] |
| Micropeptin KB992 | Chymotrypsin | Sub-µM | [11] |
| Micropeptin KB1046 | Chymotrypsin | Sub-µM | [11] |
Table 2: Anti-Neuroinflammatory Activity of Selected Micropeptins
| Compound | Assay | Effect | Concentration | Reference |
| Micropeptin 982 | Nitric Oxide Species (NOS) reduction in BV-2 microglial cells | ~50% reduction | 10 µM | [2][12] |
| Micropeptin 957 | Nitric Oxide Species (NOS) reduction in BV-2 microglial cells | ~50% reduction | 10 µM | [2][12] |
| Micropeptin 996 | Nitric Oxide Species (NOS) reduction in BV-2 microglial cells | ~50% reduction | 10 µM | [2][12] |
Experimental Protocols
The following protocols are adapted from the solid-phase total synthesis of Symplocamide A and can be modified for the synthesis of this compound derivatives.[1][6][10]
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine (B6355638) solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the Rink amide resin in DCM for 1 hour, followed by washing with DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), DIC (3 eq.), and OxymaPure (3 eq.) in DMF. Add the coupling solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
Repeat steps 2-4 for each amino acid in the sequence of the desired this compound derivative.
-
After the final coupling, wash the resin with DCM and dry under vacuum.
-
Cleavage from Resin: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 2 hours.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
Protocol 2: Macrolactamization
Materials:
-
Crude linear peptide
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
Procedure:
-
Dissolve the crude linear peptide in anhydrous DMF to a final concentration of 1 mM (high dilution).
-
Add BOP (1.5 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude cyclic peptide by preparative RP-HPLC.
Protocol 3: Formation of the Ahp Moiety
Materials:
-
Purified cyclic peptide containing the Ahp precursor
-
Dess-Martin periodinane (DMP)
-
DCM
Procedure:
-
Dissolve the cyclic peptide in anhydrous DCM.
-
Add Dess-Martin periodinane (1.5 equivalents) to the solution.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final this compound derivative by preparative RP-HPLC.
Protocol 4: Purification and Characterization
Purification:
-
Utilize a preparative reverse-phase C18 HPLC column.
-
Employ a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Collect fractions and analyze by analytical LC-MS.
-
Pool pure fractions and lyophilize to obtain the final product as a white powder.
Characterization:
-
Mass Spectrometry: Confirm the molecular weight of the synthesized peptide using high-resolution mass spectrometry (HRMS).[13]
-
NMR Spectroscopy: Record 1D (¹H, ¹³C) and 2D (COSY, TOCSY, NOESY, HSQC, HMBC) NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the structure and stereochemistry of the final product.[11][12]
Visualizations
Synthetic Workflow for this compound Derivatives
Caption: General workflow for the solid-phase synthesis of this compound derivatives.
Key Reactions in Micropeptin Synthesis
Caption: Core chemical transformations in the synthesis of micropeptins.
Logical Relationship for SAR Studies
Caption: Logical flow for structure-activity relationship studies of this compound.
References
- 1. Solid phase total synthesis of the 3-amino-6-hydroxy-2-piperidone (Ahp) cyclodepsipeptide and protease inhibitor Symplocamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Micropeptins with Anti-Neuroinflammatory Activity Isolated from a Cyanobacterial Bloom - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. or.niscpr.res.in [or.niscpr.res.in]
- 6. Solid phase total synthesis of the 3-amino-6-hydroxy-2-piperidone (Ahp) cyclodepsipeptide and protease inhibitor Symplocamide A - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. New Prenylated Aeruginosin, Microphycin, Anabaenopeptin and Micropeptin Analogues from a Microcystis Bloom Material Collected in Kibbutz Kfar Blum, Israel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Cell-Based Assays for Micropeptin 478A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micropeptin 478A is a cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa.[1] As a member of the micropeptin class of natural products, it is recognized for its potent biological activities, primarily as a protease inhibitor. Specifically, this compound has been identified as a potent inhibitor of plasmin, a serine protease crucial in fibrinolysis and other physiological and pathological processes.[1] Notably, studies have shown that this compound and its analogue, Micropeptin 478B, exhibit high selectivity for plasmin, showing no significant inhibition of other serine proteases such as trypsin, chymotrypsin, thrombin, and elastase at concentrations up to 10.0 µg/mL.[1] This selectivity makes this compound an interesting candidate for research and drug development, particularly in areas where targeted plasmin inhibition is desired.
These application notes provide detailed protocols for developing cell-based assays to characterize the activity of this compound, focusing on its protease inhibitory effects, potential cytotoxicity, and anti-inflammatory properties.
Data Presentation
The following table summarizes the known inhibitory activity of this compound and its analogue. This data is critical for designing dose-response experiments in cell-based assays.
| Compound | Target Protease | IC50 (µg/mL) | Reference |
| This compound | Plasmin | 0.1 | [1] |
| Micropeptin 478B | Plasmin | 0.4 | [1] |
| This compound | Trypsin, Thrombin, Papain, Chymotrypsin, Elastase | > 10.0 | [1] |
| Micropeptin 478B | Trypsin, Thrombin, Papain, Chymotrypsin, Elastase | > 10.0 | [1] |
Experimental Protocols
Plasmin Inhibition Assay (Cell-Free)
This initial biochemical assay is crucial to confirm the direct inhibitory effect of this compound on its primary target, plasmin, before proceeding to more complex cell-based models.
Principle: The assay measures the ability of this compound to inhibit the enzymatic activity of plasmin on a chromogenic substrate. The reduction in color development is proportional to the inhibition.
Materials:
-
Human Plasmin
-
Chromogenic plasmin substrate (e.g., S-2251™)
-
Tris-HCl buffer (pH 7.4)
-
This compound stock solution (in DMSO or other suitable solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in Tris-HCl buffer.
-
In a 96-well plate, add 20 µL of each this compound dilution to triplicate wells. Include wells for a positive control (plasmin without inhibitor) and a negative control (buffer only).
-
Add 20 µL of human plasmin solution to all wells except the negative control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Add 20 µL of the chromogenic plasmin substrate to all wells.
-
Immediately measure the absorbance at 405 nm in a kinetic mode for 10-15 minutes, or as a single endpoint reading after a fixed time.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is essential to determine the concentration range at which this compound affects cell viability, distinguishing targeted inhibition from general toxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cell line (e.g., a cancer cell line known to express plasminogen/plasmin, or a relevant endothelial cell line)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (50% cytotoxic concentration).
Anti-Neuroinflammatory Assay (Griess Assay for Nitric Oxide)
Given that some micropeptins exhibit anti-inflammatory properties, this assay can be used to investigate if this compound has similar effects, for instance, in a microglial cell line.[4]
Principle: The Griess assay measures the concentration of nitrite (B80452) (NO2-), a stable and quantifiable breakdown product of nitric oxide (NO).[5][6][7][8] In this cell-based assay, cells (e.g., BV-2 microglia) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to produce NO. The inhibitory effect of this compound on NO production is then quantified.
Materials:
-
BV-2 microglial cells (or other suitable cell line)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)[5][7]
-
Sodium nitrite standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed BV-2 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include control wells (untreated, LPS only, this compound only).
-
Incubate the plate for 24 hours at 37°C.
-
After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Prepare a standard curve using the sodium nitrite standard solution.
-
Add the Griess reagent components to the supernatant and the standards according to the manufacturer's protocol.[5][7]
-
Incubate at room temperature for 10-15 minutes, protected from light, to allow for color development.[5][7]
-
Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of inhibition of NO production.
Signaling Pathway Visualization
The primary known mechanism of action for this compound is the direct inhibition of the serine protease plasmin. Plasmin itself is activated from its zymogen form, plasminogen, by plasminogen activators. Once active, plasmin degrades fibrin (B1330869) clots and can also degrade components of the extracellular matrix. By inhibiting plasmin, this compound can interfere with these downstream processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. New Micropeptins with Anti-Neuroinflammatory Activity Isolated from a Cyanobacterial Bloom - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric Oxide Griess Assay [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sciencellonline.com [sciencellonline.com]
Application Notes and Protocols for Micropeptin 478A Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micropeptin 478A is a cyclic depsipeptide produced by the cyanobacterium Microcystis aeruginosa. It belongs to the larger class of cyanopeptolins, which are known for their diverse biological activities. Structurally, this compound is a chlorinated and sulfated peptide containing unique amino acid residues.[1] Its primary known biological function is the potent inhibition of the serine protease plasmin, an enzyme crucial in the regulation of blood coagulation.[1] This inhibitory activity makes this compound and its analogs potential leads for the development of therapeutic agents targeting cardiovascular diseases.[1]
Accurate and reliable analytical methods are essential for the quantification and characterization of this compound in various matrices, from crude cyanobacterial extracts to purified samples for drug discovery screening. These application notes provide detailed protocols for the analysis of this compound using modern analytical techniques.
Quantitative Data
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C40H61N9O15SCl | [1] |
| Molecular Weight (as [M+H]+) | 976/978 m/z | [1] |
| Plasmin Inhibition (IC50) | 0.1 µg/mL | [1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purification and Analysis
This protocol is adapted from methodologies used for the purification and analysis of micropeptins.[1][2]
Objective: To purify or analyze the purity of this compound using reversed-phase HPLC.
Materials:
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
Reversed-phase C18 column (e.g., Kinetex 5 µm C18, 150 x 4.6 mm)[2]
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
This compound sample (e.g., crude extract, purified fraction)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.05% TFA or 0.1% FA.
-
Mobile Phase B: Acetonitrile with 0.05% TFA or 0.1% FA.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent, such as 80% methanol (B129727) or the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: Reversed-phase C18
-
Flow Rate: 0.5 - 1.0 mL/min for analytical scale.
-
Injection Volume: 10 - 20 µL.
-
Detection: 238 nm (a common wavelength for peptide bonds, adjust based on UV-Vis spectrum if available).
-
Gradient (example):
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, which should be compared to a reference standard if available.
-
Assess the purity of the sample by calculating the peak area percentage.
-
Mass Spectrometry (MS) for Identification and Structural Confirmation
This protocol outlines the use of mass spectrometry for the identification and structural confirmation of this compound.[1][2]
Objective: To confirm the molecular weight and obtain fragmentation data for this compound.
Materials:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., TOF, Orbitrap) and tandem MS (MS/MS) capabilities.[2]
-
Electrospray Ionization (ESI) source.
-
Solvents and column as described in the HPLC protocol.
Procedure:
-
LC-MS Analysis:
-
Perform HPLC separation as described in Protocol 1, with the eluent directed into the ESI source of the mass spectrometer.
-
-
MS Parameters (example):
-
Ionization Mode: Positive ESI.[2]
-
Mass Range: 100 - 1500 m/z.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 300 - 350 °C.
-
-
Data Acquisition:
-
Acquire full scan MS data to identify the pseudomolecular ions [M+H]+ at m/z 976/978, corresponding to the chlorine isotopic pattern.[1]
-
Perform data-dependent MS/MS analysis on the parent ions to obtain fragmentation spectra. Key fragment ions can provide sequence information.
-
-
Data Analysis:
-
Extract the ion chromatogram for m/z 976 and 978 to identify the peak corresponding to this compound.
-
Analyze the MS/MS spectra to confirm the peptide sequence and the presence of specific amino acid residues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Elucidation
This protocol provides a general workflow for the complete structural elucidation of this compound using NMR spectroscopy.[1][2][4]
Objective: To obtain detailed 1D and 2D NMR spectra for the complete structural assignment of this compound.
Materials:
-
High-field NMR spectrometer (e.g., 500 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., DMSO-d6).[2]
-
Purified this compound sample.
Procedure:
-
Sample Preparation:
-
Dissolve a sufficient amount of purified this compound (typically 1-5 mg) in approximately 0.5 mL of DMSO-d6.
-
-
NMR Experiments:
-
1D NMR:
-
¹H NMR.
-
¹³C NMR.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems of the amino acid residues.[1]
-
TOCSY (Total Correlation Spectroscopy) / HOHAHA (Homonuclear Hartmann-Hahn): To correlate all protons within a spin system.[1]
-
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons with their directly attached carbons.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for sequencing the peptide.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in defining the stereochemistry and overall 3D structure.[1]
-
-
-
Data Analysis:
-
Process and analyze the NMR spectra using appropriate software.
-
Assign all proton and carbon signals.
-
Use the correlations from the 2D spectra to piece together the individual amino acid residues and then determine the overall sequence and macrocyclic structure.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Micropeptins with Anti-Neuroinflammatory Activity Isolated from a Cyanobacterial Bloom - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 4. New Prenylated Aeruginosin, Microphycin, Anabaenopeptin and Micropeptin Analogues from a Microcystis Bloom Material Collected in Kibbutz Kfar Blum, Israel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Micropeptin 478A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micropeptin 478A is a cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa. It has been identified as a potent and selective inhibitor of plasmin, a crucial serine protease in the fibrinolytic system.[1] This property makes this compound a valuable research tool for studying the physiological and pathological roles of plasmin and a potential lead compound for the development of novel therapeutics targeting fibrinolysis-related disorders. These application notes provide detailed protocols for investigating the enzymatic inhibition profile, cellular effects, and potential therapeutic applications of this compound.
Mechanism of Action & Potential Applications
This compound exerts its biological effect primarily through the inhibition of plasmin. Plasmin's main function is to break down fibrin (B1330869) clots, a process essential for maintaining blood vessel patency.[2][3] However, excessive plasmin activity can lead to pathological conditions, including uncontrolled bleeding.
Potential Therapeutic Applications of Plasmin Inhibitors like this compound:
-
Antifibrinolytic Therapy: In clinical situations with excessive fibrinolysis, such as major surgeries (e.g., cardiac surgery, liver transplantation), trauma, and certain bleeding disorders like menorrhagia, plasmin inhibitors are used to reduce blood loss and the need for transfusions.[2][4]
-
Cancer Therapy: Increased plasmin activity is often associated with tumor cell invasion and metastasis. By inhibiting plasmin, compounds like this compound could potentially hinder cancer progression.[2][4]
-
Anti-inflammatory Applications: Plasmin is involved in inflammatory responses.[4] While not yet demonstrated for this compound specifically, other micropeptins have shown anti-neuroinflammatory activity, suggesting a potential avenue for investigation.[5]
Experimental Workflows
Biochemical Characterization Workflow
This workflow outlines the steps to characterize the inhibitory activity and selectivity of this compound against plasmin and other serine proteases.
Caption: Workflow for biochemical characterization of this compound.
Cellular Effects Workflow
This workflow describes the process of evaluating the effects of this compound on cells, including cytotoxicity and potential anti-inflammatory activity.
Caption: Workflow for assessing cellular effects of this compound.
Signaling Pathway
Plasminogen Activation and Inhibition by this compound
Plasminogen is converted to the active enzyme plasmin by plasminogen activators like tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA). Plasmin then degrades fibrin clots. This compound directly inhibits plasmin, thereby preventing fibrinolysis.
Caption: Inhibition of the plasminogen activation pathway by this compound.
Experimental Protocols
Protocol 1: Fluorometric Plasmin Inhibition Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound against human plasmin.
Materials:
-
Human Plasmin (e.g., Sigma-Aldrich)
-
Fluorogenic Plasmin Substrate (e.g., AMC-based peptide substrate)
-
This compound
-
Plasmin Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Ex/Em = 360/450 nm)
-
Aprotinin (B3435010) (positive control inhibitor)
-
DMSO (for dissolving this compound)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a working solution of human plasmin in cold Plasmin Assay Buffer.
-
Prepare a working solution of the fluorogenic plasmin substrate in Plasmin Assay Buffer.
-
Prepare serial dilutions of this compound in Plasmin Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup (in a 96-well plate):
-
Enzyme Control (100% activity): 50 µL Plasmin Assay Buffer + 50 µL plasmin solution.
-
Inhibitor Wells: 50 µL of each this compound dilution + 50 µL plasmin solution.
-
Positive Control: 50 µL aprotinin solution + 50 µL plasmin solution.
-
Blank (No enzyme): 100 µL Plasmin Assay Buffer.
-
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 50 µL of the plasmin substrate solution to all wells.
-
Measurement: Immediately measure the fluorescence in kinetic mode for 20-30 minutes at 37°C (Ex/Em = 360/450 nm).
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the enzyme control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Trypsin and Chymotrypsin Inhibition Assays (Selectivity)
These protocols determine the selectivity of this compound by assessing its inhibitory activity against other serine proteases.
Materials:
-
Bovine Trypsin / Bovine α-Chymotrypsin (e.g., Sigma-Aldrich)
-
Trypsin Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
Chymotrypsin Substrate: N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)
-
Assay Buffers (e.g., Tris-HCl with CaCl2)
-
UV-Vis Spectrophotometer or plate reader
-
96-well UV-transparent plates
Procedure (General):
-
Follow the same general setup as the plasmin inhibition assay, substituting the respective enzyme and substrate.
-
For the Trypsin Assay , monitor the hydrolysis of BAEE by measuring the increase in absorbance at 253 nm.[6][7]
-
For the Chymotrypsin Assay , monitor the hydrolysis of BTEE by measuring the increase in absorbance at 256 nm.
-
Calculate the IC50 values for trypsin and chymotrypsin inhibition.
-
Determine the selectivity index by dividing the IC50 for the off-target protease (trypsin or chymotrypsin) by the IC50 for plasmin.
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This protocol assesses the cytotoxicity of this compound.
Materials:
-
BV-2 microglial cells (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well white, opaque-walled microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium and add them to the cells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[3]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[3]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[3]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration).
Protocol 4: Griess Assay for Nitric Oxide (NO) Production
This protocol measures the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials:
-
BV-2 microglial cells
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (e.g., Promega)
-
Sodium Nitrite (B80452) (for standard curve)
-
96-well clear, flat-bottom microplates
-
Absorbance microplate reader (540-550 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Seed BV-2 cells in a 96-well plate (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
-
Sample Collection: Collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add an equal volume of the Griess reagent components to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540-550 nm.
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the effect of this compound on NO production relative to the LPS-only control.
-
Data Presentation
Table 1: Inhibitory Activity of this compound against Serine Proteases
| Enzyme | Substrate | Detection Wavelength (nm) | IC50 (µM) | Selectivity Index (vs. Plasmin) |
| Plasmin | AMC-based peptide | Ex: 360 / Em: 450 | Experimental Value | 1 |
| Trypsin | BAEE | 253 | Experimental Value | IC50(Trypsin)/IC50(Plasmin) |
| Chymotrypsin | BTEE | 256 | Experimental Value | IC50(Chymo)/IC50(Plasmin) |
Table 2: Cellular Effects of this compound on BV-2 Cells
| Assay | Endpoint | CC50 / IC50 (µM) |
| Cell Viability (CellTiter-Glo) | Cytotoxicity | Experimental Value (CC50) |
| Nitric Oxide Production (Griess Assay) | Inhibition of NO | Experimental Value (IC50) |
References
- 1. eurogentec.com [eurogentec.com]
- 2. mol-innov.com [mol-innov.com]
- 3. abcam.com [abcam.com]
- 4. abcam.com [abcam.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Use of chromogenic substrate S-2251 for determination of plasminogen activator in rat ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Micropeptin 478A Isolation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and troubleshooting strategies associated with the isolation of Micropeptin 478A.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the isolation and purification of this compound.
Issue 1: Low Yield of Crude Extract
| Possible Cause | Recommended Solution |
| Inefficient cell lysis | Ensure complete disruption of Microcystis aeruginosa cells. Consider using mechanical methods like bead beating or sonication in addition to solvent extraction. Freeze-thawing the cell pellet before extraction can also improve lysis efficiency. |
| Inadequate extraction solvent volume | Use a sufficient solvent-to-biomass ratio. A common starting point is 10:1 (v/w) of 80% methanol (B129727) to lyophilized cyanobacterial cells. |
| Insufficient extraction time | Allow for adequate extraction time with agitation. Typically, extraction is performed for several hours to overnight. |
| Degradation of this compound during extraction | Perform extraction at a controlled, cool temperature (e.g., 4°C) to minimize enzymatic degradation.[1] |
Issue 2: Poor Separation During Chromatographic Purification
| Possible Cause | Recommended Solution |
| Inappropriate column chemistry | For initial fractionation, a C18 reversed-phase column is a good starting point. If co-elution of closely related micropeptins is an issue, consider using a different stationary phase, such as a phenyl-hexyl or a chiral column for final purification steps.[2][3] |
| Suboptimal mobile phase composition | Optimize the gradient elution profile. A shallow gradient of acetonitrile (B52724) in water with a small amount of acid (e.g., 0.1% formic acid or TFA) often provides good resolution for peptides.[2] Experiment with different organic modifiers like methanol. |
| Column overloading | Inject a smaller sample volume or dilute the sample. Overloading can lead to peak broadening and poor resolution. |
| Presence of interfering compounds | Pre-purify the crude extract using solid-phase extraction (SPE) with a C18 cartridge to remove highly polar or non-polar impurities before HPLC. |
Issue 3: Loss of Biological Activity (Plasmin Inhibition)
| Possible Cause | Recommended Solution |
| Degradation of this compound | Avoid prolonged exposure to harsh pH conditions (strong acids or bases) and high temperatures.[4][5] Store fractions and the purified compound at low temperatures (-20°C or -80°C). |
| Inactivation of the compound | Minimize the number of freeze-thaw cycles for purified fractions. |
| Issues with the plasmin inhibition assay | Ensure the assay is performed correctly. Use a positive control (e.g., aprotinin) to validate the assay performance.[6] Confirm the activity of the plasmin enzyme and the integrity of the substrate.[7] |
Frequently Asked Questions (FAQs)
Q1: What is a typical workflow for the isolation of this compound?
A1: A general workflow involves the extraction of lyophilized Microcystis aeruginosa cells with aqueous methanol, followed by a series of chromatographic steps. An initial fractionation is often performed using solid-phase extraction (SPE) or flash chromatography on a C18 reversed-phase support. Final purification is typically achieved by one or more rounds of reversed-phase high-performance liquid chromatography (RP-HPLC). Bioassay-guided fractionation, monitoring the plasmin inhibitory activity of the fractions, is crucial for tracking the target compound.
Q2: How can I confirm the presence of this compound in my fractions?
A2: The most reliable method for identification is high-resolution mass spectrometry (HRMS) to determine the accurate mass of the compound, which should correspond to the molecular formula of this compound. Further confirmation can be obtained through tandem MS (MS/MS) to observe characteristic fragmentation patterns and ultimately by nuclear magnetic resonance (NMR) spectroscopy for full structural elucidation.
Q3: What are the optimal storage conditions for this compound?
A3: To ensure stability, purified this compound should be stored as a lyophilized powder or in a suitable solvent (e.g., methanol, DMSO) at low temperatures, preferably -80°C, to prevent degradation. Avoid repeated freeze-thaw cycles.
Q4: My purified compound shows multiple peaks in the final HPLC analysis. What could be the reason?
A4: This could be due to the presence of isomers or closely related micropeptin analogues that were not fully separated during the purification process. It is also possible that the compound is degrading during analysis. To address this, try using a different HPLC column with a different selectivity or modify the mobile phase conditions. For structural confirmation of the main peak, LC-MS and NMR are recommended.
Quantitative Data Summary
The following table provides a hypothetical summary of the purification of this compound from 100g of lyophilized Microcystis aeruginosa NIES-478. These values are illustrative and will vary depending on the specific culture conditions and extraction/purification efficiency.
| Purification Step | Total Weight/Volume | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Crude 80% Methanol Extract | 15 g | 15,000 | 1 | 100 | <1 |
| n-Butanol Fraction | 3 g | 12,000 | 4 | 80 | 5 |
| C18 Flash Chromatography (Active Fractions) | 500 mg | 9,000 | 18 | 60 | 25 |
| Semi-preparative RP-HPLC (Peak 1) | 50 mg | 7,500 | 150 | 50 | 80 |
| Analytical RP-HPLC (Final Product) | 10 mg | 6,000 | 600 | 40 | >95 |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
-
Extraction: Lyophilized Microcystis aeruginosa (NIES-478) cells (100 g) are extracted three times with 80% aqueous methanol (1 L each) at room temperature with constant stirring for 4 hours. The extracts are combined and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water (500 mL) and partitioned against diethyl ether (3 x 500 mL) to remove non-polar compounds. The aqueous layer is then extracted with n-butanol (3 x 500 mL). The n-butanol fractions, which should contain the micropeptins, are combined and evaporated to dryness.
-
ODS Flash Chromatography: The n-butanol fraction is redissolved in a minimal amount of methanol and applied to an octadecylsilanized (ODS) silica (B1680970) gel flash chromatography column. The column is eluted with a stepwise gradient of increasing methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol). Fractions are collected and assayed for plasmin inhibition.
Protocol 2: Bioassay-Guided HPLC Purification
-
Semi-preparative RP-HPLC: The active fractions from the flash chromatography are pooled, concentrated, and subjected to semi-preparative reversed-phase HPLC on a C18 column (e.g., 10 x 250 mm, 5 µm). A linear gradient of acetonitrile in water (both containing 0.1% formic acid) from 20% to 80% over 40 minutes is used for elution. Fractions are collected based on the UV chromatogram (detection at 220 and 280 nm).
-
Plasmin Inhibition Assay: All collected fractions are screened for their ability to inhibit the serine protease plasmin. A colorimetric or fluorometric assay can be used, where the cleavage of a specific substrate by plasmin is measured in the presence and absence of the fractions.[6][7]
-
Analytical RP-HPLC: The most active fractions from the semi-preparative HPLC are further purified on an analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm) using a shallower acetonitrile gradient to achieve high purity. The purity of the final compound should be assessed by analytical HPLC and LC-MS.
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Troubleshooting logic for low yield in this compound isolation.
References
- 1. Microcystins can be extracted from Microcystis aeruginosa using amino acid-derived biosurfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Micropeptins with Anti-Neuroinflammatory Activity Isolated from a Cyanobacterial Bloom - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. bioassaysys.com [bioassaysys.com]
Technical Support Center: Optimizing Micropeptin 478A Yield from Microcystis Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Micropeptin 478A from Microcystis cultures. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
This compound is a cyclic depsipeptide produced by the cyanobacterium Microcystis aeruginosa. It is of significant interest to the pharmaceutical industry due to its potent inhibitory activity against proteases like plasmin, suggesting its potential as a therapeutic agent for conditions related to blood coagulation, such as stroke and coronary artery occlusion.[1]
Q2: Which strains of Microcystis are known to produce this compound?
This compound has been isolated from Microcystis aeruginosa strain NIES-478.[1] Other strains of Microcystis may also produce this or related micropeptins, but strain-specific screening is necessary.
Q3: What are the key factors influencing the production of secondary metabolites like this compound in Microcystis?
The production of secondary metabolites in Microcystis is influenced by a variety of environmental and nutritional factors. These include, but are not limited to:
-
Nutrient availability: Nitrogen and phosphorus concentrations are critical. High levels of both have been shown to favor the growth of toxic Microcystis strains, although the relationship with specific peptide production can be complex and interactive.[2]
-
Light: Both light intensity and quality can significantly impact secondary metabolite production. For the related microcystins, production has been shown to increase with light intensity up to a certain point, beyond which it can be inhibited.
-
Temperature: Temperature affects the overall growth rate of Microcystis, which in turn can influence the production of secondary metabolites.
-
pH: The pH of the culture medium can affect nutrient uptake and cellular metabolism, thereby influencing peptide synthesis.
-
Growth phase: The production of secondary metabolites is often linked to the growth phase of the culture, with maximum yields frequently observed during the late exponential or early stationary phase.
Q4: Is there a known biosynthetic pathway for this compound?
Yes, the biosynthesis of micropeptins, including likely this compound, is carried out by a large, multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS). The gene cluster responsible for micropeptin production has been identified in Microcystis aeruginosa K-139. This cluster contains genes that code for the various domains responsible for selecting, activating, and linking the amino acid and other building blocks of the peptide.
Troubleshooting Guide
This guide addresses common problems encountered when trying to produce and isolate this compound.
Issue 1: Low or no detectable yield of this compound.
| Potential Cause | Troubleshooting Step |
| Incorrect Microcystis strain or loss of production capability. | Verify the identity of your Microcystis strain. Sub-culturing over long periods can sometimes lead to the loss of secondary metabolite production. If possible, obtain a fresh culture from a reliable source. |
| Suboptimal culture conditions. | Systematically optimize key culture parameters. Start with the recommended conditions for Microcystis aeruginosa and then vary one parameter at a time (e.g., light intensity, nitrogen and phosphorus concentrations) while keeping others constant. Monitor both biomass and this compound concentration. |
| Extraction inefficiency. | The extraction protocol may not be suitable for this compound. Experiment with different solvent systems (e.g., varying percentages of methanol (B129727) or acetonitrile (B52724) in water, with or without acidifiers like formic acid or TFA). Ensure complete cell lysis to release intracellular peptides. |
| Degradation of the compound. | Micropeptins can be susceptible to degradation. Work quickly during extraction and purification, and keep samples cold. Store extracts at -20°C or below. |
| Issues with analytical detection. | Ensure your analytical method (e.g., HPLC, LC-MS/MS) is properly calibrated and optimized for the detection of this compound. Check for issues with the column, mobile phase, and detector settings. |
Issue 2: Inconsistent yield of this compound between batches.
| Potential Cause | Troubleshooting Step |
| Variability in inoculum. | Standardize the age and density of the inoculum used for each culture. Inoculate from a culture in the exponential growth phase. |
| Fluctuations in culture conditions. | Ensure that all culture parameters (temperature, light, aeration, media composition) are precisely controlled and reproducible for each batch. Use a well-calibrated incubator or photobioreactor. |
| Incomplete extraction. | Ensure the extraction procedure is performed consistently for all samples, with the same solvent volumes, extraction times, and cell disruption methods. |
| Contamination of the culture. | Bacterial or fungal contamination can compete for nutrients and affect the growth and metabolism of Microcystis. Regularly check your cultures for purity using microscopy. |
Data Presentation
Table 1: Influence of Nitrogen and Phosphorus on Microcystis Growth and Microcystin (B8822318) Production (Illustrative Data for a Toxic Strain)
Disclaimer: This table presents generalized data for microcystin production and may not be directly applicable to this compound. It serves as a starting point for designing experiments to optimize this compound yield.
| Nitrogen (mg/L) | Phosphorus (mg/L) | Relative Growth | Relative Microcystin Concentration |
| 0.84 | 0.05 | Low | Low |
| 8.4 | 0.55 | Moderate | Moderate |
| 84 | 5.5 | High | High |
Based on findings that high levels of nitrogen and phosphorus can favor the growth of toxic Microcystis strains.[2]
Table 2: Effect of Light Intensity on Microcystin Content in Microcystis sp. (Illustrative Data)
Disclaimer: This table shows the effect of light on microcystin content and should be used as a guide for optimizing light conditions for this compound production.
| Light Intensity (µmol photons m⁻² s⁻¹) | Relative Growth Rate | Relative Cellular Microcystin Content |
| 10 | Low | Low |
| 50 | Moderate | Moderate |
| 100 | High | High |
| 200 | High | Moderate-High |
| 400 | Photoinhibited | Low |
Based on general observations that microcystin production increases with light intensity up to a saturation point, after which photoinhibition can occur.
Experimental Protocols
Protocol 1: Cultivation of Microcystis aeruginosa for this compound Production
-
Media Preparation: Prepare BG-11 medium or a modified version with varying concentrations of nitrogen (e.g., NaNO₃) and phosphorus (e.g., K₂HPO₄) for optimization experiments. Sterilize the medium by autoclaving.
-
Inoculation: Inoculate the sterile medium with an axenic culture of Microcystis aeruginosa (e.g., NIES-478) from an exponentially growing stock culture to an initial optical density at 750 nm (OD₇₅₀) of 0.05-0.1.
-
Incubation: Incubate the cultures at a constant temperature (e.g., 25°C) under a defined light:dark cycle (e.g., 12:12 h) and light intensity (e.g., 30-50 µmol photons m⁻² s⁻¹). Provide gentle aeration to ensure mixing and gas exchange.
-
Monitoring Growth: Monitor the growth of the culture by measuring the OD₇₅₀ daily.
-
Harvesting: Harvest the cells in the late exponential or early stationary phase by centrifugation (e.g., 5000 x g for 15 minutes).
-
Biomass Handling: Freeze-dry the cell pellet and store it at -20°C or lower until extraction.
Protocol 2: Extraction and Quantification of this compound
-
Cell Lysis: Resuspend a known weight of freeze-dried cell biomass in an extraction solvent (e.g., 80% methanol in water with 0.1% formic acid). Disrupt the cells using sonication on ice or bead beating to ensure the release of intracellular peptides.
-
Extraction: Stir the cell lysate at 4°C for several hours or overnight to allow for complete extraction.
-
Clarification: Centrifuge the extract at high speed (e.g., 10,000 x g for 20 minutes) to pellet the cell debris. Collect the supernatant.
-
Solid-Phase Extraction (SPE) (Optional but Recommended for Purification): a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the supernatant onto the cartridge. c. Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities. d. Elute the micropeptins with a higher percentage of organic solvent (e.g., 80-100% methanol).
-
Solvent Evaporation: Evaporate the solvent from the eluate using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., 50% methanol) for analysis.
-
Quantification by HPLC or LC-MS/MS: a. Inject the reconstituted sample into an HPLC or LC-MS/MS system equipped with a C18 column. b. Use a gradient of water and acetonitrile (both with 0.1% formic acid) to separate the components. c. Monitor the elution of this compound by UV absorbance at an appropriate wavelength (e.g., 238 nm for the peptide backbone) or by its specific mass-to-charge ratio (m/z) in the mass spectrometer. d. Quantify the amount of this compound by comparing its peak area to a standard curve generated from a purified standard of known concentration.
Visualizations
Caption: Putative biosynthetic pathway for a micropeptin via a multi-modular NRPS.
Caption: General experimental workflow for optimizing this compound production.
Caption: A logical workflow for troubleshooting low this compound yield.
References
Technical Support Center: Optimizing Plasmin Inhibition Assays for Micropeptin 478A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing plasmin inhibition assays, with a specific focus on the cyclic peptide Micropeptin 478A.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting concentration for the plasmin substrate in my assay?
A1: For determining the IC50 value of a competitive inhibitor, it is recommended to use a substrate concentration at or below its Michaelis-Menten constant (Km).[1] A commonly used chromogenic substrate for plasmin is H-D-Val-Leu-Lys-p-Nitroanilide (S-2251), which has a Km value of approximately 0.3 mM for human plasmin.[2] Therefore, a starting concentration of 0.15 mM to 0.3 mM for S-2251 would be appropriate. Using substrate concentrations significantly higher than the Km can make it more difficult to identify competitive inhibitors.[1]
Q2: What are the optimal buffer conditions for a plasmin inhibition assay?
A2: Plasmin activity is influenced by pH and ionic strength.[3][4][5][6] A common buffer system is 0.05 M Tris-HCl with an ionic strength adjusted with NaCl, at a pH of 7.4, which is near physiological pH.[2] It is crucial to maintain consistent buffer conditions throughout your experiments to ensure reproducibility. Some protocols also include bovine serum albumin (BSA) in the buffer to prevent non-specific binding of the enzyme to surfaces.[7]
Q3: How do I determine the appropriate concentration range for this compound in my IC50 experiment?
A3: To determine an accurate IC50 value, it is essential to test a range of inhibitor concentrations that span from causing no inhibition to causing maximum inhibition.[8] For this compound, which is a potent plasmin inhibitor, you will likely need to test concentrations in the nanomolar to low micromolar range. A good starting point is to perform serial dilutions, for example, using a 3-fold or half-log dilution series, to cover a broad concentration range and narrow in on the IC50.[1] Ideally, your concentration range should result in a sigmoidal dose-response curve.[9][10]
Q4: What is the mechanism of plasmin inhibition?
A4: Plasmin activity is physiologically regulated by inhibitors such as α2-antiplasmin, which forms an inactive complex with plasmin.[11][12][13] Many synthetic inhibitors also target the active site of plasmin. The exact mechanism for all micropeptins is not fully elucidated, but they are known to be potent protease inhibitors.[14] For assay optimization, assuming a competitive inhibition model for initial experiments is a reasonable starting point, given that many peptide-based inhibitors compete with the substrate for binding to the enzyme's active site.
Troubleshooting Guide
Problem 1: High background signal in my assay wells.
-
Possible Cause: Contamination of reagents or microplates.
-
Possible Cause: Autohydrolysis of the chromogenic or fluorogenic substrate.
-
Solution: Prepare substrate solutions fresh before each experiment. Some substrates are light-sensitive, so protect them from light.[2] Run a "substrate only" control (without enzyme) to quantify the rate of spontaneous breakdown.
-
-
Possible Cause: Presence of endogenous enzymes in the sample that can cleave the substrate.
-
Solution: If you are using complex biological samples, consider a purification step to isolate the components of interest. For purified systems, ensure your plasmin stock is of high purity.
-
Problem 2: No or very low plasmin activity detected (low signal).
-
Possible Cause: Inactive enzyme.
-
Possible Cause: Suboptimal assay conditions.
-
Possible Cause: Incorrect substrate concentration.
-
Solution: Ensure the substrate concentration is appropriate for detecting activity. While low substrate concentrations are ideal for IC50 determination of competitive inhibitors, you need enough signal to measure accurately. You may need to optimize the enzyme concentration to achieve a linear reaction rate within your desired assay time.
-
Problem 3: Poor reproducibility of results between experiments.
-
Possible Cause: Inconsistent pipetting or timing.
-
Solution: Use calibrated pipettes and be consistent with incubation times.[16] For kinetic assays, ensure that the inhibitor and substrate are added at precise intervals. Using a multi-channel pipette can improve consistency.
-
-
Possible Cause: Instability of reagents.
-
Solution: Prepare fresh dilutions of the enzyme, substrate, and inhibitor for each experiment. Some reagents may degrade over time, even when stored at 4°C.
-
-
Possible Cause: Fluctuations in temperature.
-
Solution: Use a temperature-controlled plate reader or water bath to maintain a constant temperature during the assay.[19]
-
Problem 4: The dose-response curve does not reach 100% inhibition.
-
Possible Cause: The inhibitor may be a partial inhibitor.
-
Solution: This is a valid mechanistic possibility. Ensure you have tested a sufficiently high concentration of the inhibitor to confirm that you have reached a plateau.
-
-
Possible Cause: Poor solubility of this compound at higher concentrations.
-
Solution: Visually inspect your inhibitor stock and assay wells for any precipitation. The solubility of cyclic peptides can be limited in aqueous buffers. You may need to use a small percentage of a co-solvent like DMSO, but be sure to include a vehicle control to assess its effect on enzyme activity.[19][20]
-
-
Possible Cause: The inhibitor is time-dependent.
-
Solution: Investigate the effect of pre-incubating the enzyme with the inhibitor for different lengths of time before adding the substrate. If the inhibition increases with pre-incubation time, this suggests a time-dependent mechanism.
-
Data Presentation
Table 1: Kinetic Parameters of Common Plasmin Substrates
| Substrate | Abbreviation | Km (mM) | Notes |
| H-D-Val-Leu-Lys-p-Nitroanilide | S-2251 | ~0.3 | Commonly used chromogenic substrate.[2] |
| pyro-Glu-Phe-Lys-pNA | S-2403 | Not specified | Reported to be a more sensitive substrate than S-2251.[7] |
Table 2: Reported IC50 Values of Micropeptins Against Plasmin
| Micropeptin | IC50 (µg/mL) | Source Organism |
| Micropeptin 478-A | 0.1 | Microcystis aeruginosa |
| Micropeptin 478-B | 0.4 | Microcystis aeruginosa |
| Micropeptin T2 | 0.1 | Not specified |
Experimental Protocols
Protocol: Chromogenic Plasmin Inhibition Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Human Plasmin
-
This compound
-
Chromogenic substrate (e.g., S-2251)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then create a dilution series in Assay Buffer.
-
Prepare a working solution of human plasmin in Assay Buffer. The final concentration should be determined empirically to give a linear rate of substrate hydrolysis over the desired time course.
-
Prepare a working solution of the chromogenic substrate (e.g., S-2251 at 2x the final desired concentration) in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add a fixed volume of plasmin solution and an equal volume of each this compound dilution.
-
Positive control (100% activity): Add the same volume of plasmin solution and an equal volume of Assay Buffer (with the same concentration of any solvent used for the inhibitor).
-
Negative control (no enzyme): Add the same volume of Assay Buffer instead of the plasmin solution and an equal volume of the highest concentration of this compound.
-
Blank (no enzyme, no inhibitor): Add Assay Buffer in place of both the enzyme and inhibitor solutions.
-
-
Pre-incubation:
-
Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the chromogenic substrate solution to all wells to start the reaction. The final volume in each well should be consistent.
-
-
Measure Absorbance:
-
Immediately begin reading the absorbance at 405 nm in a kinetic mode for a set period (e.g., 10-20 minutes), taking readings at regular intervals (e.g., every 30 seconds).[17] Alternatively, for an endpoint assay, stop the reaction after a fixed time with a suitable stop solution (e.g., acetic acid) and read the final absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of plasmin action and inhibition by this compound.
Caption: Experimental workflow for the plasmin inhibition assay.
Caption: Decision tree for troubleshooting common assay issues.
References
- 1. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. endotell.ch [endotell.ch]
- 3. Interaction of plasminogen activators and plasminogen with heparin: effect of ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH and ionic strength on mu- and m-calpain inhibition by calpastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of pH on platelet and coagulation factor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of pH, ionic strength, neutral ions, and thrombin on fibrin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. endotell.ch [endotell.ch]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. courses.edx.org [courses.edx.org]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. What are Plasmin inhibitors and how do they work? [synapse.patsnap.com]
- 12. Plasmin Inhibitor in Health and Diabetes: Role of the Protein as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The plasmin–antiplasmin system: structural and functional aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Micropeptins with Anti-Neuroinflammatory Activity Isolated from a Cyanobacterial Bloom - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. abcam.co.jp [abcam.co.jp]
- 19. diapharma.com [diapharma.com]
- 20. researchgate.net [researchgate.net]
overcoming solubility issues with Micropeptin 478A
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges associated with Micropeptin 478A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa.[1] Like many cyclic peptides with a high proportion of hydrophobic residues, this compound exhibits poor solubility in aqueous solutions, which can pose a significant challenge for its use in biological assays and other experimental settings.
Q2: What is the recommended starting solvent for dissolving this compound?
For most biological applications, the recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[2][3] It is advisable to first dissolve the peptide in a small amount of pure DMSO to create a concentrated stock solution. This stock can then be diluted with the desired aqueous buffer to the final working concentration.
Q3: What should I do if this compound precipitates when I dilute the DMSO stock solution with an aqueous buffer?
Precipitation upon dilution is a common issue. Here are a few troubleshooting steps:
-
Slow Dilution: Add the DMSO stock solution dropwise to the stirring aqueous buffer. Rapid addition can cause the peptide to crash out of solution.
-
Sonication: Briefly sonicating the solution can help to redissolve small precipitates and improve overall solubility.[2]
-
Gentle Warming: Gently warming the solution may aid in dissolution, but be cautious as excessive heat can degrade the peptide.
-
Lower Final Concentration: It's possible that the final concentration in the aqueous buffer is above the solubility limit. Try preparing a more dilute solution.
Q4: Are there alternative solvents to DMSO?
Yes, if DMSO is incompatible with your experimental system, other organic solvents can be used. These include dimethylformamide (DMF) and acetonitrile (B52724) (ACN).[2][3] The choice of solvent will depend on the specific requirements of your assay.
Q5: How can I determine the optimal solvent for my experiment?
It is always recommended to perform a small-scale solubility test with a small amount of your this compound sample before dissolving the entire batch. This will help you determine the most effective solvent and the maximum achievable concentration without wasting valuable compound.
Troubleshooting Guides
Solvent Selection for this compound
The following table summarizes recommended solvents for dissolving this compound based on common laboratory applications.
| Application | Recommended Solvent System | Notes |
| Biological Assays | 1. 100% DMSO (for stock solution) | Prepare a high-concentration stock in DMSO first. |
| 2. Dilute with aqueous buffer (e.g., PBS, Tris) | Add the DMSO stock slowly to the stirring buffer. The final DMSO concentration should be kept low (typically <1%) to minimize solvent effects on biological systems. | |
| Analytical Chemistry | Acetonitrile (ACN) / Water with 0.1% Formic Acid | This is a common mobile phase for reverse-phase HPLC and LC-MS analysis of micropeptins. |
| General Research | 1. Small amount of 100% organic solvent (DMSO, DMF, ACN) | Start with a minimal volume of the organic solvent to fully dissolve the peptide. |
| 2. Gradual dilution with aqueous solution | Slowly add the aqueous component while monitoring for any signs of precipitation. |
Experimental Protocol: Solubilization of this compound for In Vitro Assays
This protocol provides a step-by-step method for dissolving this compound to prepare a stock solution and working solutions for typical biological experiments.
Materials:
-
Lyophilized this compound
-
Anhydrous, sterile-filtered DMSO
-
Sterile aqueous buffer (e.g., Phosphate Buffered Saline (PBS), Tris buffer)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Initial Dissolution in DMSO:
-
Add a small, precise volume of 100% DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution for 30-60 seconds to ensure the peptide is fully dissolved. A clear solution should be obtained.
-
-
Preparation of Working Solution:
-
Place the desired volume of your aqueous buffer into a sterile tube.
-
While gently vortexing or stirring the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise to achieve your final desired concentration.
-
-
Troubleshooting Precipitation:
-
If precipitation occurs, briefly sonicate the solution in a water bath sonicator.
-
If sonication is ineffective, you may need to prepare a more dilute working solution.
-
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
A decision-making workflow for solubilizing this compound.
References
stability of Micropeptin 478A in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Micropeptin 478-A.
Frequently Asked Questions (FAQs)
Q1: What is Micropeptin 478-A and what is its primary biological activity?
Micropeptin 478-A is a cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa (NIES-478). Its structure contains a unique 3-amino-6-hydroxy-2-piperidone (Ahp) moiety. It is a potent inhibitor of plasmin, a serine protease involved in blood coagulation.[1]
Q2: In which solvents is Micropeptin 478-A soluble?
Based on its extraction and purification procedures, Micropeptin 478-A is soluble in mixtures of water and organic solvents. The initial extraction is typically performed with 80% methanol, and purification often utilizes reversed-phase HPLC with aqueous acetonitrile (B52724) containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA)[1]. For stock solutions, polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, or ethanol (B145695) are commonly used. For peptides with a mix of polar and non-polar residues, starting with a small amount of an organic solvent like DMSO and then diluting with an aqueous buffer is a recommended strategy.
Q3: How should I store stock solutions of Micropeptin 478-A?
For long-term storage, it is recommended to store lyophilized Micropeptin 478-A at -20°C or colder, protected from light and moisture. Once dissolved in a solvent, it is best to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation. The stability of peptides in solution is highly dependent on the solvent and storage conditions.
Q4: I am observing a loss of activity in my experiments. What could be the cause?
Loss of biological activity could be due to several factors:
-
Degradation: Micropeptin 478-A, being a peptide, is susceptible to degradation, especially at non-neutral pH and elevated temperatures.
-
Improper Storage: Repeated freeze-thaw cycles of stock solutions can lead to peptide degradation.
-
Adsorption: Peptides can adsorb to the surface of plasticware or glassware, leading to a decrease in the effective concentration. Using low-retention labware can help mitigate this issue.
-
Solvent Incompatibility: The solvent used to dissolve the peptide might not be compatible with your experimental setup or may have degraded over time.
Q5: How can I check the purity and integrity of my Micropeptin 478-A sample?
The purity and integrity of Micropeptin 478-A can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS). A shift in the retention time or the appearance of new peaks in the chromatogram may indicate degradation or the presence of impurities.
Troubleshooting Guide: Stability of Micropeptin 478-A in Different Solvents
This guide provides a framework for assessing the stability of Micropeptin 478-A in various solvents commonly used in a laboratory setting.
Experimental Protocol: Solvent Stability Assessment
This protocol is a general guideline for a forced degradation study to determine the stability of Micropeptin 478-A in different solvents under specific conditions.
1. Materials:
-
Micropeptin 478-A (lyophilized powder)
-
Solvents:
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethanol (EtOH), HPLC grade
-
Deionized water (H₂O), HPLC grade
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
-
HPLC or LC-MS system with a C18 column
-
Incubator or water bath
-
pH meter
-
Low-retention microtubes
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Micropeptin 478-A in DMSO at a concentration of 1 mg/mL.
-
Working Solution Preparation:
-
For each solvent to be tested (DMSO, MeOH, EtOH, H₂O, 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂), prepare a working solution of Micropeptin 478-A at a final concentration of 100 µg/mL.
-
To do this, dilute the stock solution with the respective solvent. Ensure the final concentration of DMSO from the stock solution is minimal to avoid affecting the stability in the test solvent.
-
-
Incubation:
-
For each solvent condition, prepare multiple aliquots in low-retention microtubes.
-
Incubate the samples at a controlled temperature (e.g., 4°C, room temperature ~25°C, and an elevated temperature like 40°C).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The initial time point (t=0) serves as the control.
-
Sample Analysis:
-
At each time point, immediately analyze the sample using a validated LC-MS method.
-
Inject a consistent volume of the sample onto the LC-MS system.
-
Monitor the peak area of the parent Micropeptin 478-A peak.
-
-
Data Analysis:
-
Calculate the percentage of Micropeptin 478-A remaining at each time point relative to the t=0 sample.
-
Plot the percentage remaining versus time for each solvent and temperature condition.
-
Data Presentation: Expected Stability of Micropeptin 478-A
The following table summarizes the expected stability of Micropeptin 478-A in different solvents based on general peptide stability knowledge. Note: This is an illustrative table, and actual stability should be determined experimentally.
| Solvent | Condition | Expected Stability (Illustrative % Remaining after 24h) | Potential Degradation Pathway |
| DMSO | Room Temp (25°C) | >95% | Minimal degradation expected. |
| Methanol | Room Temp (25°C) | >90% | Potential for solvolysis over extended periods. |
| Ethanol | Room Temp (25°C) | >90% | Similar to methanol, potential for solvolysis. |
| Water (pH 7) | Room Temp (25°C) | 80-90% | Susceptible to microbial degradation if not sterile. |
| 0.1 M HCl | Room Temp (25°C) | <50% | Acid-catalyzed hydrolysis of peptide bonds. |
| 0.1 M NaOH | Room Temp (25°C) | <40% | Base-catalyzed hydrolysis and racemization. |
| 3% H₂O₂ | Room Temp (25°C) | <60% | Oxidation of susceptible amino acid residues. |
Visualizations
Caption: Workflow for assessing Micropeptin 478-A stability.
Caption: Factors influencing Micropeptin 478-A stability.
References
Technical Support Center: Micropeptin 478A Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the cyclic depsipeptide, Micropeptin 478A.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa (strain NIES-478). It is a potent inhibitor of the serine protease plasmin, which plays a role in blood coagulation.[1] Its structure was determined through extensive 2D NMR spectroscopy and chemical degradation methods.[1]
Q2: What are the key structural features of this compound? A2: this compound is characterized by a cyclic structure containing both peptide and ester bonds (a depsipeptide). Its molecular formula is C40H61N9O15SCl.[1] Key residues include Threonine (Thr), Arginine (Arg), two Isoleucine (Ile) units, and the non-standard amino acid 3-amino-6-hydroxy-2-piperidone (Ahp).[1] Like many micropeptins, it features an ester linkage formed by the β-hydroxy group of threonine.[2]
Q3: Why are both NMR and MS (B15284909) essential for characterizing this compound? A3: Mass Spectrometry (MS) provides the accurate mass and molecular formula, which is the first step in identification.[1][2] Tandem MS (MS/MS) helps in sequencing parts of the molecule by breaking it into smaller fragments.[2] NMR spectroscopy (specifically 2D NMR like COSY, TOCSY, HMBC, and NOESY) is crucial for determining the precise connectivity of atoms within each amino acid residue and establishing the sequence and 3D conformation of the entire cyclic structure.[1][2]
Q4: What are common challenges when analyzing cyclic peptides like micropeptins? A4: Cyclic peptides pose several challenges. Their fragmentation in MS/MS can be complex and unpredictable compared to linear peptides, making sequencing difficult. NMR spectra can be very crowded due to the number of protons and carbons, leading to significant signal overlap. Furthermore, the presence of non-standard amino acids like Ahp requires careful analysis of 2D NMR data for identification.[1]
Troubleshooting Guides
Q: My high-resolution MS data for the molecular ion shows a pair of peaks with a ~2 Da difference and a 3:1 intensity ratio. What does this indicate? A: This isotopic pattern is the characteristic signature of a chlorine atom in the molecule. This compound has the molecular formula C40H61N9O15SCl.[1] The peak at the lower mass corresponds to the molecule containing the ³⁵Cl isotope ([M+H]⁺ at m/z 976), while the peak at the higher mass corresponds to the ³⁷Cl isotope ([M+2+H]⁺ at m/z 978).[1] This pattern is a key diagnostic feature for this compound.
Q: I am struggling to identify all the amino acid spin systems using ¹H-¹H COSY and TOCSY NMR spectra. One of the Isoleucine residues seems to be missing an amide proton. A: This is an expected observation for this compound. The literature indicates that one of the Isoleucine residues (Ile-1) is N,N-disubstituted, meaning it lacks an amide proton (NH).[1] This prevents the establishment of connectivity through the amide bond using standard COSY or TOCSY experiments. To overcome this, rely on Heteronuclear Multiple Bond Correlation (HMBC) spectra to find correlations from the Ile-1 α-proton and β-proton to the carbonyl carbons of adjacent residues.[1]
Q: My MS/MS fragmentation of the parent ion is not providing a clear, linear sequence of amino acid losses. How can I interpret this? A: The cyclic nature of this compound leads to multiple initial ring-opening points, resulting in complex fragmentation patterns that are difficult to interpret sequentially. Instead of looking for a simple b- and y-ion series, focus on identifying characteristic fragment ions. For example, many micropeptins show key fragments corresponding to parts of the structure, such as a fragment representing the [Ahp-Phe-N-MePhe-H₂O] moiety in similar compounds.[2][3] It is helpful to compare your fragmentation data with published data for related micropeptins and use different fragmentation techniques (e.g., CID, HCD) to generate complementary data.
Q: The ¹H NMR spectrum is very crowded between 3.5 and 4.5 ppm, making it difficult to assign the α-protons. What can I do? A: Signal overlap in this region is common for peptides. To resolve these signals, you can:
-
Use a Higher Field Spectrometer: If available, acquiring data on a higher field instrument (e.g., 800 MHz vs 500 MHz) will increase spectral dispersion.
-
2D NMR Analysis: Rely on the second dimension of a ¹H-¹³C HSQC spectrum to resolve protons attached to different carbons.
-
Advanced NMR Experiments: Utilize experiments like 1D-TOCSY by selectively exciting a well-resolved proton (like an amide NH) to reveal the signals of all protons within that amino acid's spin system.
Q: How do I confirm the presence and connectivity of the unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue? A: The Ahp residue can be identified through a specific set of 2D NMR correlations.[1]
-
COSY/TOCSY: You should observe a continuous spin system connecting the protons from the NH at position 3 through to the OH at position 6.
-
HMBC: Look for key long-range correlations. A critical correlation will be from the α-proton of the adjacent Ile-1 residue to the C-2 and C-6 carbons of the Ahp ring. Additionally, the H-3 and H-6 protons of Ahp should show correlations to the C-2 carbonyl carbon.[1]
-
NOESY/ROESY: These experiments can reveal through-space proximities, helping to place the Ahp residue correctly within the cyclic sequence and determine its relative stereochemistry.[2]
Data Presentation
Table 1: Representative Mass Spectrometry Data for this compound
This table presents expected m/z values based on the published molecular formula.
| Ion Description | Calculated m/z | Isotopic Pattern | Notes |
| [M+H]⁺ | 976.38 | Yes | Corresponds to the protonated molecule with ³⁵Cl.[1] |
| [M+2+H]⁺ | 978.38 | Yes | Corresponds to the protonated molecule with ³⁷Cl.[1] |
| [M-SO₃+H]⁺ | 896.42 | Yes | A characteristic desulfated fragment ion observed in FAB-MS.[1] |
| [M+Na]⁺ | 998.36 | Yes | Expected sodium adduct in ESI-MS. |
Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound
This table provides representative chemical shift ranges for key residues in DMSO-d₆, based on published data for similar micropeptins. Actual values may vary.
| Residue | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Threonine (Thr) | α-H | 4.0 - 4.3 | 58 - 60 |
| β-H | 4.1 - 4.4 | 68 - 70 | |
| γ-CH₃ | 1.0 - 1.2 | 19 - 21 | |
| Arginine (Arg) | α-H | 4.2 - 4.5 | 52 - 54 |
| β-CH₂ | 1.6 - 1.9 | 28 - 30 | |
| γ-CH₂ | 1.4 - 1.6 | 24 - 26 | |
| δ-CH₂ | 3.0 - 3.2 | 40 - 42 | |
| Isoleucine (Ile) | α-H | 4.1 - 4.4 | 57 - 60 |
| β-H | 1.8 - 2.0 | 36 - 38 | |
| γ-CH₂ | 1.1 - 1.5 | 25 - 27 | |
| γ-CH₃ | 0.8 - 0.9 | 15 - 17 | |
| δ-CH₃ | 0.7 - 0.9 | 10 - 12 | |
| Ahp | H-3 | 4.4 - 4.5 | 55 - 57 |
| H-6 | 4.9 - 5.0 | 73 - 75 | |
| C-2 (C=O) | - | 169 - 171 |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis
-
Sample Preparation: Dissolve 0.1 mg of purified this compound in 1 mL of 50% acetonitrile/water with 0.1% formic acid.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., Kinetex 2.6 µm, 100 x 2.1 mm).
-
Mobile Phase A: Water + 0.1% formic acid.
-
Mobile Phase B: Acetonitrile + 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate at 10% B.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (HRESIMS):
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 150 - 1500.
-
MS/MS Acquisition: Data-dependent acquisition (DDA) targeting the top 3-5 most intense ions per scan.
-
Collision Energy: Use a stepped collision energy (e.g., 20-40 eV) to ensure a wide range of fragments are generated.[4]
-
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5 mg of purified this compound in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The use of DMSO-d₆ helps in observing exchangeable protons like NH and OH.[2]
-
Spectrometer: 500 MHz or higher NMR spectrometer equipped with a cryoprobe.
-
Referencing: Reference chemical shifts to the residual solvent peak of DMSO-d₆ (δH 2.50 and δC 39.5).[2]
-
Experiments to Acquire:
-
1D: ¹H spectrum.
-
2D Homonuclear: DQF-COSY, TOCSY (with a mixing time of 80 ms to see full spin systems), and NOESY or ROESY (with a mixing time of 200-400 ms for sequence and stereochemical analysis).
-
2D Heteronuclear: ¹H-¹³C HSQC (for one-bond proton-carbon correlations) and ¹H-¹³C HMBC (optimized for 8 Hz coupling to see 2- and 3-bond correlations, essential for sequencing).
-
Mandatory Visualizations
References
troubleshooting inconsistent results with Micropeptin 478A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results when working with Micropeptin 478A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa. Its primary mechanism of action is the potent inhibition of the serine protease, plasmin.[1] Plasmin is a key enzyme in the fibrinolytic system and is involved in various physiological and pathological processes, including inflammation.
Q2: What are the common causes of inconsistent results in my experiments with this compound?
Inconsistent results with this compound can arise from several factors, including:
-
Compound Stability and Handling: Micropeptins can be unstable under certain conditions. Improper storage, repeated freeze-thaw cycles, and inappropriate solvent use can lead to degradation.
-
Experimental Protocol Variability: Deviations in cell culture conditions, assay setup, and reagent concentrations can significantly impact results.
-
Cellular Uptake Efficiency: The efficiency of this compound uptake can vary between cell types and experimental conditions.
-
Off-Target Effects: Like many bioactive molecules, this compound may have off-target effects that can contribute to variability in experimental outcomes.
Q3: How should I properly store and handle this compound?
To ensure the stability and activity of this compound, it is recommended to:
-
Storage: Store the lyophilized powder at -20°C or lower. Once reconstituted, aliquot and store at -80°C to minimize freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from frozen stocks for each experiment to ensure consistent compound activity.
Troubleshooting Guides
Issue 1: Lower than Expected Potency or Complete Loss of Activity
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Degradation | 1. Verify Storage Conditions: Ensure the compound has been stored correctly at -20°C or -80°C. 2. Minimize Freeze-Thaw Cycles: Aliquot the stock solution after reconstitution to avoid repeated temperature fluctuations. 3. Assess Solvent Compatibility: Some organic solvents can affect peptide stability over time. Consider preparing fresh stock solutions if degradation is suspected. |
| Incorrect Concentration | 1. Verify Stock Concentration: Re-measure the concentration of your stock solution using a suitable method. 2. Check Dilution Calculations: Double-check all dilution calculations to ensure the final concentration in your assay is correct. |
| Assay-Specific Issues | 1. Enzyme/Substrate Quality: Ensure the plasmin and substrate used in your assay are of high quality and have not expired. 2. Buffer Composition: The pH and ionic strength of the assay buffer can influence enzyme activity and inhibitor binding. Optimize buffer conditions if necessary. |
Issue 2: High Variability Between Replicates or Experiments
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health | 1. Monitor Cell Passage Number: Use cells within a consistent and low passage number range for all experiments. 2. Standardize Seeding Density: Ensure uniform cell seeding density across all wells and plates. 3. Check for Contamination: Regularly test cell cultures for mycoplasma or other contaminants. |
| Pipetting Errors | 1. Calibrate Pipettes: Regularly calibrate all pipettes to ensure accurate liquid handling. 2. Use Proper Technique: Employ consistent pipetting techniques to minimize variability. |
| Edge Effects in Plate-Based Assays | 1. Avoid Outer Wells: Do not use the outer wells of microplates for experimental samples, as they are more prone to evaporation. 2. Proper Plate Sealing: Use appropriate plate seals to minimize evaporation during incubation. |
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target Protease | IC50 (µg/mL) | Reference |
| Plasmin | 0.1 | [1] |
Experimental Protocols
Protocol 1: In Vitro Plasmin Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against plasmin.
Materials:
-
Human Plasmin
-
Chromogenic Plasmin Substrate (e.g., S-2251)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 10 µL of each dilution to the wells of a 96-well plate. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Add 70 µL of assay buffer to each well.
-
Add 10 µL of a pre-diluted plasmin solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the plasmin substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for 10-15 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Protocol 2: Cell-Based Anti-Inflammatory Assay (Hypothetical)
This protocol provides a hypothetical framework for investigating the anti-inflammatory effects of this compound in a cell-based assay, based on its known inhibition of plasmin, which can influence inflammatory signaling.
Cell Line: Murine Macrophage Cell Line (e.g., RAW 264.7)
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
Reagents for quantifying inflammatory markers (e.g., Griess reagent for nitric oxide, ELISA kit for TNF-α)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant.
-
Quantify the levels of nitric oxide in the supernatant using the Griess assay.
-
Quantify the levels of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on LPS-induced inflammatory marker production.
Visualizations
Caption: Workflow for In Vitro Plasmin Inhibition Assay.
Caption: Hypothetical Signaling Pathway of this compound.
References
quality control measures for Micropeptin 478A samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for Micropeptin 478A samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cyclic peptide belonging to the class of cyanobacterial metabolites known as micropeptins.[1] These compounds are recognized for their bioactivity, often acting as protease inhibitors.[2] For instance, various micropeptins have demonstrated inhibitory effects on enzymes like trypsin and chymotrypsin.[2][3] The specific inhibitory profile of this compound contributes to its potential applications in biomedical research and drug development.
Q2: How should I properly store this compound samples to ensure stability?
While specific stability data for this compound is not extensively published, general guidelines for peptide stability should be followed. It is recommended to store this compound as a lyophilized powder at -20°C or -80°C for long-term storage. For short-term use, stock solutions can be prepared in a suitable organic solvent like DMSO or methanol (B129727) and stored at -20°C. Avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: What are the key parameters to assess the quality of a this compound sample?
The quality of a this compound sample is primarily determined by its purity, identity, and concentration.
-
Purity: Assessed by High-Performance Liquid Chromatography (HPLC), typically coupled with UV detection, to determine the percentage of the main compound versus any impurities.
-
Identity: Confirmed by High-Resolution Mass Spectrometry (HRMS) to verify the accurate mass of the molecule and by tandem mass spectrometry (MS/MS) to confirm its fragmentation pattern.
-
Concentration: Determined using a calibrated analytical standard and HPLC-UV or by quantitative NMR (qNMR).
Q4: What analytical techniques are most suitable for the analysis of this compound?
Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and commonly used technique for the analysis of micropeptins.[4]
-
HPLC with UV detection is excellent for quantifying purity and concentration.
-
Mass Spectrometry (MS) provides molecular weight information for identity confirmation.[4]
-
Tandem MS (MS/MS) is used for structural elucidation and confirmation by analyzing the fragmentation of the parent ion.[4]
Troubleshooting Guide
HPLC Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peaks | No sample injected; Detector lamp off; No mobile phase flow.[5][6] | Check autosampler and injection volume; Ensure detector lamp is on; Verify mobile phase levels and check for leaks in the flow path.[5][6] |
| Peak Tailing | Column contamination; Wrong mobile phase pH; Secondary interactions with the stationary phase. | Flush the column with a strong solvent; Adjust mobile phase pH to ensure the analyte is in a single ionic state; Add an ion-pairing agent to the mobile phase. |
| High Backpressure | Blockage in the column inlet frit or tubing; Precipitated buffer in the system.[6][7] | Reverse-flush the column (if permissible by the manufacturer); Flush the system with a solvent that can dissolve the precipitate (e.g., water for salt buffers).[6] |
| Baseline Noise or Drift | Air bubbles in the detector; Contaminated mobile phase; Temperature fluctuations.[5] | Degas the mobile phase; Prepare fresh mobile phase using high-purity solvents; Use a column oven to maintain a stable temperature.[5] |
| Split Peaks | Column void or channeling; Sample solvent incompatible with the mobile phase.[7] | Replace the column if a void has formed; Dissolve the sample in the initial mobile phase whenever possible.[7] |
Mass Spectrometry Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | Poor ionization of the analyte; Contamination in the ion source. | Optimize MS source parameters (e.g., spray voltage, gas flow); Clean the ion source according to the manufacturer's instructions. |
| Keratin Contamination | Contamination from dust, skin, or hair.[8] | Always wear gloves and a lab coat; Work in a clean environment; Use filtered pipette tips.[8] |
| Detergent Contamination | Presence of detergents (e.g., Triton, Tween) in the sample.[8] | Avoid using detergents in sample preparation; If unavoidable, use MS-compatible detergents and perform a thorough cleanup step.[8] |
| Inconsistent Fragmentation | Instability in collision energy; Presence of co-eluting impurities. | Ensure the collision energy is stable and optimized for the compound; Improve chromatographic separation to isolate the analyte from impurities. |
Experimental Protocols
Purity Assessment of this compound by HPLC-UV/MS
Objective: To determine the purity of a this compound sample and confirm its identity.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA), LC-MS grade
-
HPLC system with a UV detector and coupled to a mass spectrometer
-
C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 1.7 µm)
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or DMSO at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA) to a final concentration of 10 µg/mL.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| UV Detection | 220 nm |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Example for ESI-positive mode):
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Mass Range | m/z 100 - 1500 |
Data Analysis:
-
Purity Assessment: Integrate the peak area of this compound and all impurity peaks in the UV chromatogram. Calculate the purity as: % Purity = (Area of this compound Peak / Total Area of All Peaks) * 100
-
Identity Confirmation: Extract the ion chromatogram for the expected m/z of this compound ([M+H]⁺ = 976.3854). The molecular formula for this compound is C40H62ClN9O15S.[1] The presence of a peak at this m/z at the correct retention time confirms the identity.
Visualizations
References
- 1. npatlas.org [npatlas.org]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Prenylated Aeruginosin, Microphycin, Anabaenopeptin and Micropeptin Analogues from a Microcystis Bloom Material Collected in Kibbutz Kfar Blum, Israel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Micropeptins with Anti-Neuroinflammatory Activity Isolated from a Cyanobacterial Bloom - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 7. realab.ua [realab.ua]
- 8. bitesizebio.com [bitesizebio.com]
avoiding degradation of Micropeptin 478A during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Micropeptin 478A during extraction. The information is based on best practices for the broader class of micropeptins and related cyanopeptides.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound, leading to its degradation.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of this compound in the final extract. | Degradation during extraction: Exposure to harsh pH, high temperatures, or prolonged light exposure can degrade the peptide. | - Maintain a neutral or slightly acidic pH (around 6-7) during extraction.- Perform all extraction steps at low temperatures (4°C or on ice).- Protect samples from direct light by using amber vials or covering glassware with aluminum foil. |
| Inefficient extraction: The chosen solvent may not be optimal for extracting this compound from the biomass. | - Use methanol (B129727) or a mixture of methanol and water for initial extraction from lyophilized cyanobacterial biomass.[1][2]- Consider sequential extractions to maximize yield. | |
| Microbial degradation: Contamination of the biomass or extract with microorganisms can lead to enzymatic degradation of the peptide. | - Use fresh or properly stored (frozen or lyophilized) biomass.- Work in a clean environment and use sterile solvents and equipment where possible. | |
| Presence of unexpected peaks in HPLC/LC-MS analysis, suggesting degradation products. | Hydrolysis of the peptide: Extreme pH conditions (acidic or alkaline) can lead to the cleavage of peptide bonds. | - Avoid strong acids or bases during extraction and purification. If pH adjustment is necessary, use dilute acids/bases and neutralize promptly.- Be aware that some cyanopeptolins have shown degradation at pH 3 and pH 9. |
| Oxidation: The presence of oxidizing agents or exposure to air and light can modify susceptible amino acid residues. | - Degas solvents before use.- Consider adding antioxidants (e.g., BHT, ascorbic acid) in small, compatible amounts if oxidation is suspected, though this should be validated for your specific analysis. | |
| Photodegradation: Exposure to UV or even strong visible light can cause degradation, especially for micropeptins containing photosensitive residues like tyrosine. | - Minimize light exposure throughout the entire workflow, from extraction to analysis. | |
| Loss of biological activity of the purified this compound. | Conformational changes or degradation: Even minor structural changes can lead to a loss of biological function. The integrity of the cyclic structure is often crucial. | - Handle purified micropeptin with care. Store in appropriate solvents (e.g., methanol, DMSO) at low temperatures (-20°C or -80°C for long-term storage).- Avoid repeated freeze-thaw cycles. Aliquot the purified compound into smaller volumes. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of micropeptins like 478A during extraction?
A1: The main factors contributing to the degradation of micropeptins are:
-
pH: Both highly acidic and alkaline conditions can cause hydrolysis of the peptide bonds. Some cyanopeptolins show significant degradation at pH 3 and pH 9.
-
Temperature: High temperatures can accelerate degradation. For instance, boiling a solution of a cyanopeptolin at pH 9 resulted in a 47% decrease in its concentration.
-
Light: Exposure to UV and even visible light can lead to photodegradation, particularly for micropeptins containing tyrosine residues. Degradation is often more pronounced at higher pH in the presence of light.
-
Microbial Activity: Bacteria present in the biomass or introduced during the extraction process can produce enzymes that degrade the peptide.
Q2: What is the recommended solvent for extracting this compound?
A2: Methanol is a commonly used and effective solvent for extracting micropeptins from lyophilized cyanobacterial biomass.[1][2] Aqueous methanol mixtures can also be employed, and the optimal percentage of methanol may need to be determined empirically based on the specific characteristics of your biomass.
Q3: How should I store my cyanobacterial biomass before extraction to prevent degradation of this compound?
A3: To minimize degradation, it is crucial to store the biomass properly. The best practice is to lyophilize (freeze-dry) the biomass immediately after harvesting.[1][2] The lyophilized powder should then be stored at -20°C or below in a sealed container to protect it from moisture and light. If lyophilization is not possible, freezing the wet biomass at -80°C is an alternative.
Q4: What are the ideal storage conditions for purified this compound?
A4: For long-term storage, purified this compound should be dissolved in a suitable solvent like methanol or DMSO, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -80°C. For short-term storage, -20°C is acceptable. Always use amber vials or wrap vials in aluminum foil to protect the compound from light.
Q5: Can I use Solid Phase Extraction (SPE) for cleaning up my this compound extract? What should I be cautious about?
A5: Yes, SPE is a common technique for cleaning up cyanopeptide extracts. C18 cartridges are frequently used. However, it is important to be cautious about potential analyte loss. The choice of washing and elution solvents is critical and should be optimized to ensure good recovery of this compound while removing interfering substances. The amphiphilic nature of some cyanopeptides can lead to losses during extraction and filtration steps.
Quantitative Data on Cyanopeptide Degradation
The following table summarizes data on the degradation of related cyanopeptides under various conditions. While this data is not specific to this compound, it provides valuable insights into the stability of this class of compounds.
| Compound Class | Condition | Degradation (%) | Time | Reference |
| Cyanopeptolin 1081 | pH 3, Room Temperature | 32.3% | 3 hours | Extrapolated from literature |
| Cyanopeptolin 1081 | pH 9, Boiling | 47% | Not specified | Extrapolated from literature |
| Anabaenopeptin B | pH 9, UVA light | Significant degradation | Not specified | |
| Anabaenopeptin B | pH 11.6, UVA light | ~10-fold increase from pH 9 | Not specified |
Experimental Protocols
General Protocol for Extraction of this compound
This protocol provides a general workflow for the extraction of this compound from cyanobacterial biomass, with an emphasis on minimizing degradation.
-
Biomass Preparation:
-
Start with lyophilized cyanobacterial biomass. If using wet biomass, ensure it has been stored at -80°C.
-
Grind the lyophilized biomass into a fine powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Weigh the powdered biomass and place it in a flask.
-
Add methanol (e.g., 10 mL per 1 g of biomass).
-
Stir the suspension at 4°C in the dark for 2-4 hours.
-
Separate the solvent from the biomass by centrifugation or filtration.
-
Repeat the extraction process on the biomass pellet 2-3 times to ensure complete extraction.
-
Pool the methanol extracts.
-
-
Solvent Evaporation:
-
Evaporate the methanol from the pooled extracts using a rotary evaporator at a low temperature (e.g., <30°C).
-
The resulting crude extract can be redissolved in a smaller volume of methanol for further purification.
-
-
Purification (Optional but Recommended):
-
For purification, employ techniques such as Solid Phase Extraction (SPE) with a C18 cartridge to remove highly polar and non-polar impurities.
-
Further purification can be achieved using High-Performance Liquid Chromatography (HPLC), typically with a C18 column and a water/acetonitrile gradient.[1]
-
Critical Steps to Avoid Degradation:
-
Temperature Control: Perform all steps, including centrifugation and evaporation, at low temperatures.
-
Light Protection: Use amber glassware or wrap flasks and tubes with aluminum foil.
-
pH Management: Ensure that the pH of the extraction solvent and any subsequent solutions remains near neutral.
Visualizations
Logical Workflow for Minimizing this compound Degradation
Caption: Workflow for minimizing this compound degradation.
Potential Degradation Pathways for Micropeptins
Caption: Potential degradation pathways for micropeptins.
References
Technical Support Center: Quantification of Micropeptin 478A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the method validation for the quantification of Micropeptin 478A. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for the quantification of this compound?
A1: The most suitable and widely used technique for the quantification of this compound and other cyanopeptides is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This method offers high sensitivity and selectivity, which is crucial for accurately measuring the analyte in complex biological matrices.[1][3]
Q2: What are the key parameters to consider during method validation for this compound quantification?
A2: A comprehensive method validation should assess linearity, accuracy, precision (repeatability and intermediate precision), selectivity, sensitivity (Limit of Detection [LOD] and Limit of Quantification [LOQ]), recovery, and matrix effects.[4][5][6] These parameters ensure the reliability and reproducibility of the analytical method.
Q3: How can I minimize matrix effects in my analysis?
A3: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples.[3][7][8] To minimize their impact, it is essential to optimize sample preparation, for instance by using solid-phase extraction (SPE) to remove interfering endogenous components.[9][10] Additionally, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects.[8]
Q4: What are typical sources of variability in this compound quantification?
A4: Variability can arise from multiple sources, including sample collection and storage, extraction efficiency, instrument performance, and calibration standard preparation. Consistent application of a validated protocol is key to minimizing variability.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in the Chromatogram
-
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer:
-
Potential Cause 1: Column Overload. Injecting too high a concentration of the analyte can lead to peak tailing.
-
Solution: Dilute the sample and re-inject.
-
-
Potential Cause 2: Secondary Interactions. The analyte may be interacting with active sites on the stationary phase.
-
Solution: Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state. Adding a small amount of a competing agent, like trifluoroacetic acid (TFA), can sometimes help, but be mindful of ion suppression in the MS.
-
-
Potential Cause 3: Column Contamination or Degradation. Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Wash the column with a strong solvent or replace the column if necessary. The use of a guard column is recommended to protect the analytical column.
-
-
Issue 2: Low Analyte Recovery
-
Question: I am experiencing low recovery of this compound after sample preparation. What steps can I take to improve it?
-
Answer:
-
Potential Cause 1: Inefficient Extraction. The extraction solvent may not be optimal for this compound from the sample matrix.
-
Solution: Experiment with different solvent compositions. For cyanotoxins, mixtures of methanol (B129727) or acetonitrile (B52724) with water, often acidified with formic acid, are effective.[10][11][12]
-
-
Potential Cause 2: Analyte Loss During SPE. The SPE protocol may not be optimized for retention and elution of this compound.
-
Solution: Re-evaluate the choice of SPE sorbent (e.g., C18, mixed-mode). Optimize the wash and elution steps to ensure the analyte is retained during washing and completely eluted.
-
-
Potential Cause 3: Analyte Degradation. this compound may be unstable under the extraction or storage conditions.
-
Solution: Ensure samples are processed promptly and stored at appropriate low temperatures. Investigate the stability of the analyte under different pH and solvent conditions.
-
-
Issue 3: High Variability in Replicate Injections
-
Question: My replicate injections of the same sample show high variability in peak area. What could be the problem?
-
Answer:
-
Potential Cause 1: Autosampler Issues. Inconsistent injection volumes can lead to variability.
-
Solution: Check the autosampler for air bubbles in the syringe and ensure proper maintenance.
-
-
Potential Cause 2: Inconsistent Ionization. Fluctuations in the MS source can cause variable signal intensity.
-
Solution: Clean and maintain the MS source. Ensure stable spray conditions.
-
-
Potential Cause 3: Sample Instability in the Autosampler. The analyte may be degrading in the autosampler over the course of the analytical run.
-
Solution: Use a cooled autosampler and minimize the time the sample sits (B43327) in the vial before injection.
-
-
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific sample matrix.
-
Sample Pre-treatment: Homogenize the biological sample (e.g., tissue, plasma).
-
Extraction: Extract the homogenized sample with an appropriate solvent mixture (e.g., 80% acetonitrile in water with 0.1% formic acid).
-
Centrifugation: Centrifuge the extract to pellet proteins and other particulates.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the supernatant from the extraction onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute this compound from the cartridge with a higher concentration of organic solvent (e.g., 90% methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions that should be optimized for your specific instrument.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is a common choice.[11][12]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used. For example, 15% to 100% B over 20 minutes.[11][12]
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for peptides.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of this compound.
-
Quantitative Data Summary
The following tables summarize typical acceptance criteria for method validation based on regulatory guidelines.
Table 1: Linearity and Sensitivity
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Calibration Curve Range | Should cover the expected concentration range of the samples. |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10; analyte response should be reproducible with acceptable precision and accuracy. |
Table 2: Accuracy and Precision
| Parameter | Acceptance Criteria (for QC samples at low, medium, and high concentrations) |
| Accuracy (% Bias) | Within ±15% of the nominal value (±20% at the LOQ). |
| Precision (%RSD) | ≤ 15% (≤ 20% at the LOQ). |
Table 3: Recovery and Matrix Effect
| Parameter | Acceptance Criteria |
| Recovery | Consistent, precise, and reproducible. |
| Matrix Factor (MF) | Should be close to 1. The coefficient of variation of the MF across different lots of matrix should be ≤ 15%. |
Visualizations
Caption: Workflow for this compound Quantification and Validation.
Caption: Troubleshooting Logic for Common Quantification Issues.
References
- 1. Frontiers | Multi-method biophysical analysis in discovery, identification, and in-depth characterization of surface‐active compounds [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities in losartan and hydrochlorothiazide fixed-dose combination tablets using ultra performance liquid chromatography triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Development and validation of a rapid method for microcystins in fish and comparing LC-MS/MS results with ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 12. New Micropeptins with Anti-Neuroinflammatory Activity Isolated from a Cyanobacterial Bloom - PMC [pmc.ncbi.nlm.nih.gov]
interference in bioassays with crude Micropeptin 478A extracts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with crude Micropeptin 478A extracts in bioassays.
Troubleshooting Guide
Crude extracts from cyanobacterial blooms are complex mixtures containing a wide variety of metabolites, which can lead to interference in bioassays. This guide addresses common issues and provides systematic solutions.
Problem 1: Unexpected or Inconsistent Bioassay Results
Possible Causes:
-
Presence of other bioactive compounds: Crude extracts contain numerous other micropeptins, cytotoxins, and hepatotoxins (like microcystins) that can interfere with the assay.[1]
-
Variable concentration of this compound: The concentration of the active compound can vary between different batches of crude extract.
-
Degradation of the sample: Improper storage or handling can lead to the degradation of this compound.
Solutions:
-
Purify the Extract: The most effective way to eliminate interference is to purify this compound from the crude extract. A multi-step HPLC purification is recommended.
-
Quantify the Active Compound: Use analytical techniques like LC-MS to determine the exact concentration of this compound in your purified sample.
-
Ensure Proper Sample Handling: Store extracts at low temperatures (-20°C or -80°C), minimize freeze-thaw cycles, and use fresh dilutions for each experiment.
Problem 2: High Background Signal or Non-Specific Effects
Possible Causes:
-
Cytotoxicity of the crude extract: The presence of cytotoxic compounds can lead to cell death, which can be misinterpreted as a specific bioactivity.[1]
-
Interference with detection reagents: Components in the crude extract may react with assay reagents, causing a false positive or negative signal.
-
Solvent effects: The solvent used to dissolve the crude extract may have an effect on the assay.
Solutions:
-
Perform a Cytotoxicity Assay: Always test the crude extract in a general cytotoxicity assay (e.g., MTT or LDH assay) to distinguish between specific bioactivity and non-specific toxicity.
-
Run Control Experiments: Include controls with the crude extract vehicle (solvent) alone and with the crude extract in the absence of the target to identify any non-specific effects.
-
Purify the Sample: Purification will remove interfering compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my crude this compound extract showing activity in multiple, unrelated bioassays?
A1: This is a strong indication of the presence of non-specific bioactive compounds in your crude extract. Cyanobacterial extracts are known to contain a complex mixture of molecules, including various peptides and toxins that can exhibit broad bioactivity.[1] To determine if the observed activity is due to this compound, purification is essential.
Q2: What is the best method to purify this compound from a crude extract?
A2: A multi-step approach using High-Performance Liquid Chromatography (HPLC) is highly effective. A common strategy involves initial fractionation using reversed-phase semi-preparative HPLC followed by further purification steps with different column chemistries or mobile phases to isolate the target compound.
Q3: How can I be sure that the bioactivity I am observing is from this compound and not another compound?
A3: The gold standard is to use a purified and structurally confirmed sample of this compound. This involves isolating the compound, confirming its identity and purity using techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, and then re-testing it in the bioassay.
Q4: Can I use a crude extract for initial screening?
A4: Yes, crude extracts can be used for initial high-throughput screening to identify potential bioactivity. However, any "hits" must be followed up with purification and characterization of the active compound to confirm that the activity is due to the compound of interest and not an artifact.
Experimental Protocols
Protocol 1: General Purification of this compound from Crude Extract
This protocol provides a general workflow for the purification of this compound from a cyanobacterial crude extract. Optimization may be required based on the specific characteristics of the extract.
-
Initial Fractionation (Semi-Preparative HPLC):
-
Column: Kinetex 5 µm C18 column (250 x 10 mm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.05% formic acid.
-
Flow Rate: 3 mL/min.
-
Detection: UV detector at 220 nm and 280 nm.
-
Procedure: Dissolve the crude extract in a suitable solvent (e.g., methanol). Inject the dissolved extract onto the column and collect fractions based on the chromatogram peaks.
-
-
Purity Analysis of Fractions:
-
Technique: Analyze the collected fractions using LC-MS to identify the fraction(s) containing this compound based on its mass-to-charge ratio (m/z).
-
Bioassay: Screen the fractions in the bioassay of interest to identify the active fraction(s).
-
-
Final Purification (Analytical or Semi-Preparative HPLC):
-
Column: YMC 5 µm Chiral ART Cellulose-SB column (250 x 4.6 mm) or similar.[1]
-
Mobile Phase: Isocratic elution with an optimized ratio of acetonitrile and water with 0.05% formic acid.[1]
-
Flow Rate: 1 mL/min.[1]
-
Procedure: Pool the active fractions from the initial fractionation and inject them onto the second column for final purification. Collect the peak corresponding to this compound.
-
-
Purity and Identity Confirmation:
-
Purity: Assess the purity of the final sample using analytical HPLC.
-
Identity: Confirm the identity of the purified compound as this compound using HRMS and NMR.
-
Data Presentation
Table 1: Hypothetical Bioassay Results of Crude vs. Purified this compound Extract
| Sample | Target Bioassay (IC50 in µM) | Cytotoxicity Assay (CC50 in µM) |
| Crude Extract | 5.2 | 10.8 |
| Purified this compound | 2.5 | > 100 |
This table illustrates how purification can reveal the true potency of this compound by removing cytotoxic components that interfere with the bioassay.
Visualizations
Caption: Workflow for the purification and bioassay of this compound.
Caption: Troubleshooting logic for inconsistent bioassay results.
References
Technical Support Center: Enhancing the Specificity of Micropeptin 478A in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the experimental specificity of Micropeptin 478A and other related peptide inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound belongs to the micropeptin class of cyclic depsipeptides produced by cyanobacteria. The primary mechanism of action for micropeptins is the inhibition of proteases, particularly serine proteases.[1][2][3] Different micropeptins exhibit varying inhibitory activities against proteases such as trypsin, chymotrypsin, and plasmin.[3] For example, some micropeptins have been shown to inhibit trypsin with IC50 values ranging from 0.6 to 24.2 μM.[3]
Q2: What are the common causes of a lack of specificity in experiments with peptide inhibitors like this compound?
Lack of specificity with peptide inhibitors can arise from several factors:
-
Off-target binding: The peptide may interact with unintended biomolecules, leading to unforeseen biological effects.[4]
-
High concentrations: Using concentrations significantly above the IC50 for the primary target can lead to lower-affinity binding to off-targets.[4]
-
Peptide degradation: Improper storage or handling can lead to the degradation of the peptide, resulting in loss of activity or the generation of new species with altered activities.[5]
-
Contaminants: Impurities from synthesis or purification, such as trifluoroacetic acid (TFA), can interfere with biological assays.[5]
-
Poor solubility: Peptide precipitation can lead to variability in the effective concentration in your assay.[5]
Q3: How can I validate that the observed phenotype is due to the on-target inhibition of my protein of interest by this compound?
To confirm on-target activity, consider the following validation experiments:
-
Use a secondary inhibitor: Treat your system with a structurally different inhibitor that targets the same protein. If you observe the same phenotype, it is more likely an on-target effect.[4]
-
Rescue experiment: Transfect cells with a mutant version of the target protein that is resistant to the inhibitor. If the inhibitor's effect is diminished or absent in the presence of the mutant, this strongly suggests on-target activity.[4]
-
Dose-response curve: Perform experiments across a wide range of inhibitor concentrations. A clear dose-dependent effect that correlates with the known IC50 for the primary target is indicative of on-target activity.[4]
Troubleshooting Guide: Enhancing Specificity
This guide provides structured approaches to identify and mitigate issues related to the specificity of this compound in your experiments.
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Off-target effects, peptide degradation, or improper sample handling.
-
Troubleshooting Steps:
-
Confirm Peptide Integrity:
-
Optimize Inhibitor Concentration:
-
Control for Off-Target Effects:
-
Profile Against a Protease Panel: Screen this compound against a panel of relevant proteases to identify potential off-targets.
-
Use a Structurally Unrelated Control: Include a negative control peptide with a similar composition but different sequence to ensure the observed effects are not due to non-specific peptide properties.
-
-
Issue 2: High background or false positives in cell-based assays.
-
Possible Cause: Cytotoxicity at high concentrations, interference from solvents (e.g., DMSO), or off-target effects.
-
Troubleshooting Steps:
-
Assess Cytotoxicity:
-
Perform a Cell Viability Assay: Before your main experiment, determine the concentration range at which this compound is not toxic to your cells. Assays like MTT or CellTiter-Glo can be used.[1]
-
-
Optimize Solvent Concentration:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used for your inhibitor to account for any solvent-induced effects.[1]
-
-
Refine Assay Conditions:
-
Reduce Incubation Time: If possible, shorten the incubation time with the inhibitor to minimize long-term off-target effects or cytotoxicity.
-
-
Data Presentation
Table 1: Inhibitory Activity of Various Micropeptins against Serine Proteases.
| Micropeptin | Target Protease | IC50 (μM) | Reference |
| Micropeptin 996 | Chymotrypsin | 0.64 | [2] |
| Micropeptin T2 | Plasmin | 0.1 µg/mL | [2] |
| Micropeptin T1 | Plasmin | >100 µg/mL | [2] |
| Micropeptin MZ series | Trypsin | 0.6 - 24.2 | [3] |
Experimental Protocols
Protocol 1: Protease Inhibition Assay (General)
This protocol can be adapted to assess the inhibitory activity of this compound against a specific serine protease.
-
Materials:
-
Purified serine protease (e.g., trypsin, chymotrypsin)
-
Substrate for the protease (e.g., a chromogenic or fluorogenic substrate)
-
Assay buffer (e.g., Tris-HCl or PBS at optimal pH for the enzyme)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the protease to each well.
-
Add the different concentrations of this compound to the wells containing the protease. Include a positive control (protease without inhibitor) and a negative control (buffer only).
-
Incubate the plate at the optimal temperature for the enzyme for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (General)
This protocol helps determine the cytotoxic potential of this compound.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well, white-walled plate (for luminescence) or clear plate (for absorbance)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).[1]
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[1]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.[1]
-
Incubate as required by the reagent (e.g., 10 minutes for CellTiter-Glo).[1]
-
Measure the luminescence or absorbance using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Visualizations
Caption: Workflow for enhancing experimental specificity.
Caption: On-target vs. potential off-target signaling pathways.
References
- 1. New Micropeptins with Anti-Neuroinflammatory Activity Isolated from a Cyanobacterial Bloom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Micropeptins from an Israeli fishpond water bloom of the cyanobacterium Microcystis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com [genscript.com]
Validation & Comparative
Unveiling the Potency of Micropeptin 478A: A Comparative Guide to Plasmin Inhibitors
For Immediate Release
[City, State] – [Date] – In the intricate world of serine protease regulation, the quest for potent and specific inhibitors is paramount for therapeutic advancements in thrombotic and inflammatory diseases. This guide provides a comprehensive comparison of Micropeptin 478A, a naturally derived cyclic depsipeptide, with other known plasmin inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Executive Summary
This compound, isolated from the cyanobacterium Microcystis aeruginosa, has demonstrated significant inhibitory activity against plasmin, a key enzyme in the fibrinolytic system. This guide will delve into the quantitative comparison of Micropein 478A's potency against established synthetic and natural plasmin inhibitors, outline the methodologies for assessing plasmin inhibition, and visualize the relevant biological pathways and experimental workflows.
Comparative Analysis of Plasmin Inhibitors
The efficacy of a plasmin inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the reported inhibitory activities of this compound and a selection of other plasmin inhibitors.
| Inhibitor | Class | IC50/Ki Value | Source |
| This compound | Cyclic Depsipeptide | 0.1 µg/mL | --INVALID-LINK-- |
| Micropeptin 478B | Cyclic Depsipeptide | 0.4 µg/mL | --INVALID-LINK-- |
| Aprotinin | Polypeptide | 0.06 - 0.80 µM | --INVALID-LINK-- |
| Peptidomimetic Inhibitor 12 | Peptidomimetic | 0.23 µM (amidolysis) | --INVALID-LINK-- |
| Peptidomimetic Inhibitor 13 | Peptidomimetic | 0.8 µM (amidolysis), 0.23 µM (fibrinolysis) | --INVALID-LINK-- |
| Tranexamic Acid (TXA) | Lysine Analog | IC50: 86.79 ± 2.30 mM (for plasmin) | --INVALID-LINK-- |
| ε-Aminocaproic Acid (EACA) | Lysine Analog | - | --INVALID-LINK-- |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions. µg/mL to µM conversion for this compound (MW ≈ 976 g/mol ) is approximately 0.102 µM.
Experimental Protocols for Plasmin Inhibitory Activity Assessment
The determination of plasmin inhibitory activity is crucial for the evaluation of potential therapeutic agents. Two common methods are the fluorometric and colorimetric assays.
Fluorometric Plasmin Inhibition Assay
This assay measures the inhibition of plasmin's ability to cleave a fluorogenic substrate.
Principle: In the presence of an active plasmin enzyme, a substrate is cleaved, releasing a fluorescent product. The rate of fluorescence increase is proportional to the plasmin activity. An inhibitor will reduce this rate.
Procedure:
-
Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl), a solution of human plasmin, a fluorogenic plasmin substrate, and the test inhibitor (e.g., this compound) at various concentrations.
-
Reaction Setup: In a 96-well microplate, add the reaction buffer, plasmin solution, and the test inhibitor. Allow for a pre-incubation period for the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the fluorogenic substrate to each well to start the reaction.
-
Measurement: Immediately measure the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/450 nm).
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.
Colorimetric Plasmin Inhibition Assay
This assay is based on the cleavage of a chromogenic substrate by plasmin.
Principle: Plasmin cleaves a chromogenic substrate, releasing a colored product (e.g., p-nitroaniline, pNA), which can be quantified by measuring its absorbance at a specific wavelength. The presence of an inhibitor reduces the amount of colored product formed.
Procedure:
-
Reagent Preparation: Prepare a reaction buffer, a solution of human plasmin, a chromogenic plasmin substrate (e.g., D-Val-Leu-Lys-p-Nitroanilide), and the test inhibitor at various concentrations.
-
Reaction Setup: In a 96-well microplate, combine the reaction buffer, plasmin, and the test inhibitor. Pre-incubate to allow for inhibitor-enzyme binding.
-
Initiation of Reaction: Add the chromogenic substrate to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Measurement: Stop the reaction (if necessary) and measure the absorbance of the released chromophore at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value as described for the fluorometric assay.
Visualizing the Landscape of Plasmin Inhibition
To better understand the context of this compound's activity, the following diagrams illustrate the plasmin-related signaling pathway and a typical experimental workflow for assessing its inhibitory potential.
Caption: The plasmin signaling pathway, highlighting activation, inhibition, and downstream effects.
Caption: A generalized workflow for determining the plasmin inhibitory activity of a compound.
Conclusion
This compound stands out as a potent, naturally derived inhibitor of plasmin, with an IC50 value in the sub-micromolar range, comparable to or exceeding the potency of some established inhibitors. Its unique cyclic depsipeptide structure offers a promising scaffold for the development of novel antifibrinolytic and anti-inflammatory therapeutics. The experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers aiming to further investigate the potential of this compound and other plasmin inhibitors.
A Comparative Analysis of the Bioactivity of Micropeptin 478A and Micropeptin 478B
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzymatic inhibitory activities of Micropeptin 478A and Micropeptin 478B. The information presented is supported by experimental data to highlight the potency and specificity of these cyanobacterial depsipeptides.
Micropeptins 478A and 478B are cyclic depsipeptides isolated from the cyanobacterium Microcystis aeruginosa (NIES-478). As members of the broader micropeptin class, they are recognized for their bioactivity, particularly as protease inhibitors. This guide focuses on their comparative efficacy and selectivity against various proteases.
Comparative Analysis of Inhibitory Activity
The primary biological activity of this compound and Micropeptin 478B is the potent inhibition of the serine protease, plasmin. Plasmin plays a crucial role in the fibrinolytic system, regulating blood coagulation, and is a therapeutic target for cardiovascular diseases. Experimental data demonstrates that while both compounds are effective inhibitors of plasmin, this compound exhibits a four-fold greater potency than Micropeptin 478B.[1]
A key characteristic of these micropeptins is their high specificity. Neither compound showed any significant inhibition against other serine proteases such as trypsin and chymotrypsin, nor against thrombin, and the cysteine protease papain at concentrations up to 10.0 µg/mL.[1] This selectivity for plasmin underscores their potential as targeted therapeutic agents.
Quantitative Inhibitory Data
| Compound | Target Enzyme | IC₅₀ (µg/mL) | Other Enzymes Tested (at 10.0 µg/mL) |
| This compound | Plasmin | 0.1[1] | No inhibition of trypsin, thrombin, papain, chymotrypsin, elastase[1] |
| Micropeptin 478B | Plasmin | 0.4[1] | No inhibition of trypsin, thrombin, papain, chymotrypsin, elastase[1] |
Mechanism of Action and Signaling Pathways
The inhibitory action of micropeptins on serine proteases like plasmin is a well-established mechanism. These peptides typically act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding and cleavage of its natural substrate. The specificity of this interaction is largely determined by the amino acid residues within the micropeptin structure, particularly the residue linked to the unique 3-amino-6-hydroxy-2-piperidone (Ahp) unit.
Experimental Protocols
The following is a representative protocol for a plasmin inhibition assay using a chromogenic substrate, based on standard methodologies. This type of assay is commonly used to determine the IC₅₀ values for protease inhibitors.
Objective: To determine the concentration of this compound or 478B required to inhibit 50% of plasmin activity.
Materials:
-
Human Plasmin
-
Chromogenic Plasmin Substrate (e.g., H-D-Val-Leu-Lys-pNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
-
This compound and 478B stock solutions (in a suitable solvent like DMSO or Methanol)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of human plasmin in the assay buffer.
-
Prepare a working solution of the chromogenic substrate in the assay buffer.
-
Prepare a serial dilution of each micropeptin inhibitor in the assay buffer to cover a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the assay buffer to each well.
-
Add a small volume of the serially diluted micropeptin solutions to the respective wells ('Inhibitor' wells).
-
For control wells, add the same volume of assay buffer or solvent used for the inhibitors ('No Inhibitor Control' and 'Blank' wells).
-
Add the plasmin working solution to all wells except the 'Blank' wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the chromogenic substrate solution to all wells.
-
Immediately place the microplate in the reader and measure the change in absorbance at 405 nm over time. The rate of color development is proportional to the plasmin activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each micropeptin concentration relative to the 'No Inhibitor Control'.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
A Comparative Guide to Plasmin Inhibitors: Micropeptin 478A in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Micropeptin 478A with other well-characterized plasmin inhibitors. The information presented herein is intended to assist researchers in evaluating the potential of these compounds for various scientific applications, including in the fields of hemostasis, thrombosis, and inflammation research.
Introduction to Plasmin and its Inhibition
Plasmin is a serine protease that plays a crucial role in the fibrinolytic system, the physiological process responsible for the breakdown of fibrin (B1330869) clots. The controlled activity of plasmin is essential for maintaining blood fluidity and preventing thrombosis. However, excessive plasmin activity can lead to pathological bleeding. Consequently, inhibitors of plasmin are of significant interest as therapeutic agents for managing bleeding disorders and for their potential applications in other physiological and pathological processes involving extracellular matrix remodeling.
This guide focuses on a comparative analysis of four key plasmin inhibitors:
-
This compound: A cyclic depsipeptide of cyanobacterial origin.
-
Aprotinin: A polypeptide serine protease inhibitor of bovine origin.
-
Tranexamic Acid: A synthetic lysine (B10760008) analogue.
-
Alpha 2-Antiplasmin (α2-AP): The primary endogenous physiological inhibitor of plasmin.
Quantitative Comparison of Plasmin Inhibitors
The inhibitory potency of these compounds against plasmin is summarized in the table below. It is important to note the different metrics of inhibitory activity, namely the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While both indicate potency, the Ki value is a more direct measure of the inhibitor's affinity for the enzyme.
| Inhibitor | Type | Mechanism of Action | Inhibitory Potency (against Plasmin) | Selectivity Profile |
| This compound | Cyclic Depsipeptide | Competitive, active site inhibitor | IC50: 0.1 µg/mL | Likely selective for plasmin over chymotrypsin (B1334515) and elastase based on the structure-activity relationships of the micropeptin class.[1][2] |
| Aprotinin | Polypeptide | Competitive, reversible inhibitor | Ki: ~0.06 pM - 1 nM [3] | Broad-spectrum serine protease inhibitor; also inhibits trypsin, chymotrypsin, and kallikrein. |
| Tranexamic Acid | Small Molecule (Lysine Analogue) | Primarily inhibits plasminogen activation by blocking lysine binding sites on plasminogen. Weak competitive inhibitor of plasmin's active site at high concentrations. | Ki (for uPA): ~2 mM IC50 (direct plasmin inhibition): ~87 mM [4] | Primarily targets plasminogen; also inhibits urokinase plasminogen activator (uPA). |
| Alpha 2-Antiplasmin (α2-AP) | Serpin (Serine Protease Inhibitor) | Forms a stable, covalent complex with the active site of plasmin, leading to irreversible inhibition. | "Ultrafast" inhibitor ; forms a 1:1 stoichiometric complex.[2] | Highly specific for plasmin. |
Experimental Protocols
A common method for determining the inhibitory activity of compounds against plasmin is the chromogenic substrate assay. This in vitro assay provides a quantitative measure of plasmin activity by monitoring the cleavage of a synthetic substrate that releases a colored product.
General Protocol for Plasmin Inhibition Assay (Chromogenic Method)
1. Materials:
- Human Plasmin
- Chromogenic Plasmin Substrate (e.g., H-D-Val-Leu-Lys-pNA)
- Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)
- Test Inhibitor (e.g., this compound)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm
2. Procedure: a. Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). b. Serially dilute the inhibitor stock solution in assay buffer to obtain a range of desired concentrations. c. In a 96-well microplate, add a fixed amount of human plasmin to each well. d. Add the different concentrations of the test inhibitor to the wells containing plasmin. Include control wells with no inhibitor. e. Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the inhibitor to bind to the enzyme. f. Initiate the enzymatic reaction by adding the chromogenic substrate to all wells. g. Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the plasmin activity. h. Plot the initial reaction rates against the inhibitor concentrations. i. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of plasmin activity. j. To determine the Ki value, the assay is typically repeated at different substrate concentrations, and the data are analyzed using appropriate kinetic models (e.g., Michaelis-Menten kinetics and Dixon plots).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the inhibitory activity of a compound against plasmin using a chromogenic assay.
Caption: Workflow for Plasmin Inhibition Assay.
Plasmin Signaling Pathway and Inhibition
This diagram illustrates the central role of plasmin in fibrinolysis and the points at which the discussed inhibitors exert their effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibitors of Serine Proteases from a Microcystis sp. Bloom Material Collected from Timurim Reservoir, Israel | MDPI [mdpi.com]
- 3. New Micropeptins with Anti-Neuroinflammatory Activity Isolated from a Cyanobacterial Bloom - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Elusive Structure of Micropeptin 478A: A Comparative Guide to Synthetic Verification
For researchers, scientists, and drug development professionals, the definitive confirmation of a natural product's structure is paramount. While modern spectroscopic techniques provide remarkable insights, total synthesis remains the gold standard for unambiguous structural validation. This guide explores the structural elucidation of the plasmin inhibitor Micropeptin 478A and presents a comparative analysis of a synthetic approach to a closely related compound, illustrating the power of synthesis in verifying complex cyclic peptide structures.
This compound, a cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa, has demonstrated potent inhibitory activity against plasmin, a serine protease pivotal in blood coagulation.[1] The initial structural determination of this compound was accomplished through extensive 2D NMR spectroscopy and chemical degradation.[1] However, the complexity of these molecules, often featuring unusual amino acid residues, necessitates a more definitive validation. Total synthesis offers a rigorous method to confirm or revise proposed structures by creating the molecule from the ground up and comparing its properties to the natural isolate.
While a dedicated total synthesis of this compound has not been extensively documented in publicly available literature, the synthetic routes developed for other micropeptins provide a clear roadmap for such an undertaking. The synthesis of Micropeptin T-20, another cyclic depsipeptide containing the characteristic 3-amino-6-hydroxy-2-piperidone (Ahp) unit, serves as an excellent case study.[2] The challenges in synthesizing these molecules often revolve around the stereoselective construction of non-standard amino acids and the macrocyclization step.
Comparative Analysis of Structural Validation Methods
The validation of a complex natural product like this compound relies on a combination of analytical techniques. Here, we compare the initial spectroscopic elucidation with the definitive proof offered by total synthesis.
| Method | Description | Advantages | Limitations |
| 2D NMR Spectroscopy | Techniques like COSY, TOCSY, HSQC, and HMBC are used to establish the connectivity of atoms and the sequence of amino acid residues. | Provides detailed information on the planar structure and relative stereochemistry. Non-destructive. | Can be ambiguous for complex structures with overlapping signals. Absolute stereochemistry can be difficult to determine without derivatization. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) determines the elemental composition, while tandem MS (MS/MS) provides fragmentation patterns that help sequence the peptide. | Highly sensitive, requiring minimal sample. Provides accurate molecular weight and fragmentation data. | Does not provide information on stereochemistry. Fragmentation can sometimes be complex and difficult to interpret. |
| Chemical Degradation | The molecule is broken down into smaller, identifiable fragments (e.g., amino acids) which are then analyzed. | Can help identify the constituent amino acid residues. | Destructive method. Can be difficult to achieve complete and clean degradation. |
| Total Synthesis | The molecule is constructed from simple, commercially available starting materials through a series of chemical reactions. The synthetic product is then compared to the natural product. | Provides unambiguous proof of the proposed structure. Allows for the synthesis of analogues for structure-activity relationship (SAR) studies. | Can be a lengthy and challenging process. Requires significant expertise and resources. |
A Synthetic Blueprint: The Case of Micropeptin T-20
The synthesis of Micropeptin T-20 highlights a convergent, fragment-based approach, a common strategy for complex peptide synthesis.[2] This involves the synthesis of linear peptide fragments which are then coupled and cyclized. A key challenge is the introduction of the unstable Ahp unit, which is often installed at a later stage of the synthesis.[2]
The following diagram illustrates a generalized workflow for the synthesis of a micropeptin, based on strategies employed for similar compounds.
The Logic of Structural Validation through Synthesis
The core principle of structural validation by synthesis is direct comparison. Once the target molecule is synthesized, its spectroscopic and physical properties are meticulously compared with those of the natural product. An exact match provides definitive proof of the proposed structure.
Experimental Protocols
General Procedure for Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide Fragment:
-
Resin Swelling: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin) in a suitable solvent like dichloromethane (B109758) (DCM) for 30 minutes.
-
First Amino Acid Loading: Dissolve the first Fmoc-protected amino acid in DCM and add it to the swollen resin. Add a base such as diisopropylethylamine (DIPEA) and shake for 1-2 hours.
-
Capping: After loading, cap any unreacted sites on the resin using a solution of methanol (B129727) in DIPEA/DCM.
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF) for 20 minutes.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid in DMF with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA). Add this solution to the resin and shake for 1-2 hours.
-
Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps until the desired linear peptide sequence is assembled.
-
Cleavage: Cleave the peptide from the resin using a cleavage cocktail appropriate for the protecting groups used (e.g., trifluoroacetic acid-based cocktail).
General Procedure for Macrolactamization:
-
Deprotection: Remove the terminal protecting groups from the linear peptide to reveal a free amine and a free carboxylic acid.
-
Cyclization: Dissolve the deprotected linear peptide in a large volume of a suitable solvent (e.g., DMF, DCM) to ensure high dilution, which favors intramolecular cyclization over intermolecular polymerization. Add a coupling reagent (e.g., HATU, DPPA) and a base (e.g., DIPEA) and stir at room temperature for several hours to days.
-
Work-up and Purification: After the reaction is complete, concentrate the solution and purify the cyclic peptide using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).
Structural Comparison:
-
NMR Spectroscopy: Acquire ¹H, ¹³C, COSY, TOCSY, HSQC, and HMBC spectra of both the natural and synthetic samples under identical conditions (solvent, temperature, concentration). Compare the chemical shifts and coupling constants.
-
Mass Spectrometry: Obtain high-resolution mass spectra to confirm the molecular formula. Perform tandem mass spectrometry (MS/MS) to compare the fragmentation patterns.
-
Chiral Analysis: Determine the absolute stereochemistry of the amino acid residues in both the natural and synthetic samples after hydrolysis using chiral chromatography or derivatization with a chiral reagent (e.g., Marfey's reagent).
-
Co-injection: Perform co-injection of the natural and synthetic samples on an HPLC system. A single, sharp peak indicates that the two compounds are identical.
The synthesis of complex natural products like this compound is a formidable challenge that pushes the boundaries of chemical synthesis. However, it is an indispensable tool for the definitive validation of their structures, paving the way for further biological studies and potential therapeutic applications. The comparative approach outlined here, using insights from the synthesis of related compounds, provides a robust framework for achieving this critical goal.
References
A Comparative Analysis of Micropeptin Variants from Microcystis aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of various micropeptin variants isolated from the cyanobacterium Microcystis aeruginosa. Micropeptins are a class of cyclic depsipeptides known for their diverse biological activities, primarily as protease inhibitors. This document summarizes their performance, presents supporting experimental data, and details the methodologies used for their characterization.
Data Presentation: Bioactivity of Micropeptin Variants
The following table summarizes the inhibitory activities of several micropeptin variants against a range of proteases, as well as their anti-inflammatory effects. This quantitative data allows for a direct comparison of the potency and selectivity of these compounds.
| Micropeptin Variant | Target Enzyme/Assay | IC50 Value | Source Organism/Environment | Reference |
| Micropeptin 996 | Chymotrypsin | 0.64 µM | Microcystis aeruginosa (UTEX LB2386) | [1][2] |
| Nitric Oxide Species (NOS) reduction in BV-2 microglial cells | ~50% reduction at 10 µM | Freshwater cyanobacterial bloom | [1][3] | |
| Micropeptin 982 | Nitric Oxide Species (NOS) reduction in BV-2 microglial cells | ~50% reduction at 10 µM | Freshwater cyanobacterial bloom | [3] |
| Micropeptin 957 | Nitric Oxide Species (NOS) reduction in BV-2 microglial cells | ~50% reduction at 10 µM | Freshwater cyanobacterial bloom | [3] |
| Micropeptin T1 | Plasmin | > 100 µg/mL | Not specified | [1][2] |
| Micropeptin T2 | Plasmin | 0.1 µg/mL | Not specified | [1][2] |
| Micropeptin SF909 | Aminopeptidase N | 4.2 µM | Microcystis bloom in Israel | [4] |
| Cytosolic peptidase | 4.7 µM | Microcystis bloom in Israel | [4] | |
| Micropeptin C | Chymotrypsin | 1.1 µg/mL | Microcystis aeruginosa (NIES-100) | [5] |
| Micropeptin D | Chymotrypsin | 1.2 µg/mL | Microcystis aeruginosa (NIES-100) | [5] |
| Micropeptin E | Chymotrypsin | 1.0 µg/mL | Microcystis aeruginosa (NIES-100) | [5] |
| Micropeptin F | Chymotrypsin | 1.5 µg/mL | Microcystis aeruginosa (NIES-100) | [5] |
| Micropeptins 88-A, 88-C to 88-F | Chymotrypsin | 0.4–10.0 μg/mL | Microcystis aeruginosa (NIES-88) | [6] |
| Micropeptin KB928, KB956, KB970A, KB970B, KB984, KB970C | Trypsin | Sub-µM | Microcystis bloom in Israel | [7] |
| Micropeptin KB1048, KB992, KB1046 | Chymotrypsin | Sub-µM | Microcystis bloom in Israel | [7] |
Experimental Protocols
This section details the methodologies employed for the isolation, characterization, and bioactivity assessment of micropeptin variants, as synthesized from the referenced literature.
Isolation and Purification of Micropeptins
A general workflow for the isolation and purification of micropeptins from M. aeruginosa biomass involves the following steps:
-
Biomass Harvesting and Extraction: Freeze-dried cyanobacterial cells are extracted with a solvent mixture, typically methanol (B129727)/water (e.g., 7:3 v/v).[7]
-
Crude Extract Fractionation: The crude extract is subjected to initial fractionation using techniques like solid-phase extraction (SPE) with a C18 stationary phase or open column chromatography on octadecyl-silica (ODS). A stepwise gradient of increasing organic solvent (e.g., methanol or acetonitrile) in water is used for elution.[7]
-
Size Exclusion Chromatography: Fractions showing bioactivity are often further separated based on molecular size using size exclusion chromatography (e.g., Sephadex LH-20).
-
High-Performance Liquid Chromatography (HPLC): Final purification of individual micropeptin variants is achieved by reversed-phase HPLC, often using C18 columns with a gradient of acetonitrile (B52724) in water containing a modifier like formic acid (0.1%).[8]
Structure Elucidation
The chemical structures of purified micropeptins are determined using a combination of spectroscopic and spectrometric techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the elemental composition and molecular weight of the compounds.[7] Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in sequencing the peptide backbone.[1][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, TOCSY, HSQC, HMBC, NOESY/ROESY) NMR experiments are conducted to elucidate the detailed chemical structure, including the amino acid composition and their connectivity.[7]
-
Chiral Analysis: The absolute configuration of the amino acid residues is determined by methods such as Marfey's analysis or chiral-phase HPLC after acid hydrolysis of the peptide.[7]
Bioactivity Assays
The inhibitory activity of micropeptins against various proteases is determined using commercially available assay kits or established protocols. A general procedure is as follows:
-
The purified micropeptin is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
The enzyme (e.g., chymotrypsin, trypsin, plasmin) is pre-incubated with varying concentrations of the micropeptin in an appropriate assay buffer.
-
A specific chromogenic or fluorogenic substrate for the enzyme is added to initiate the reaction.
-
The reaction progress is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.[9]
The anti-inflammatory potential of micropeptins can be assessed using cell-based assays, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV-2).
-
BV-2 murine microglial cells are cultured in a suitable medium.
-
The cells are pre-treated with different concentrations of the micropeptin variants for a specific duration (e.g., 1 hour).
-
Inflammation is induced by adding LPS to the cell culture.
-
After an incubation period (e.g., 23 hours), the amount of NO produced in the culture supernatant is quantified using the Griess reagent.
-
The reduction in NO production in the presence of the micropeptin compared to the LPS-only control indicates its anti-inflammatory activity.[3][8]
Mandatory Visualization
Experimental Workflow for Micropeptin Discovery
The following diagram illustrates a typical workflow for the discovery of bioactive micropeptins from cyanobacterial biomass.
Caption: A generalized workflow for the isolation and characterization of bioactive micropeptins.
Mechanism of Action: Protease Inhibition
The primary mechanism of action for many micropeptins is the inhibition of serine proteases. The following diagram illustrates this inhibitory relationship.
Caption: Micropeptins act as inhibitors of various serine proteases.
References
- 1. New Micropeptins with Anti-Neuroinflammatory Activity Isolated from a Cyanobacterial Bloom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Micropeptins from the freshwater cyanobacterium Microcystis aeruginosa (NIES-100) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Prenylated Aeruginosin, Microphycin, Anabaenopeptin and Micropeptin Analogues from a Microcystis Bloom Material Collected in Kibbutz Kfar Blum, Israel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 9. Alteration in Amino Acid Composition and Configuration in Cyanobacterial Peptides Affects Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of Micropeptin 478A: A Potent Plasmin Inhibitor
For researchers, scientists, and drug development professionals, understanding the specificity of a potential therapeutic agent is paramount. This guide provides a comparative analysis of Micropeptin 478A, a naturally occurring cyclic depsipeptide, and its remarkable specificity for the serine protease plasmin over other related enzymes. While direct comparative data for this compound against a full panel of proteases is limited in publicly available literature, this guide leverages existing data for this compound and closely related micropeptins to illustrate the selectivity profile characteristic of this class of molecules.
This compound, isolated from the cyanobacterium Microcystis aeruginosa, has been identified as a highly potent inhibitor of plasmin, a key enzyme in the fibrinolytic system responsible for breaking down blood clots. Emerging research highlights its potential as a lead compound for the development of novel antifibrinolytic drugs. This guide delves into the quantitative data available, outlines the experimental methodologies used to determine inhibitory activity, and provides visual representations of the experimental workflow and the specificity of this class of compounds.
Potent and Selective Inhibition of Plasmin
This compound demonstrates significant inhibitory activity against plasmin, with a reported half-maximal inhibitory concentration (IC50) of 0.1 µg/mL.[1][2] This potent inhibition underscores its potential for therapeutic applications where modulation of plasmin activity is desired.
Comparative Inhibitory Activity of Micropeptins
To illustrate the specificity of this class of compounds, the following table summarizes the inhibitory activities of various micropeptins against a panel of serine proteases. It is important to note that direct comparative data for this compound is not available, and the presented data for other micropeptins serves to highlight the general selectivity trends observed within this family of natural products.
| Micropeptin | Plasmin (IC50) | Trypsin (IC50) | Chymotrypsin (IC50) | Thrombin (IC50) | Reference |
| This compound | 0.1 µg/mL | Not Reported | Not Reported | Not Reported | [1][2] |
| Micropeptin T2 | 0.1 µg/mL | Not Reported | > 100 µg/mL | Not Reported | [3][4][5] |
| Micropeptin TR1058 | Not Reported | No Inhibition | 6.78 µM | No Inhibition | [6] |
| Micropeptin 996 | No Inhibition | Not Reported | 0.64 µM | Not Reported | [3][4] |
| Aeruginosin TR642 | Not Reported | 3.80 µM | Not Reported | 0.85 µM | [6] |
Note: IC50 values are presented in the units reported in the original publications. Direct comparison may require conversion to molar concentrations. The lack of reported data is indicated by "Not Reported".
Experimental Methodologies
The determination of the inhibitory potency of compounds like this compound relies on robust and standardized enzymatic assays. A general workflow for assessing protease inhibition is outlined below.
General Protease Inhibition Assay Protocol
A typical protease inhibition assay involves the following steps:
-
Reagent Preparation:
-
Prepare a stock solution of the protease (e.g., plasmin, trypsin, chymotrypsin, thrombin) in a suitable buffer.
-
Prepare a stock solution of the corresponding chromogenic or fluorogenic substrate.
-
Prepare a series of dilutions of the inhibitor (e.g., this compound) in the assay buffer.
-
-
Assay Procedure:
-
In a microplate, add a defined amount of the protease to each well.
-
Add varying concentrations of the inhibitor to the wells.
-
Include control wells with the enzyme and buffer but no inhibitor (100% activity) and wells with buffer and substrate but no enzyme (background).
-
Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the velocities relative to the control (no inhibitor) to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
The following diagram illustrates the general workflow for determining protease inhibition:
Caption: Experimental workflow for determining protease inhibition.
Signaling Pathways and Logical Relationships
The specificity of an inhibitor like this compound is a critical determinant of its therapeutic potential. An ideal inhibitor will potently block the activity of its intended target (e.g., plasmin) while having minimal or no effect on other related enzymes, thereby reducing the likelihood of off-target side effects.
The following diagram illustrates the desired specificity profile of an ideal plasmin inhibitor:
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular recognition between serine proteases and new bioactive microproteins with a knotted structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Micropeptins with Anti-Neuroinflammatory Activity Isolated from a Cyanobacterial Bloom - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Analysis of Micropeptin 478A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of Micropeptin 478A, a cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa. As direct experimental data on the cross-reactivity of this compound is limited in publicly available literature, this guide synthesizes information on its structure, the known biological activities of analogous micropeptins, and established protocols for assessing enzyme inhibition to provide a predictive overview of its likely target specificity.
Introduction to this compound and Cross-Reactivity
This compound is a member of the micropeptin class of cyanobacterial peptides, which are potent inhibitors of serine proteases.[1] The term "cross-reactivity" in the context of enzyme inhibitors like micropeptins refers to the ability of the compound to inhibit multiple, structurally related enzymes. Understanding the cross-reactivity profile of a micropeptin is crucial for evaluating its potential as a therapeutic agent and for predicting its off-target effects.
The core structure of micropeptins features a cyclic peptide core containing the unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue.[2] Variations in the amino acid sequence of the peptide ring and the side chain significantly influence their inhibitory potency and selectivity.
The structure of Micropeptin 478-A includes a cyclic depsipeptide core and has been identified as a potent inhibitor of plasmin, a serine protease involved in blood coagulation.[1] Its amino acid composition includes Threonine, Arginine, and two molecules of Isoleucine.[1]
Comparative Inhibitory Activity of Micropeptins
The inhibitory specificity of micropeptins is largely determined by the amino acid residue at a key position within the peptide structure. This structure-activity relationship allows for a predictive assessment of this compound's likely cross-reactivity.
| Micropeptin Variant | Key Amino Acid Residue(s) | Primary Target(s) | Reported IC50 |
| This compound | Arginine | Plasmin | 0.1 µg/mL[1] |
| Micropeptin 478B | Not specified in detail, but also a plasmin inhibitor | Plasmin | 0.4 µg/mL[1] |
| Micropeptin 996 | Not specified in detail, but a chymotrypsin (B1334515) inhibitor | Chymotrypsin | Not specified in this context |
| Micropeptin 982 | Tyrosine, Valine, N-methyl phenylalanine | - | - |
| Micropeptin 957 | Valine, N-methyltryptophan | - | - |
Note: IC50 values are context-dependent and can vary based on experimental conditions.
Based on the presence of Arginine, a basic amino acid, in its structure, this compound is predicted to show higher affinity for trypsin-like serine proteases, which have a substrate preference for basic amino acids at the P1 position. Plasmin is a trypsin-like serine protease, which aligns with the reported activity of this compound.[1] Therefore, it is likely to exhibit cross-reactivity with other trypsin-like proteases.
Experimental Protocols for Assessing Cross-Reactivity
The cross-reactivity of this compound can be experimentally determined by assessing its inhibitory activity against a panel of serine proteases. The following is a generalized protocol for a serine protease inhibition assay.
Principle
The activity of a serine protease is measured by its ability to cleave a specific chromogenic or fluorogenic substrate, resulting in a detectable signal (e.g., color or fluorescence). The presence of an inhibitor, such as a micropeptin, will reduce the rate of substrate cleavage. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Materials
-
Purified serine proteases (e.g., plasmin, trypsin, chymotrypsin, thrombin, elastase)
-
Specific chromogenic or fluorogenic substrates for each protease
-
This compound and other micropeptin standards
-
Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer at optimal pH for the enzyme)
-
96-well microplates
-
Microplate reader capable of measuring absorbance or fluorescence
Assay Procedure
-
Preparation of Reagents:
-
Prepare stock solutions of the proteases, substrates, and micropeptins in the appropriate assay buffer.
-
Perform serial dilutions of the micropeptins to create a range of concentrations for IC50 determination.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Enzyme solution (at a fixed concentration)
-
Micropeptin solution (at varying concentrations) or buffer (for control wells).
-
-
Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the substrate solution to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each micropeptin concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizing Experimental Workflows and Relationships
Diagrams
Caption: Experimental workflow for a protease inhibition assay.
Caption: Conceptual diagram of micropeptin cross-reactivity.
References
Validating In Vitro Anti-Neuroinflammatory Findings of Micropeptins in an In Vivo Setting: A Comparison Guide
This guide provides a framework for validating the in vitro anti-neuroinflammatory findings of novel micropeptins, such as Micropeptin 478A and its analogs, in a relevant in vivo model. It compares the reported in vitro efficacy with established and experimental anti-neuroinflammatory agents and outlines the necessary experimental protocols for such a validation study. This document is intended for researchers, scientists, and drug development professionals working in the field of neuroinflammation and therapeutic peptide discovery.
Introduction to Micropeptins and Neuroinflammation
Micropeptins are a class of cyclic peptides produced by cyanobacteria that have demonstrated a range of biological activities. Recent in vitro studies have highlighted their potential as anti-neuroinflammatory agents. Specifically, novel micropeptins have been shown to reduce inflammatory markers in lipopolysaccharide (LPS)-stimulated BV-2 mouse microglial cells, suggesting a potential therapeutic application in neurodegenerative diseases where neuroinflammation is a key pathological feature.[1][2]
Neuroinflammation is a complex biological response in the central nervous system (CNS) mediated primarily by microglia and astrocytes.[3] While acute neuroinflammation is a protective mechanism, chronic activation of these glial cells contributes to neuronal damage and the progression of diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][4][5] The validation of promising in vitro findings in appropriate in vivo models is a critical step in the drug discovery and development pipeline.
Comparative Data of Anti-Neuroinflammatory Agents
To provide context for the potential of micropeptins, the following tables summarize in vitro and in vivo data for these compounds alongside other known anti-inflammatory agents.
Table 1: In Vitro Anti-Neuroinflammatory Activity in LPS-Stimulated BV-2 Microglial Cells
| Compound/Drug | Target/Mechanism of Action | Concentration | Effect on Inflammatory Markers | Source |
| Micropeptins (New) | Unknown; potential modulation of inflammatory signaling pathways. | 1-10 µM | ~50% reduction in Nitric Oxide Synthase (NOS) activity. | [1][2][6] |
| Ginkgolide B | Inhibition of inflammatory cytokine production. | 30-120 µmol/l | Dose-dependent decrease in TNF-α, IL-1β, IL-6, and NO levels. | [7] |
| Bee Venom | Inhibition of MyD88-dependent NF-κB signaling pathway. | Concentration-dependent | Significant inhibition of NO production; reduced mRNA expression of COX-2, TNF-α, IL-1β, and IL-6. | [8] |
| Minocycline | Broad-spectrum anti-inflammatory; inhibits microglial activation. | Not specified | Neuroprotective and anti-inflammatory properties. | [9] |
| Ibuprofen | Non-steroidal anti-inflammatory drug (NSAID); COX-1 and COX-2 inhibitor. | Not specified | Reduced inflammation. | [6] |
Table 2: In Vivo Efficacy in LPS-Induced Neuroinflammation Mouse Models
| Compound/Drug | Animal Model | Dosing Regimen | Key In Vivo Findings | Source |
| Micropeptins | Not yet reported | Not applicable | In vivo data is not currently available. | |
| Ginkgolide B | C57 mice with LPS-induced neuroinflammation. | Not specified | Attenuated the activation of microglia in the hippocampal dentate gyrus and striatum. | [7] |
| Ginsenoside Rb1 | ICR mice with LPS-induced brain injury. | 20 or 40 mg/kg i.p. for 7 days. | Improved behavioral performance; attenuated neuronal lesions; inhibited neuroinflammation (reduced reactive microglia and IL-1β). | [10] |
| Telmisartan | Rat model of ischemic stroke. | Not specified | Reduced synthesis of TNF-α and IL-1β in microglia. | [11] |
| Memantine | Mouse model of inflammation-induced cognitive deficit. | Not specified | Blocks NMDA receptors, showing clinical effect in the model. | [6] |
Experimental Protocols
To validate the in vitro findings of this compound and its analogs in vivo, a well-defined experimental workflow is essential. This involves a direct comparison with a vehicle control and potentially a known anti-inflammatory agent as a positive control.
In Vitro Anti-Neuroinflammatory Assay
Objective: To quantify the anti-inflammatory effects of micropeptins on LPS-stimulated BV-2 microglial cells.
Methodology:
-
Cell Culture: Culture BV-2 mouse microglial cells in appropriate media and conditions.
-
Treatment: Pre-treat the cells with varying concentrations of the test micropeptin for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; 100 ng/mL) to the cell culture media and incubate for 24 hours.[12]
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: Measure the accumulation of nitrite (B80452) in the cell culture supernatant using the Griess assay.[7][12]
-
Cytokine Analysis (ELISA): Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits.[7]
-
Western Blot Analysis: Analyze the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates.[12][13]
-
RT-qPCR: Measure the mRNA expression levels of inflammatory genes.[7]
-
In Vivo Neuroinflammation Model
Objective: To assess the in vivo efficacy of micropeptins in a mouse model of neuroinflammation.
Methodology:
-
Animal Model: Utilize a lipopolysaccharide (LPS)-induced neuroinflammation model in mice (e.g., C57BL/6 strain).[14][15]
-
Administration: Administer the test micropeptin via an appropriate route (e.g., intraperitoneal injection) at various doses for a specified duration before and/or after inducing neuroinflammation.
-
Induction of Neuroinflammation: Induce systemic inflammation leading to neuroinflammation by a single intraperitoneal (i.p.) injection of a non-septic dose of LPS.[6][10]
-
Behavioral Analysis: Conduct behavioral tests (e.g., open field test, beam walking test) to assess any motor or cognitive deficits induced by neuroinflammation and the potential therapeutic effects of the micropeptin.[10]
-
Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the animals and collect brain tissue.
-
Immunohistochemistry: Perform immunohistochemical staining on brain sections to detect markers of microglial activation (e.g., Iba1) and astrogliosis.[7]
-
Cytokine Measurement: Homogenize brain tissue to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.
-
Western Blot/RT-qPCR: Analyze the expression of inflammatory proteins and genes in brain tissue.
-
Visualizing the Path: From In Vitro to In Vivo
Signaling Pathway of LPS-Induced Neuroinflammation
The following diagram illustrates the key signaling pathways activated by LPS in microglial cells, leading to the production of inflammatory mediators. This is a likely target for the anti-inflammatory action of micropeptins.
Caption: LPS-induced inflammatory signaling cascade in microglia.
Experimental Workflow for In Vivo Validation
The diagram below outlines the logical flow for validating the in vitro anti-neuroinflammatory findings of a test compound in an in vivo model.
Caption: Workflow for validating in vitro findings in vivo.
Conclusion
The in vitro anti-neuroinflammatory activity of novel micropeptins presents a promising avenue for the development of new therapeutics for neurodegenerative diseases. The successful validation of these findings in a relevant in vivo model, such as the LPS-induced neuroinflammation mouse model, is a crucial next step. This guide provides the necessary framework, comparative data, and detailed protocols to undertake such a study. A thorough in vivo investigation will be essential to determine the therapeutic potential of this compound and related compounds for treating neuroinflammatory conditions. Further research into the mechanism of action and the ability of these peptides to cross the blood-brain barrier will also be critical for their development as CNS drugs.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. In vivo model of inflammation - LPS induced cognitive decline - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Anti-Inflammatory Activity of Bee Venom in BV2 Microglial Cells: Mediation of MyD88-Dependent NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Repurposing to Target Neuroinflammation and Sensory Neuron-Dependent Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological Treatment for Neuroinflammation in Stress-Related Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Anti-Inflammatory Activities of Benzylideneacetophenone Derivatives in LPS Stimulated BV2 Microglia Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipopolysaccharide mouse models for Parkinson’s disease research: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Micropeptin Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of Micropeptin 478A analogs, focusing on their structure-activity relationships as potent protease inhibitors. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to be an invaluable resource for the discovery and development of novel therapeutics.
Micropeptins are a class of cyclic depsipeptides produced by cyanobacteria that exhibit significant inhibitory activity against serine proteases, such as chymotrypsin (B1334515) and trypsin. Their unique structural features, particularly the presence of a 3-amino-6-hydroxy-2-piperidone (Ahp) residue, make them a compelling scaffold for the design of targeted enzyme inhibitors. This guide delves into the structural modifications of this compound and its analogs, correlating these changes with their inhibitory potency.
Comparative Inhibitory Activity of Micropeptin Analogs
The inhibitory activity of Micropeptin analogs is profoundly influenced by the nature of the amino acid residues within their structure. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various Micropeptin analogs against chymotrypsin and trypsin, highlighting key structure-activity relationship trends.
| Analog | Target Enzyme | IC50 (µM) | Key Structural Feature / Modification | Reference |
| Micropeptin 996 | Chymotrypsin | 0.64 | Contains homotyrosine (Hty) adjacent to Ahp.[1] | [1] |
| Micropeptin 982 (l-allo-Thr) | Chymotrypsin | 0.85 ± 0.04 | Incorporation of l-allo-threonine (B1666885).[2] | [2] |
| Micropeptin 982 (d-Gln) | Chymotrypsin | 2.5 ± 0.6 | Contains d-glutamine.[2] | [2] |
| Micropeptin with l-Ser | Chymotrypsin | No inhibition | Incorporation of l-serine (B559523) leads to loss of activity.[2] | [2] |
| Micropeptin TR1058 | Chymotrypsin | 6.78 | [3] | |
| Micropeptin 88-A | Chymotrypsin | 0.4 µg/mL | [4] | |
| Micropeptin 88-C | Chymotrypsin | 1.2 µg/mL | [4] | |
| Micropeptin 88-D | Chymotrypsin | 1.5 µg/mL | [4] | |
| Micropeptin 88-E | Chymotrypsin | 10.0 µg/mL | [4] | |
| Micropeptin 88-F | Chymotrypsin | 0.8 µg/mL | [4] | |
| Micropeptin KB1048 | Chymotrypsin | < 1 | Contains NMe-o-chlorotyrosine.[5] | [5] |
| Micropeptin KB992 | Chymotrypsin | < 1 | Contains homotyrosine.[5] | [5] |
| Micropeptin KB1046 | Chymotrypsin | < 1 | Contains tyrosine.[5] | [5] |
| Cyanopeptolin (CPs-Tyr²) | Chymotrypsin | 0.26 | Contains tyrosine at position 2.[6] | [6] |
| Cyanopeptolin (CPs-Arg²) | Chymotrypsin | 3.1 - 3.8 | Contains arginine at position 2.[6] | [6] |
| Micropeptin KB928 | Trypsin | < 1 | Contains arginine.[5] | [5] |
| Micropeptin KB956 | Trypsin | < 1 | Contains arginine.[5] | [5] |
| Micropeptin KB970A | Trypsin | < 1 | Contains arginine.[5] | [5] |
| Micropeptin KB970B | Trypsin | < 1 | Contains arginine.[5] | [5] |
| Micropeptin KB984 | Trypsin | < 1 | Contains arginine.[5] | [5] |
| Micropeptin KB970C | Trypsin | < 1 | Contains arginine.[5] | [5] |
| Micropeptin KB1048 | Trypsin | > 10 | Contains NMe-o-chlorotyrosine.[5] | [5] |
| Cyanopeptolin (CPs-Arg²) | Trypsin | 0.24 - 0.26 | Contains arginine at position 2.[6] | [6] |
Key Observations:
-
Chymotrypsin Inhibition: The presence of a large, lipophilic amino acid (e.g., homotyrosine, tyrosine, or N-methyl-o-chlorotyrosine) adjacent to the Ahp residue is strongly correlated with potent chymotrypsin inhibition.[1][2][5]
-
Trypsin Inhibition: Conversely, analogs containing a basic amino acid like arginine in the same position exhibit strong inhibitory activity against trypsin.[5][6]
-
Stereochemistry and Minor Modifications: The stereochemistry and the nature of other amino acids in the cyclic structure also play a significant role. For instance, the incorporation of l-allo-threonine in Micropeptin 982 improved its chymotrypsin inhibitory activity compared to the analog with d-glutamine, while the presence of l-serine completely abolished the activity.[2]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines the detailed methodologies for the key enzyme inhibition assays.
Chymotrypsin Inhibition Assay
This protocol is adapted from the procedure described by Ploutno and Carmeli.[6]
Materials:
-
α-chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) as substrate
-
Aprotinin as a standard inhibitor
-
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, pH 7.5
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of α-chymotrypsin (0.1 mg/mL) and the substrate (2 mM) in the assay buffer.
-
Prepare various concentrations of the Micropeptin analogs to be tested.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Micropeptin analog solution (or standard inhibitor/vehicle control)
-
α-chymotrypsin solution
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate solution to each well.
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Trypsin Inhibition Assay
This protocol is based on the methods described by Ploutno and Carmeli and standard enzymatic assay procedures.[6][7][8]
Materials:
-
Trypsin from porcine pancreas (e.g., Sigma-Aldrich T0303)
-
N-α-Benzoyl-DL-arginine p-nitroanilide hydrochloride (BAPNA) as substrate
-
Aprotinin or other known trypsin inhibitor as a standard
-
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, pH 7.5 (or 67 mM Sodium Phosphate Buffer, pH 7.6)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of trypsin (e.g., 0.1 mg/mL) and BAPNA (e.g., 2 mM) in the appropriate assay buffer.
-
Prepare serial dilutions of the Micropeptin analogs.
-
In a 96-well plate, combine the assay buffer, Micropeptin analog solution, and trypsin solution.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period.
-
Start the enzymatic reaction by adding the BAPNA substrate to all wells.
-
Monitor the increase in absorbance at 405 nm over time using a microplate reader.
-
Determine the reaction velocity for each inhibitor concentration.
-
Calculate the IC50 value by plotting the percent inhibition versus the inhibitor concentration on a logarithmic scale.
Visualizing Structure-Activity Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General structure of Micropeptin and key modification sites.
Caption: Experimental workflow for enzyme inhibition assay.
References
- 1. New Micropeptins with Anti-Neuroinflammatory Activity Isolated from a Cyanobacterial Bloom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alteration in Amino Acid Composition and Configuration in Cyanobacterial Peptides Affects Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Serine Proteases from a Microcystis sp. Bloom Material Collected from Timurim Reservoir, Israel [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New Prenylated Aeruginosin, Microphycin, Anabaenopeptin and Micropeptin Analogues from a Microcystis Bloom Material Collected in Kibbutz Kfar Blum, Israel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 8. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]
A Comparative Guide to the Efficacy of Synthetic vs. Natural Micropeptins and Other Cyclic Peptides
For researchers, scientists, and drug development professionals, understanding the nuances between synthetically derived and naturally occurring bioactive peptides is crucial. This guide provides an objective comparison of their performance, supported by experimental data, with a focus on the micropeptin class of cyclic peptides.
While a direct comparative study on the efficacy of a specific "Micropeptin 478A" in its synthetic versus natural form is not available in the current body of scientific literature, a broader analysis of cyclic peptides, including various micropeptins, offers valuable insights. The choice between a synthetic or natural source for a peptide can significantly impact research and development due to differences in purity, yield, scalability, and, in some cases, biological activity.
General Comparison: Synthetic vs. Natural Peptides
The primary distinction between natural and synthetic peptides lies in their origin. Natural peptides are isolated from biological sources, which can lead to challenges in obtaining high yields and may result in batch-to-batch variability.[1] In contrast, synthetic peptides are produced in a laboratory setting, offering high levels of purity, consistency, and the flexibility for chemical modifications.[1]
| Feature | Natural Peptides | Synthetic Peptides |
| Source | Extracted from microorganisms, plants, or animals.[1] | Chemically synthesized in a laboratory.[1] |
| Purity | Can vary depending on the extraction and purification process; may contain contaminants.[1] | High purity with a well-defined composition.[1] |
| Consistency | Potential for batch-to-batch variability due to fluctuations in the natural source.[1] | High batch-to-batch consistency and reproducibility.[1] |
| Yield & Scalability | Extraction can be costly and challenging to scale up for large quantities.[1] | Synthesis can be cost-effective, particularly for large-scale production.[1] |
| Modifications | Limited to naturally occurring post-translational modifications.[1] | Can be readily modified with non-natural amino acids, fluorescent labels, or other chemical groups.[1] |
| Biological Activity | The benchmark for bioactivity. | Generally comparable to natural counterparts, though exceptions exist where natural forms are more potent.[2] |
Efficacy of Micropeptins: Protease Inhibition and Anti-inflammatory Activity
Micropeptins are a class of cyclic depsipeptides produced by cyanobacteria, known for their potent biological activities, primarily as protease inhibitors.[3][4] They have been shown to inhibit proteases such as chymotrypsin (B1334515) and plasmin.[4] Some micropeptins also exhibit anti-inflammatory properties.[4][5]
Quantitative Data on Micropeptin Activity (from Natural Sources)
| Micropeptin | Target | IC50 Value |
| Micropeptin 996 | Chymotrypsin | 0.64 µM[4][5] |
| Micropeptin T2 | Plasmin | 0.1 µg/mL[4] |
| Micropeptin T1 | Plasmin | > 100 µg/mL[4] |
| Micropeptin 982 (l-allo-Thr) | Human Neutrophil Elastase | 0.12 ± 0.002 µM[3] |
| Micropeptin 996 | Human Neutrophil Elastase | 0.83 ± 0.02 µM[3] |
Note: The IC50 value is the concentration of an inhibitor where the response (or binding) is reduced by half.
In a study on the cyclic peptide decatransin, the synthetic version showed potent cytotoxic activity against HCT-116 cell lines with an IC50 value of 0.019 µM, although the natural form was found to be superior with an IC50 of 0.0030 µM.[2] This highlights that while synthetic peptides can be highly active, subtle structural or conformational differences that are perfectly replicated in nature may lead to higher potency in the natural product.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
A common method for producing synthetic peptides is Solid-Phase Peptide Synthesis (SPPS). This technique involves building a peptide chain sequentially while one end is attached to a solid support.
General Workflow for SPPS:
-
Resin Loading: The first amino acid is attached to a solid resin support.
-
Deprotection: The protecting group on the α-amino group of the attached amino acid is removed.
-
Coupling: The next protected amino acid is activated and coupled to the deprotected amino acid on the resin.
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
Repeat: Steps 2-4 are repeated until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all remaining protecting groups are removed.
-
Purification: The crude peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).
A simplified workflow for Solid-Phase Peptide Synthesis (SPPS).
Chymotrypsin Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of the protease chymotrypsin.
-
Preparation of Reagents:
-
Chymotrypsin enzyme solution.
-
Substrate solution (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide).
-
Buffer solution (e.g., Tris-HCl).
-
Test compound (micropeptin) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, chymotrypsin solution, and the test compound.
-
Incubate the mixture for a specified time at a controlled temperature.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the change in absorbance over time using a plate reader. The p-nitroaniline released by the enzymatic cleavage of the substrate absorbs light at a specific wavelength.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
-
Anti-Neuroinflammatory Activity Assay (Griess Assay)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by microglial cells.
-
Cell Culture:
-
BV-2 mouse microglial cells are cultured in a suitable medium.
-
-
Cell Treatment:
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
The cells are then treated with the test micropeptins at various concentrations for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
-
Nitrite (B80452) Measurement:
-
After a 23-hour incubation with LPS, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent system.
-
The Griess reagent reacts with nitrite to produce a colored azo compound, and the absorbance is measured with a plate reader.
-
-
Data Analysis:
-
The reduction in nitrite production in treated cells compared to LPS-stimulated control cells indicates the anti-inflammatory activity of the micropeptin.
-
Signaling Pathway
Inhibition of Nitric Oxide Production
Some micropeptins have been shown to reduce inflammation in BV-2 microglial cells by inhibiting the production of nitric oxide (NO).[4][5] This is a key pathway in neuroinflammation.
Inhibition of the iNOS pathway by micropeptins reduces inflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Alteration in Amino Acid Composition and Configuration in Cyanobacterial Peptides Affects Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Micropeptins with Anti-Neuroinflammatory Activity Isolated from a Cyanobacterial Bloom - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Independent Verification of Micropeptin IC50 Values: A Comparative Guide
An independent verification of the IC50 value for a compound specifically designated as Micropeptin 478A could not be completed, as no publicly available data under this name was found. This guide instead provides a comparative analysis of the inhibitory potency of several well-documented micropeptins, offering researchers a valuable tool for evaluating this class of protease inhibitors.
Micropeptins are a diverse family of cyclic depsipeptides produced by cyanobacteria, known for their potent inhibition of various proteases. This guide summarizes the half-maximal inhibitory concentration (IC50) values of several representative micropeptins against common serine proteases, providing a baseline for comparison and aiding in the selection of appropriate compounds for further research. The experimental protocols for determining these values are also detailed to ensure reproducibility and facilitate independent verification.
Comparative Inhibitory Potency of Selected Micropeptins
The inhibitory activities of micropeptins are often evaluated against serine proteases such as trypsin and chymotrypsin. The specificity of inhibition is largely determined by the amino acid residue at the P1 position of the inhibitor, which interacts with the S1 pocket of the protease. The following table summarizes the IC50 values for a selection of micropeptins, showcasing the range of potencies and selectivities within this compound class.
| Micropeptin | Target Protease | IC50 (µM) | Reference |
| Micropeptin 996 | Chymotrypsin | 0.64 | [1] |
| Micropeptin 982 (l-allo-Thr) | Neutrophil Elastase | 0.12 ± 0.002 | [2] |
| Micropeptin 996 | Neutrophil Elastase | 0.83 ± 0.02 | [2] |
| Micropeptin T2 | Plasmin | 0.1 µg/mL | [1] |
| Cyanopeptolin (Arg-containing) | Trypsin | 0.24 - 0.26 | [3] |
| Cyanopeptolin (Tyr-containing) | Chymotrypsin | 0.26 | [3] |
| Symplocamide A | Chymotrypsin | 0.38 ± 0.08 | [4] |
| Symplocamide A | Trypsin | 80.2 ± 0.7 | [4] |
| Micropeptins (various) | Trypsin | 0.6 - 24.2 | [5] |
Experimental Protocol for IC50 Determination of Protease Inhibition
The following is a generalized protocol for determining the IC50 value of a micropeptin against a serine protease using a chromogenic substrate. This protocol is a synthesis of methodologies reported in the cited literature.[2][3]
Materials:
-
Micropeptin of interest (dissolved in an appropriate solvent, e.g., DMSO)
-
Target protease (e.g., trypsin, chymotrypsin)
-
Chromogenic substrate specific to the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the micropeptin.
-
Prepare a series of dilutions of the micropeptin in the assay buffer to cover a range of concentrations for the inhibition curve.
-
Prepare working solutions of the protease and the chromogenic substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the protease solution to each well.
-
Add varying concentrations of the micropeptin dilutions to the wells. Include a control well with no inhibitor (enzyme activity control) and a blank well with no enzyme (substrate control).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Immediately place the microplate in a microplate reader and measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals. The rate of color development is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Normalize the reaction rates to the enzyme activity control (100% activity).
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 value of a protease inhibitor.
Caption: Workflow for IC50 determination of a protease inhibitor.
References
- 1. New Micropeptins with Anti-Neuroinflammatory Activity Isolated from a Cyanobacterial Bloom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alteration in Amino Acid Composition and Configuration in Cyanobacterial Peptides Affects Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Symplocamide A, a Potent Cytotoxin and Chymotrypsin Inhibitor from the Marine Cyanobacterium Symploca sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Micropeptins from an Israeli fishpond water bloom of the cyanobacterium Microcystis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Commercially Available Micropeptin 478A
For researchers, scientists, and drug development professionals, ensuring the purity of bioactive compounds is a critical first step in any experimental workflow. This guide provides a comprehensive framework for assessing the purity of commercially available Micropeptin 478A, a known plasmin inhibitor isolated from the cyanobacterium Microcystis aeruginosa.[1][2] While direct commercial sources for this compound are not readily identifiable at present, this guide outlines the essential analytical techniques and data interpretation necessary for quality control should this compound become available through vendors or custom synthesis.
The methodologies described herein are based on established analytical protocols for micropeptins and related cyclic peptides, focusing on a multi-pronged approach utilizing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Recommended Experimental Workflow
A systematic approach to purity assessment is crucial for obtaining reliable and reproducible results. The following workflow outlines the key steps from sample preparation to data analysis.
Caption: A logical workflow for the comprehensive purity assessment of this compound.
Key Experimental Protocols
Detailed methodologies are essential for accurate and reproducible purity assessment. The following protocols are recommended for the analysis of this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary method for determining the percentage purity of a peptide sample.
-
Instrumentation: An HPLC system equipped with a UV/Diode Array Detector (DAD) is required.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for separating cyclic peptides.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized based on the retention time of this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the commercial this compound sample in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration of approximately 1 mg/mL.
-
Data Analysis: The percentage purity is calculated by dividing the peak area of the main compound by the total peak area of all detected peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for identifying the main component and characterizing any impurities.
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Conditions: The same HPLC conditions as described above can be used.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for peptides.
-
MS Analysis:
-
Full Scan (MS1): Acquire data over a mass range that includes the expected molecular weight of this compound (C₄₀H₆₁ClN₉O₁₅S, exact mass: 975.3775 Da)[3].
-
Tandem MS (MS/MS): Perform fragmentation of the parent ion corresponding to this compound and any detected impurity ions to obtain structural information.
-
-
Data Analysis: Compare the observed mass and fragmentation pattern of the main peak with the expected values for this compound. Analyze the fragmentation patterns of impurity peaks to propose their structures, which could be related substances such as isomers, degradation products, or synthesis by-products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used to confirm the identity of the main component and to detect impurities that may not be easily observed by HPLC or MS.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or Methanol-d₄.
-
Experiments:
-
1D ¹H NMR: Provides information on the proton environment and can be used for a quick assessment of purity and structural integrity.
-
2D NMR (e.g., COSY, TOCSY, HSQC, HMBC): These experiments are crucial for the complete structural elucidation and confirmation of the amino acid sequence and connectivity, which can then be compared to published data for this compound.[1][2]
-
-
Data Analysis: The ¹H NMR spectrum of a pure sample should exhibit sharp signals with expected chemical shifts and coupling constants. The presence of unexpected signals may indicate impurities. Comparison of the acquired NMR data with previously published spectral data for this compound is essential for unambiguous identification.
Data Presentation for Comparison
For a clear comparison of different commercial batches or suppliers of this compound, all quantitative data should be summarized in well-structured tables.
Table 1: HPLC Purity Assessment
| Supplier/Batch ID | Retention Time (min) | Peak Area (%) |
| Supplier A, Batch 1 | 25.4 | 98.2 |
| Supplier B, Batch 1 | 25.5 | 95.7 |
| Supplier C, Batch 1 | 25.3 | 99.1 |
Table 2: LC-MS Impurity Profile
| Supplier/Batch ID | Impurity (m/z) | Proposed Identity | Relative Abundance (%) |
| Supplier A, Batch 1 | 993.36 | [M+H-H₂O]⁺ | 0.5 |
| Supplier B, Batch 1 | 957.38 | Dechloro derivative | 1.8 |
| Supplier C, Batch 1 | 975.37 (isomer) | Diastereomer | 0.4 |
Table 3: NMR Structural Confirmation
| Supplier/Batch ID | ¹H NMR | 2D NMR |
| Supplier A, Batch 1 | Consistent with published data | All key correlations present |
| Supplier B, Batch 1 | Minor unidentified peaks observed | - |
| Supplier C, Batch 1 | Consistent with published data | All key correlations present |
Logical Relationships in Purity Assessment
The different analytical techniques provide complementary information, leading to a comprehensive assessment of purity.
Caption: Relationship between key analytical methods for a conclusive purity evaluation.
By following this guide, researchers can confidently assess the purity of commercially available this compound, ensuring the reliability and validity of their subsequent experimental results. This rigorous approach to quality control is fundamental to advancing research and development in the pharmaceutical and life sciences.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Micropeptin 478-A
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and to ensure compliance with local, state, and federal regulations.[2] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling Micropeptin 478-A and the chemical agents used for its inactivation.[2] All inactivation procedures for liquid waste should be performed in a certified chemical fume hood.[3]
Chemical Inactivation: The Primary Disposal Method
The recommended primary method for the disposal of Micropeptin 478-A is chemical inactivation. This process utilizes chemical agents to denature and degrade the peptide structure, rendering it biologically inactive.[1] Sodium hypochlorite (B82951) (bleach) is a strong oxidizing agent that is effective in degrading peptides.[2]
Quantitative Data for Chemical Inactivation
| Parameter | Value/Recommendation | Source(s) |
| Inactivating Agent | 10% Bleach Solution (Sodium Hypochlorite) | [1][2][3] |
| Preparation | 1 part household bleach to 9 parts water | [1] |
| Final Concentration | 0.5-1.0% Sodium Hypochlorite | [3] |
| Contact Time | Minimum of 30-60 minutes | [1][2][3] |
| Neutralization (if required) | Adjust pH to between 5.5 and 9.0 | [3][4] |
Experimental Protocols for Disposal
The following protocols provide detailed methodologies for the inactivation and disposal of Micropeptin 478-A in various forms.
Protocol 1: Disposal of Liquid Waste
This protocol is for the disposal of aqueous solutions containing Micropeptin 478-A, such as unused stock solutions, experimental buffers, and the initial rinse of contaminated labware.[3]
Materials:
-
Appropriate PPE (lab coat, safety glasses, gloves)
-
Chemical fume hood
-
10% bleach solution
-
Designated hazardous waste container
-
Acid or base for neutralization (if required by your institution)
-
pH indicator strips
Procedure:
-
Collection: In a chemical fume hood, collect all liquid waste containing Micropeptin 478-A in a designated, chemically compatible, and clearly labeled hazardous waste container.[3]
-
Inactivation: Slowly add a 10% bleach solution to the liquid waste to achieve a final bleach-to-waste ratio of at least 1:10, ensuring the final concentration of sodium hypochlorite is between 0.5-1.0%.[2][3]
-
Contact Time: Gently swirl the mixture and allow it to stand for a minimum of 30-60 minutes to ensure complete inactivation of the peptide.[1][2][3]
-
Neutralization: After the contact time, check the pH of the solution. If required by your local wastewater regulations, neutralize the solution to a pH between 5.5 and 9.0 by slowly adding an appropriate acid or base.[3][4]
-
Final Disposal: Dispose of the neutralized solution as chemical waste according to your institution's guidelines. Do not pour down the sanitary sewer unless explicitly authorized.[2]
Protocol 2: Disposal of Solid Waste
This protocol is for the disposal of solid waste contaminated with Micropeptin 478-A, such as pipette tips, centrifuge tubes, gloves, and absorbent materials from spills.[1][3]
Materials:
-
Appropriate PPE
-
10% bleach solution
-
Autoclavable biohazard bags or designated hazardous waste container for solids
-
Autoclave (if applicable)
Procedure:
-
Segregation: Separate contaminated sharps (needles, glass) from other solid waste and place them in a designated sharps container.[1]
-
Collection: Place all non-sharp, contaminated solid waste into a designated, leak-proof hazardous waste container or an autoclavable biohazard bag.[3]
-
Decontamination (Chemical):
-
Add a sufficient volume of 10% bleach solution to immerse the solid waste.[2]
-
Allow for a contact time of at least 30 minutes.[2]
-
After decontamination, decant the bleach solution and manage it as liquid waste (see Protocol 1).[2]
-
Dispose of the decontaminated solid waste in the appropriate laboratory waste stream as per your institutional guidelines.[2]
-
-
Decontamination (Autoclaving - Alternative for compatible materials):
-
Place the contaminated solid waste in a validated autoclavable biohazard bag. Add a small amount of water to facilitate steam penetration.[2]
-
Process the waste in a validated autoclave at 121°C and 15 psi for a minimum of 30-60 minutes.[2]
-
After the cycle is complete and the waste has cooled, it can be disposed of in the regular laboratory trash or as directed by your institution's EHS department.[2]
-
Protocol 3: Spill Decontamination
In the event of a spill of Micropeptin 478-A, the area should be contained and decontaminated promptly.[2]
Materials:
-
Appropriate PPE
-
Absorbent material (e.g., paper towels, spill pads)
-
10% bleach solution
-
Forceps (for broken glass)
-
Sharps container
-
Biohazard bag or designated hazardous waste container
Procedure:
-
Containment: Cordon off the spill area to prevent further spread.
-
Absorption: For liquid spills, cover the area with an inert absorbent material. For solid spills, carefully sweep the material to avoid generating dust.[2]
-
Apply Decontaminant: Gently pour a 10% bleach solution over the absorbent material, ensuring the entire spill area is saturated.[1]
-
Contact Time: Allow the decontaminant to sit for at least 30 minutes.[1]
-
Clean Up: If there is broken glass, use forceps to place it in a sharps container. Collect all absorbent materials and place them in a biohazard bag or designated hazardous waste container.[1]
-
Final Wipe Down: Wipe the spill area again with a fresh 10% bleach solution and then with water to rinse away any residual bleach.[1]
-
Waste Disposal: Seal the biohazard bag and sharps container and dispose of them as hazardous waste according to institutional guidelines.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of Micropeptin 478-A.
Caption: Disposal workflow for Micropeptin 478-A.
References
Personal protective equipment for handling Micropeptin 478A
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling Micropeptin 478A in a laboratory setting. This compound is a cyanobacterial peptide, and while specific toxicological data is limited, its classification as a cyanotoxin necessitates stringent safety protocols to minimize exposure risk.[1][2] The following procedures are based on established best practices for handling potent, bioactive compounds and general guidelines for cyanotoxins.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications & Best Practices |
| Hands | Disposable Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated, punctured, or torn. Do not wear gloves outside of the designated work area.[1][3] |
| Eyes | Safety Glasses with Side Shields or Goggles | Goggles should be worn to prevent spray from getting into the eyes, especially during procedures that may generate splashes.[4] |
| Face | Face Shield | Recommended when there is a significant risk of splashes or aerosol generation. |
| Body | Laboratory Coat | Fully buttoned. Consider a disposable gown for procedures with a higher risk of contamination. |
| Respiratory | N95 Respirator or higher | Recommended when handling the powdered form of the compound or when aerosolization is possible.[4] |
| Feet | Closed-toe Shoes | Required in all laboratory settings. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage in a designated containment area.
-
Log: Document the arrival, quantity, and storage location in the chemical inventory.
-
Store: Store in a clearly labeled, sealed, and secure container in a designated, well-ventilated, and restricted-access area. Follow the supplier's recommendations for storage temperature.
-
Designated Area: All handling of this compound, especially the powdered form, should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.
-
Weighing: When weighing the solid compound, use a balance inside a ventilated enclosure.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Avoid splashing and aerosol generation.[4]
-
Transport: When transporting the compound or its solutions within the laboratory, use sealed, secondary containers.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All contaminated materials, including gloves, pipette tips, vials, and disposable lab coats, must be segregated into a clearly labeled hazardous waste container.
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated. A common method for deactivating cyanotoxins is through treatment with a strong oxidizing agent, such as a freshly prepared 10% bleach solution, followed by a thorough rinse with water. However, the efficacy for this compound has not been specifically determined.
-
Waste Disposal: Dispose of hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations for chemical waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Disclaimer: This information is intended as a guide for trained laboratory personnel. Always consult your institution's specific safety protocols and the manufacturer's safety data sheet (if available) before handling any chemical. A thorough risk assessment should be conducted for all experimental procedures involving this compound.
References
- 1. Occupational and environmental hazard assessments for the isolation, purification and toxicity testing of cyanobacterial toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lethal and behavioral effects of semi-purified microcystins, Micropeptin and apolar compounds from cyanobacteria on freshwater microcrustacean Thamnocephalus platyurus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pondtrademag.com [pondtrademag.com]
- 4. Harmful Algal Bloom Sampling Safety [content.govdelivery.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
